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3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol Documentation Hub

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  • Product: 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol
  • CAS: 1354939-29-9

Core Science & Biosynthesis

Foundational

3-(4-Chloro-2-fluorophenyl)-5-hydroxyisoxazole chemical structure

Executive Summary The compound 3-(4-Chloro-2-fluorophenyl)-5-hydroxyisoxazole represents a critical heterocyclic scaffold in the development of agrochemicals (specifically protoporphyrinogen oxidase inhibitors) and pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(4-Chloro-2-fluorophenyl)-5-hydroxyisoxazole represents a critical heterocyclic scaffold in the development of agrochemicals (specifically protoporphyrinogen oxidase inhibitors) and pharmaceutical agents (GABA receptor modulators). Its structural uniqueness lies in the 4-chloro-2-fluorophenyl moiety, which imparts metabolic stability and optimized lipophilicity, coupled with the 5-hydroxyisoxazole core, a classic bioisostere for carboxylic acids.

This guide provides an in-depth analysis of its structural dynamics (tautomerism), synthetic pathways, and physicochemical properties, designed to support researchers in scaffold optimization and process chemistry.

Structural Dynamics & Tautomerism

Unlike simple phenols, 5-hydroxyisoxazoles do not exist as a static single structure. They exist in a dynamic equilibrium between the hydroxy-form (OH) , the 2H-isoxazol-5-one (NH) , and the 4H-isoxazol-5-one (CH) forms.

Understanding this equilibrium is vital for molecular docking studies , as the dominant tautomer changes based on solvent polarity and pH.

  • Non-polar media / Gas phase: The 5-hydroxy form is often favored.

  • Polar/Aqueous media: The 2H-isoxazol-5-one (NH-form) predominates due to solvation stabilization.

  • Acidity: The compound is significantly acidic (pKa ≈ 4.0–5.0), allowing it to form stable salts (enolates) under basic conditions.

Tautomeric Equilibrium Diagram

Tautomerism OH_Form 5-Hydroxy Form (Aromatic, Acidic) Dominant in Non-polar NH_Form 2H-Isoxazol-5-one (NH-Form) Dominant in Water/Polar OH_Form->NH_Form Solvent Polarity CH_Form 4H-Isoxazol-5-one (CH-Form) Minor Tautomer OH_Form->CH_Form Equilibrium NH_Form->CH_Form Proton Shift

Figure 1: Tautomeric triad of 3-aryl-5-hydroxyisoxazoles. The equilibrium shifts based on environmental conditions, impacting receptor binding affinity.

Physicochemical Profile

The inclusion of the 4-chloro-2-fluoro substitution pattern is not arbitrary; it is a strategic medicinal chemistry modification.

PropertyValue / CharacteristicImpact on Design
Molecular Formula C₉H₅ClFNO₂Core scaffold definition.
Molecular Weight 213.59 g/mol Fragment-based drug discovery (FBDD) compliant.
pKa (Acidic) ~4.2 – 4.8Mimics carboxylic acids (bioisostere); forms water-soluble salts at physiological pH.
Lipophilicity (LogP) ~2.5 (Estimated)The Cl atom increases lipophilicity for membrane permeability; F modulates pKa and blocks metabolic oxidation.
H-Bond Donors 1 (OH/NH)Critical for active site interaction (e.g., Serine residues).
H-Bond Acceptors 3 (N, O, F)Fluorine acts as a weak acceptor; Ring N/O are strong acceptors.

Synthetic Pathway[1][2][3]

The most robust synthesis involves the cyclization of a


-keto ester with hydroxylamine. The regiochemistry is controlled by the reaction conditions.
Core Reagents:
  • Precursor: Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropionate.

  • Cyclizing Agent: Hydroxylamine hydrochloride (

    
    ).
    
  • Base: Sodium Hydroxide (

    
    ) or Sodium Ethoxide (
    
    
    
    ).
Mechanistic Workflow

Synthesis Start Start: 2,4-Difluorobenzoyl Chloride (or 4-Chloro-2-fluorobenzoyl chloride) Step1 Acylation: React with Ethyl Potassium Malonate (MgCl2, TEA, CH3CN) Start->Step1 C-Acylation Intermediate Intermediate: Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropionate (Beta-Keto Ester) Step1->Intermediate Step2 Cyclization: + NH2OH·HCl + NaOH (aq/MeOH) Intermediate->Step2 Condensation Step3 Acidification: HCl (pH < 2) Step2->Step3 Salt Formation Product Product: 3-(4-Chloro-2-fluorophenyl)-5-hydroxyisoxazole (Precipitate) Step3->Product Protonation

Figure 2: Step-wise synthetic route from acid chloride precursors to the final isoxazole scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 3-(4-Chloro-2-fluorophenyl)-5-hydroxyisoxazole on a 10 mmol scale.

Reagents:
  • Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropionate (2.45 g, 10 mmol)

  • Hydroxylamine hydrochloride (0.76 g, 11 mmol)

  • Sodium Hydroxide (0.88 g, 22 mmol)

  • Methanol (20 mL) / Water (10 mL)

Methodology:
  • Preparation: Dissolve hydroxylamine hydrochloride in water (5 mL). Dissolve NaOH in water (5 mL).

  • Mixing: In a round-bottom flask, dissolve the

    
    -keto ester in Methanol (20 mL). Cool to 0°C.
    
  • Addition: Add the hydroxylamine solution, followed slowly by the NaOH solution. The mixture should turn clear or slightly yellow.

  • Reaction: Stir at room temperature for 30 minutes, then reflux at 65°C for 3–4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

  • Work-up:

    • Evaporate the methanol under reduced pressure.

    • Dilute the remaining aqueous residue with water (20 mL).

    • Critical Step: Cool the solution in an ice bath and acidify dropwise with concentrated HCl to pH 1–2. The 5-hydroxyisoxazole will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water or Toluene to obtain the pure compound.

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the characteristic singlet at

    
     ~6.0–6.5 ppm (Isoxazole C4-H). The acidic OH/NH proton is often broad and may appear >12 ppm or be exchanged.
    
  • Melting Point: Expect a sharp range (typically >150°C, dependent on crystal form).

Applications in Drug & Agrochemical Design[4]

Agrochemicals (Herbicides)

This scaffold is a key intermediate for Protoporphyrinogen Oxidase (PPO) Inhibitors .

  • Mechanism: The isoxazole ring mimics the substrate of the PPO enzyme.

  • Derivatization: The 5-OH group is often alkylated (e.g., with propargyl halides) to create the active herbicide (e.g., Flumiclorac-pentyl analogs).

Pharmaceuticals (GABA-A Agonists)

The 3-aryl-5-hydroxyisoxazole motif is structurally related to Muscimol and Gaboxadol .

  • Bioisosterism: The 5-hydroxyisoxazole anion is a bioisostere of the carboxylate group (

    
    ) and the phosphate group, allowing it to bind to the GABA recognition site.
    
  • Selectivity: The 4-chloro-2-fluoro substitution restricts conformational freedom (via steric clash between F and the isoxazole ring), potentially enhancing receptor subtype selectivity.

References

  • Tautomerism of 5-Hydroxyisoxazoles

    • Journal of the Chemical Society, Perkin Transactions 2.[1] "Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution."

  • Synthetic Methodology (Beta-Keto Ester Cyclization)

    • Beilstein Journal of Organic Chemistry. "Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition." (General methodology for isoxazole synthesis).
  • Agrochemical Applications (Isoxazole Herbicides)

    • BenchChem Application Notes.
  • Pharmacological Relevance (GABA Analogs)

    • PubChem Compound Summary. "5-(3-Hydroxyphenyl)-isoxazole-3-carboxylic acid" (Structural analog data).[2]

Sources

Exploratory

Biological Activity of 3-Aryl-5-Hydroxyisoxazole Derivatives

The following technical guide details the biological activity, synthesis, and pharmacological potential of 3-aryl-5-hydroxyisoxazole derivatives . Technical Guide for Drug Development & Medicinal Chemistry Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and pharmacological potential of 3-aryl-5-hydroxyisoxazole derivatives .

Technical Guide for Drug Development & Medicinal Chemistry

Executive Summary

The 3-aryl-5-hydroxyisoxazole scaffold (often existing in equilibrium with its 3-aryl-isoxazol-5(4H)-one tautomer) represents a privileged structure in medicinal chemistry. Unlike their regioisomers, the 3-isoxazolols (which are potent GABA-A agonists/antagonists like muscimol), the 3-aryl-5-hydroxy variants exhibit a distinct pharmacological profile. They are primarily investigated for antimicrobial , antifungal , and anticancer properties, with emerging potential as PTP1B inhibitors for metabolic disorders.

This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and specific biological mechanisms of this class, distinguishing them from the structurally related but pharmacologically distinct GABAergic isoxazoles.

Chemical Basis: Tautomerism & Structural Integrity

To understand the biological activity, one must first address the structural dynamics of the scaffold. The "5-hydroxy" form is an enol that exists in equilibrium with the keto form, isoxazol-5(4H)-one .

Tautomeric Equilibrium

In solution and solid states, the 2H- or 4H-isoxazol-5-one forms often predominate over the 5-hydroxy tautomer. However, the 5-hydroxy species is critical for specific binding interactions (acting as a bioisostere for carboxylic acids or phenols) and for O-alkylation reactions.

Tautomerism cluster_legend Significance Hydroxy 3-Aryl-5-hydroxyisoxazole (Enol Form - Binding) Keto4H 3-Aryl-isoxazol-5(4H)-one (Keto Form - Stable) Hydroxy->Keto4H  Tautomerization   Keto2H 3-Aryl-isoxazol-5(2H)-one (NH Tautomer) Hydroxy->Keto2H  Equilibrium   Legend The 4H-one form is chemically stable. The 5-hydroxy form mimics carboxylic acids.

Figure 1: Tautomeric equilibrium of the 3-aryl-5-hydroxyisoxazole scaffold. The 4H-one form typically predominates in neutral solvents.

Pharmacological Profiles & Mechanisms[1]

Antimicrobial & Antifungal Activity

The most extensively documented activity of 3-aryl-5-isoxazolone derivatives is their inhibition of bacterial and fungal growth.

  • Mechanism: Recent molecular docking studies suggest these compounds may inhibit glucosamine-6-phosphate synthase , a key enzyme in cell wall biosynthesis.

  • Key Derivatives: Compounds substituted with electron-withdrawing groups (e.g., 4-Cl, 4-NO₂) on the 3-aryl ring, or those with 4-arylidene moieties (Knoevenagel products), show potency comparable to standard antibiotics like Cloxacillin.

  • Spectrum: Broad-spectrum activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria.

Anticancer Potential (4-Arylidene Derivatives)

When the C4 position is functionalized with an arylmethylene group (forming 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones ), the scaffold exhibits significant cytotoxicity.

  • Target: Inhibition of cancer cell proliferation (e.g., A549 lung cancer lines).[1]

  • Mechanism: Interference with microtubule dynamics or specific kinase inhibition has been proposed, though exact targets vary by substituent.

Metabolic Regulation (PTP1B Inhibition)

Specific 3-aryl-isoxazol-5(4H)-ones have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) .

  • Therapeutic Relevance: PTP1B is a negative regulator of insulin signaling. Inhibition improves insulin sensitivity, making this scaffold a lead for Type 2 Diabetes and obesity therapeutics.

Distinction from GABAergic Isoxazoles

It is critical not to confuse this scaffold with 3-isoxazolols (OH at position 3).

  • 3-Isoxazolols (e.g., Muscimol): Potent GABA-A Agonists.[2]

  • 3-Aryl-5-isoxazolols: Generally inactive or very weak at GABA receptors compared to their regioisomers. However, some 4-aryl-3-isoxazolols are potent GABA antagonists.[2][3][4]

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substituents on the 3-aryl-5-hydroxyisoxazole core.

PositionSubstituent (R)Effect on Biological Activity
C3-Aryl Phenyl (unsubst.)Baseline activity; moderate stability.
C3-Aryl 4-Cl / 4-F PhenylIncreased Antimicrobial Potency. Halogens enhance lipophilicity and cell wall penetration.
C3-Aryl 4-NO₂ PhenylHigh Antibacterial Activity. Strong electron-withdrawing groups often boost efficacy but may increase toxicity.
C4 HydrogenStandard 5-isoxazolone core; versatile intermediate.
C4 Arylidene (=CH-Ar)Potent Anticancer & antifungal. The exocyclic double bond acts as a Michael acceptor, potentially covalently modifying enzymes.
N2 Methyl / AlkylLocks the structure in the 2H-one form; often reduces H-bond donor capability but improves metabolic stability.

Experimental Protocols

Synthesis of 3-Aryl-isoxazol-5(4H)-ones

This protocol utilizes a condensation reaction between a


-keto ester and hydroxylamine.[5]

Reagents:

  • Ethyl benzoylacetate (or substituted derivative)

  • Hydroxylamine hydrochloride (

    
    )[6][7]
    
  • Sodium Acetate (NaOAc) or Ethanol/Water solvent system[8]

Workflow:

  • Preparation: Dissolve Ethyl benzoylacetate (10 mmol) in Ethanol (20 mL).

  • Addition: Add Hydroxylamine hydrochloride (12 mmol) and Sodium Acetate (12 mmol).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).
    
  • Isolation: Cool to room temperature. Pour into ice-cold water.

  • Purification: The precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the 3-aryl-isoxazol-5(4H)-one .

Synthesis of 4-Arylidene Derivatives (One-Pot MCR)

For the potent anticancer derivatives, a multicomponent reaction (MCR) is preferred.

Reagents: Ethyl acetoacetate, Hydroxylamine HCl, Aromatic Aldehyde.[1] Catalyst: Sodium Benzoate or Citric Acid (Green Chemistry approach).

Workflow:

  • Mix equimolar amounts of ethyl acetoacetate, hydroxylamine HCl, and the aromatic aldehyde in water.

  • Add catalyst (15 mol%).

  • Stir at room temperature or mild heat (

    
    ) for 2 hours.
    
  • The product precipitates out as the 3-methyl-4-arylmethylene-isoxazol-5(4H)-one .

Visualization: Synthesis & Activity Pathways[11]

SAR_Workflow cluster_synthesis Synthesis Pathways cluster_activity Biological Activity Profiles BetaKeto Ethyl Benzoylacetate (Beta-Keto Ester) Core 3-Aryl-isoxazol-5(4H)-one (Core Scaffold) BetaKeto->Core Reflux (EtOH) HydroxylAm Hydroxylamine (NH2OH) HydroxylAm->Core Aldehyde Aromatic Aldehyde (Ar-CHO) Derivative 4-Arylidene-3-aryl-isoxazol-5-one Aldehyde->Derivative Knoevenagel Condensation Core->Derivative + Ar-CHO Act_PTP1B Metabolic Regulation (Target: PTP1B Inhibition) Core->Act_PTP1B Specific Substituents Act_AntiMicro Antimicrobial Activity (Target: Glucosamine-6P Synthase) Derivative->Act_AntiMicro Act_AntiCancer Anticancer Activity (Target: Microtubules/Kinases) Derivative->Act_AntiCancer

Figure 2: Synthetic pathways leading to the core scaffold and its conversion into biologically active 4-arylidene derivatives.

References

  • BenchChem. (2025).[9] Synthesis of Ethyl 3-hydroxyisoxazole-5-carboxylate: Application Notes and Protocols. Retrieved from

  • National Institutes of Health (NIH). (2022). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies. PubMed Central. Retrieved from

  • Taylor & Francis. (2021). One-Pot Multicomponent Synthesis of 3-Methyl-4-(Hetero)Arylmethylene Isoxazole-5(4H)-Ones. Retrieved from

  • Semantics Scholar. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Retrieved from

  • Bentham Science. (2018). Green Synthesis of 3-Substituted-4-arylmethylideneisoxazol-5(4H)-one Derivatives Catalyzed by Salicylic Acid. Retrieved from

Sources

Foundational

3-(4-Chloro-2-fluorophenyl)isoxazol-5-ol SMILES and InChIKey

Title: Technical Profile: 3-(4-Chloro-2-fluorophenyl)isoxazol-5-ol Subtitle: Structural Dynamics, Synthesis Protocols, and Applications in Drug Discovery Executive Summary 3-(4-Chloro-2-fluorophenyl)isoxazol-5-ol (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Profile: 3-(4-Chloro-2-fluorophenyl)isoxazol-5-ol Subtitle: Structural Dynamics, Synthesis Protocols, and Applications in Drug Discovery

Executive Summary

3-(4-Chloro-2-fluorophenyl)isoxazol-5-ol (CAS: 1354939-29-9) is a critical heterocyclic scaffold used primarily as an intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibitors (herbicides) and as a pharmacophore in medicinal chemistry. Its structural uniqueness lies in the isoxazole ring's ability to undergo tautomeric shifting between the enol (5-ol) and keto (5-one) forms, a property that significantly influences its solubility, reactivity, and binding affinity in protein-ligand interactions. This guide provides a definitive technical analysis of its chemical identity, synthesis, and structural behavior.

Chemical Identity & Core Identifiers

The following identifiers are verified for the canonical structure. Researchers should note that while the enol form is often cited in nomenclature, the keto form may predominate in crystal structures or specific solvents.

Identifier Value / String
IUPAC Name 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol
CAS Registry Number 1354939-29-9
Canonical SMILES OC1=CC(C2=CC=C(Cl)C=C2F)=NO1
Isomeric SMILES OC1=CC(=NO1)C2=C(F)C=C(Cl)C=C2
Molecular Formula C₉H₅ClFNO₂
Molecular Weight 213.59 g/mol
InChI String InChI=1S/C9H5ClFNO2/c10-5-1-2-6(7(11)3-5)8-4-9(13)14-12-8/h1-4,13H

Note on InChIKey: The InChIKey is a hashed version of the InChI string. While the standard InChIKey for the enol form is derived from the string above, databases may index the keto tautomer (isoxazol-5(4H)-one). Always verify the tautomer state when performing exact-match database queries.

Structural Dynamics: The Tautomeric "Chameleon"

(Expertise & Experience)

The defining feature of 3-aryl-isoxazol-5-ols is their keto-enol tautomerism . In solution, the equilibrium is driven by solvent polarity and pH.

  • The Enol Form (5-ol): Stabilized in aromatic solvents and necessary for O-alkylation reactions.

  • The Keto Form (5-one): Often the predominant species in polar protic solvents (like water or methanol) and in the solid state due to intermolecular hydrogen bonding.

  • Implication for Drug Design: When docking this molecule into a protein target (e.g., PPO or a kinase), you must generate both tautomers. A rigid docking of only the enol form may miss high-affinity binding modes where the keto carbonyl acts as a hydrogen bond acceptor.

Diagram 1: Tautomeric Equilibrium

Tautomerism Figure 1: Tautomeric equilibrium between the 5-ol (aromatic) and 5-one (non-aromatic) forms. Enol Enol Form (Isoxazol-5-ol) SMILES: OC1=CC(Ar)=NO1 Keto Keto Form (Isoxazol-5(4H)-one) SMILES: O=C1CC(Ar)=NO1 Enol->Keto Polar Solvents (H-shift) Keto->Enol Basic Conditions (Aromatization)

[5]

Synthesis Protocols

(Trustworthiness & Self-Validating Systems)

The synthesis of 3-(4-Chloro-2-fluorophenyl)isoxazol-5-ol typically involves the condensation of a beta-keto ester equivalent with hydroxylamine. Below is a validated protocol adapted for high purity.

Method A: Condensation of Beta-Keto Ester with Hydroxylamine

This is the industry-standard route due to the availability of starting materials.

Reagents:

  • Precursor: Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate.

  • Reagent: Hydroxylamine hydrochloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
  • Base: Sodium hydroxide (NaOH) or Sodium ethoxide (NaOEt).

  • Solvent: Ethanol/Water (1:1).

Step-by-Step Protocol:

  • Preparation: Dissolve hydroxylamine hydrochloride (1.1 eq) in water. Neutralize with an equimolar amount of NaOH at 0°C.

  • Addition: Add the beta-keto ester (1.0 eq) slowly to the hydroxylamine solution.

  • Cyclization: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (30% EtOAc/Hexane). The intermediate oxime forms first, followed by cyclization.

  • Acidification: Cool the reaction to room temperature. Acidify with 1N HCl to pH 2–3. The product, existing largely as the 5-one/5-ol tautomer, will precipitate.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water to yield white/off-white crystals.

Diagram 2: Synthesis Workflow

Synthesis Figure 2: Synthetic pathway via condensation of beta-keto ester and hydroxylamine. Start Start: Ethyl 3-(4-chloro-2-fluorophenyl)- 3-oxopropanoate Step1 Add NH2OH·HCl + NaOH (Formation of Oxime) Start->Step1 Condensation Step2 Reflux in EtOH/H2O (Cyclization) Step1->Step2 -H2O, -EtOH Step3 Acidify (HCl) to pH 2 (Precipitation) Step2->Step3 Protonation End Final Product: 3-(4-Chloro-2-fluorophenyl)isoxazol-5-ol Step3->End Filtration

Applications in Drug & Agrochemical Development

Herbicidal PPO Inhibitors

This molecule is a key intermediate for "Uracil" and "Phenylpyrazole" type herbicides. The isoxazole ring mimics the protoporphyrinogen IX substrate, inhibiting the PPO enzyme (EC 1.3.3.4). This leads to the accumulation of protoporphyrin IX, causing lipid peroxidation in weeds upon light exposure.

Pharmaceutical Scaffold

In medicinal chemistry, the 3-aryl-isoxazol-5-ol motif is explored for:

  • GABA-A Agonists: The isoxazole ring can act as a bioisostere for carboxylic acids (specifically the 5-ol form which is acidic, pKa ~5-6).

  • Anti-inflammatory Agents: Inhibitors of COX-2 often feature 5-membered heterocycles decorated with aryl groups.

References

  • PubChem Compound Summary. (2025). 3-(4-Chlorophenyl)-1,2-oxazol-5-ol (Analog Reference). National Center for Biotechnology Information. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition. [Link][1]

  • Molecules. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link][2][1][3]

Sources

Exploratory

Technical Whitepaper: Therapeutic Potential of 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol

This is a comprehensive technical guide on the therapeutic potential and chemical utility of 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol . Classification: Acidic Heterocycle / Privileged Scaffold CAS Registry Number: 135...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on the therapeutic potential and chemical utility of 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol .

Classification: Acidic Heterocycle / Privileged Scaffold CAS Registry Number: 1354939-29-9 Molecular Formula: C₉H₅ClFNO₂ Molecular Weight: 213.59 g/mol

Executive Summary

This whitepaper analyzes the physicochemical properties and therapeutic potential of 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol . While often categorized as a high-value building block in medicinal chemistry, this compound represents a "privileged scaffold"—a molecular framework capable of binding to multiple, distinct biological targets.[1]

Its core significance lies in two properties:

  • Bioisosterism: The 3-hydroxyisoxazole moiety functions as a bioisostere for carboxylic acids (pKa ~4–5) and phenols, allowing it to engage in critical hydrogen bonding networks while improving membrane permeability.

  • Metabolic Stability: The specific 4-chloro-2-fluorophenyl substitution pattern is engineered to block oxidative metabolism (CYP450-mediated hydroxylation), significantly extending the half-life of pharmacophores containing this unit.

Primary therapeutic areas of investigation include GABA_A receptor modulation (CNS disorders), DHODH inhibition (Autoimmune/Oncology), and PPO inhibition (Agrochemical/Toxicology).

Chemical Identity & Tautomeric Equilibrium

The Tautomeric Triad

The therapeutic efficacy of this compound is dictated by its tautomerism. Unlike simple phenols, 1,2-oxazol-5-ols exist in a dynamic equilibrium between the hydroxy (aromatic), carbonyl (keto), and imino forms. This "shape-shifting" ability allows the molecule to adapt to different protein binding pockets.

  • Form A (OH-form): Predominant in non-polar solvents; mimics phenols.

  • Form B (NH-form): 2H-isoxazol-5-one; predominant in polar protic solvents.

  • Form C (CH-form): 4H-isoxazol-5-one; the reactive intermediate for alkylation.

Visualizing the Equilibrium

The following diagram illustrates the tautomeric shifts and their relevance to binding.

Tautomerism OH_Form Form A: 5-Hydroxyisoxazole (Aromatic, Acidic) Target: GABA-A Agonist Site NH_Form Form B: 2H-Isoxazol-5-one (Polar, H-Bond Donor) Target: DHODH Binding Pocket OH_Form->NH_Form Solvent Polarity (Protic) CH_Form Form C: 4H-Isoxazol-5-one (Reactive Electrophile) Target: Covalent Modification NH_Form->CH_Form Base Catalysis CH_Form->OH_Form Acidification

Figure 1: Tautomeric equilibrium of the isoxazol-5-ol core. The specific binding mode depends on the pH and lipophilicity of the receptor pocket.

Therapeutic Mechanisms & Applications[2]

CNS Modulation: GABA-A Receptor Agonism

The 3-isoxazol-5-ol core is structurally homologous to Muscimol and Gaboxadol (THIP) . The acidic hydroxyl group mimics the carboxylate of GABA (gamma-aminobutyric acid), while the isoxazole ring restricts the conformation, potentially increasing selectivity for specific receptor subunits.

  • Mechanism: Orthosteric binding to the GABA recognition site on the GABA_A receptor complex.

  • Potential Indication: Anxiolytics, anticonvulsants, and non-opioid analgesics.

  • Advantage: The 4-Cl, 2-F substitution increases lipophilicity (LogP ~2.5), facilitating Blood-Brain Barrier (BBB) penetration compared to the highly polar Muscimol.

Immunology & Oncology: DHODH Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in de novo pyrimidine synthesis. Inhibitors like Teriflunomide (active metabolite of Leflunomide) utilize an isoxazole-based pharmacophore (in the prodrug form) or a ring-opened nitrile.

  • Hypothesis: 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol acts as a bioisostere for the acidic enol of DHODH inhibitors, binding to the ubiquinone channel.

  • Therapeutic Outcome: Depletion of pyrimidine nucleotides

    
     Arrest of rapidly dividing T-cells and B-cells.
    
  • Indication: Rheumatoid Arthritis, Multiple Sclerosis, and solid tumors.

Visualizing the DHODH Pathway

DHODH_Pathway Substrate Dihydroorotate Enzyme DHODH Enzyme (Inner Mitochondrial Membrane) Substrate->Enzyme Product Orotate Enzyme->Product Blocked by Inhibitor Inhibitor 3-(4-Cl-2-F-Ph)-Isoxazol-5-ol (Inhibitor) Inhibitor->Enzyme Competitive Binding (Ubiquinone Site) Downstream Pyrimidine Synthesis (UMP -> CTP/TTP) Product->Downstream CellEffect T-Cell Proliferation Arrest (Therapeutic Effect) Downstream->CellEffect

Figure 2: Mechanism of DHODH inhibition. The compound competes for the ubiquinone binding site, halting pyrimidine synthesis.

Experimental Protocols

Synthesis of the Core Scaffold

This protocol describes the cyclization of a beta-keto ester with hydroxylamine, a standard method for generating the 5-hydroxyisoxazole core.

Reagents:

  • Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate (Precursor)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

Step-by-Step Methodology:

  • Preparation: Dissolve Hydroxylamine HCl (1.2 eq) in water and neutralize with NaOH (1.2 eq) at 0°C.

  • Addition: Add the beta-keto ester (1.0 eq) dropwise to the hydroxylamine solution while maintaining temperature < 5°C.

  • Cyclization: Allow the mixture to warm to room temperature, then reflux in Ethanol for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 3:1) should show disappearance of the ester.

  • Isolation: Acidify the reaction mixture with 2M HCl to pH ~2. The 5-hydroxyisoxazole will precipitate (or require extraction with Ethyl Acetate).

  • Purification: Recrystallize from Ethanol/Water.

In Vitro DHODH Enzymatic Assay

To validate therapeutic potential, the following assay measures the reduction of DCIP (2,6-dichloroindophenol), a chromogenic electron acceptor.

ParameterSpecification
Enzyme Source Recombinant Human DHODH (purified)
Substrate L-Dihydroorotate (1 mM)
Cofactor Decylubiquinone (100 µM)
Chromogen DCIP (60 µM)
Buffer 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100
Detection Absorbance at 600 nm (Blue

Colorless)

Procedure:

  • Incubate enzyme with test compound (0.1 nM – 10 µM) for 10 mins at 25°C.

  • Initiate reaction by adding Substrate/Cofactor mix.

  • Monitor decrease in Absorbance (600 nm) over 20 minutes.

  • Calculate

    
     using non-linear regression (GraphPad Prism).
    

Physicochemical Profile & Safety

Structure-Activity Relationship (SAR) Data

The 4-Chloro-2-Fluoro substitution is critical for the compound's "drug-likeness."

Substituent EffectBiological Consequence
2-Fluoro (Ortho) Steric protection of the phenyl ring; prevents metabolic ring opening. Increases lipophilicity (

LogP +0.2).
4-Chloro (Para) Blocks para-hydroxylation (major metabolic route). Enhances hydrophobic interaction in the receptor pocket.
5-Hydroxy (Heterocycle) Acidic center (pKa ~4.5). Mimics carboxylic acid but with better membrane permeability.
Toxicology Considerations

While isoxazoles are valuable, they can be metabolically activated to reactive nitriles (ring opening). However, the 2-Fluoro substituent specifically stabilizes the ring against nucleophilic attack, reducing the risk of idiosyncratic toxicity compared to unsubstituted isoxazoles.

References

  • National Institutes of Health (NIH). (2005). Synthesis and Structure-Activity Relationship of 3-phenyl-3H-quinazolin-4-one Derivatives as CXCR3 Chemokine Receptor Antagonists. Bioorg Med Chem Lett. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. Molecules. Retrieved from [Link]

Sources

Foundational

The Isoxazole Scaffold and 4-Chloro-2-Fluorophenyl Moiety: A Privileged Chemotype in Targeted Drug Discovery

Executive Summary As a Senior Application Scientist, I frequently encounter drug discovery programs struggling with the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The failure rate of kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter drug discovery programs struggling with the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The failure rate of kinase inhibitors and receptor modulators in early development often stems from poor off-target selectivity and rapid metabolic clearance. The strategic integration of the isoxazole scaffold with a 4-chloro-2-fluorophenyl group represents a masterclass in rational drug design. This whitepaper provides an in-depth technical analysis of why this specific chemotype acts as a privileged structure, detailing its stereoelectronic rationale, mechanistic grounding in target biology, and the self-validating synthetic methodologies required to construct it.

Stereoelectronic Rationale of the Chemotype

The combination of an isoxazole ring and a 4-chloro-2-fluorophenyl group is not arbitrary; it is a highly engineered pharmacophore designed to maximize binding affinity while maintaining drug-like physicochemical properties[1].

  • The Isoxazole Core: The isoxazole ring serves as a robust bioisostere for amides and esters. Unlike amides, which are susceptible to enzymatic cleavage by amidases, the isoxazole ring offers exceptional metabolic stability. Furthermore, its nitrogen and oxygen atoms act as directional hydrogen-bond acceptors, engaging critical residues in the hinge regions of kinases[2].

  • The 4-Chloro-2-Fluorophenyl Moiety: The halogenation pattern on the phenyl ring provides a synergistic stereoelectronic effect.

    • Conformational Locking: The highly electronegative ortho-fluoro substitution enforces a strict dihedral angle via electrostatic repulsion with the adjacent isoxazole heteroatoms. This "locks" the molecule into a bioactive conformation, significantly reducing the entropic penalty upon binding[3].

    • Hydrophobic Anchoring: The para-chloro group provides essential lipophilic bulk and halogen-bonding capabilities, perfectly anchoring the molecule into deep, hydrophobic sub-pockets of target proteins[4].

Mechanistic Grounding in Target Biology

This chemotype has demonstrated remarkable versatility across multiple therapeutic targets, most notably in the inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) and the modulation of SLACK potassium channels.

p38 MAP Kinase Inhibition

Overproduction of pro-inflammatory cytokines (TNF-α, IL-6) is a hallmark of chronic inflammatory diseases. p38 MAPK is the central kinase regulating this cascade[5]. Isoxazole derivatives bearing the 4-chloro-2-fluorophenyl group act as potent, allosteric (DFG-out) or ATP-competitive inhibitors of p38 MAPK[2]. The chlorophenyl group penetrates the hydrophobic selectivity pocket exposed in the inactive conformation of the kinase, while the isoxazole core forms critical hydrogen bonds with the Met109 residue in the hinge region.

MAPK_Pathway Stimulus Pro-inflammatory Stimuli (LPS, Cytokines) MKK Upstream Kinases (MKK3 / MKK6) Stimulus->MKK p38 p38 MAP Kinase MKK->p38 Phosphorylation TF Transcription Factors (NF-κB, AP-1) p38->TF Cytokines Inflammatory Cytokines (TNF-α, IL-6) TF->Cytokines Gene Expression Inhibitor 4-Cl-2-F Isoxazole Inhibitor Inhibitor->p38 Allosteric Blockade

Fig 1: p38 MAPK signaling cascade and targeted inhibition by 4-Cl-2-F isoxazole derivatives.

SLACK Potassium Channels and Osteoclastogenesis

Beyond kinases, this scaffold is highly effective in targeting ion channels and cellular differentiation pathways. For instance, 1,2,4-oxadiazole and isoxazole analogs have been identified as potent inhibitors of SLACK potassium channels[3]. Similarly, in osteoclastogenesis assays, derivatives containing the isoxazole and chlorophenyl chemotypes have demonstrated potent anti-osteoporosis activity, with IC50 values reaching the low nanomolar range by disrupting RANKL-induced signaling[4].

Self-Validating Synthetic Methodology

The most regioselective and robust method for constructing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or maleimides[6]. To ensure high yield and purity, the following protocol is designed as a self-validating system, utilizing strict In-Process Controls (IPCs) to verify causality and reaction progression at every stage.

Synthesis_Workflow Aldehyde 4-Chloro-2-fluoro- benzaldehyde Oxime Oxime Intermediate (NH2OH·HCl) Aldehyde->Oxime Step 1 NitrileOxide Nitrile Oxide (In Situ Generation) Oxime->NitrileOxide Step 2 (NCS) Cycloaddition 1,3-Dipolar Cycloaddition NitrileOxide->Cycloaddition Step 3 (+ Alkyne) Product 3-(4-chloro-2-fluorophenyl) isoxazole core Cycloaddition->Product Cyclization

Fig 2: Three-step self-validating synthetic workflow for the 4-Cl-2-F isoxazole core.

Step-by-Step Protocol

Step 1: Oximation of 4-Chloro-2-fluorobenzaldehyde

  • Procedure: Dissolve 4-chloro-2-fluorobenzaldehyde (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) dissolved in minimal water. Stir at room temperature for 2 hours.

  • Causality: Sodium acetate acts as a mild base to liberate free hydroxylamine without causing side-reactions (such as the Cannizzaro reaction) that stronger bases might induce.

  • IPC (Self-Validation): Perform TLC (Hexane:EtOAc 4:1) to monitor the disappearance of the UV-active aldehyde spot. 1H NMR must confirm the disappearance of the aldehydic proton (~10.0 ppm) and the appearance of the oxime proton (~8.2 ppm). Do not proceed until conversion is >98%.

Step 2: Generation of Hydroximoyl Chloride

  • Procedure: Dissolve the purified oxime in N,N-dimethylformamide (DMF). Add N-chlorosuccinimide (NCS, 1.05 eq) portion-wise. Stir at 45°C for 1 hour[6].

  • Causality: NCS provides a controlled, electrophilic source of chlorine. DMF stabilizes the transient radical/ionic intermediates during the chlorination of the oxime carbon.

  • IPC (Self-Validation): LC-MS analysis must show the M+ and M+2 isotopic pattern (3:1 ratio) characteristic of the newly introduced chlorine atom.

Step 3: 1,3-Dipolar Cycloaddition

  • Procedure: To the hydroximoyl chloride solution, add the target alkyne (1.1 eq) followed by the dropwise addition of triethylamine (TEA, 1.2 eq) at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: TEA acts as a base to eliminate HCl, generating the highly reactive nitrile oxide in situ. The slow addition at 0°C is critical; it prevents the rapid dimerization of the nitrile oxide into an unwanted furoxan byproduct.

  • IPC (Self-Validation): LC-MS to confirm the exact mass of the cyclized isoxazole product. Purify via flash chromatography.

Quantitative SAR Analysis

The superiority of the 4-chloro-2-fluorophenyl substitution over other halogenated variants is not theoretical; it is consistently borne out by Structure-Activity Relationship (SAR) data across multiple assays. The table below synthesizes comparative data trends demonstrating the synergistic effect of this specific di-substitution pattern.

Ar-Group Substitutionp38 MAPK IC50 (nM)SLACK Channel EC50 (μM)Osteoclastogenesis IC50 (μM)
Phenyl450>10.0>30.0
4-Chlorophenyl1205.23.89
2-Fluorophenyl858.11.25
2,4-Difluorophenyl453.40.85
4-Chloro-2-fluorophenyl 12 0.8 0.06

Table 1: Comparative SAR data illustrating the enhanced potency of the 4-chloro-2-fluorophenyl isoxazole chemotype. Data synthesized from established literature trends[3],[2],[4].

Conclusion

The 4-chloro-2-fluorophenyl isoxazole scaffold is a highly privileged chemotype that solves critical challenges in modern drug discovery. By leveraging the metabolic stability of the isoxazole ring and the precise stereoelectronic constraints of the di-halogenated phenyl group, researchers can achieve low-nanomolar target engagement while maintaining excellent drug-like properties. Adherence to self-validating synthetic protocols ensures that this scaffold can be reliably assembled and optimized for diverse therapeutic indications.

References

  • [6] Title: Isoxazole derivatives for use as fungicides (EP2365751A1). Source: European Patent Office / Google Patents. URL:

  • [3] Title: Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels. Source: PubMed Central (PMC). URL: [Link]

  • [2] Title: PYRIDYLISOXAZOLE DERIVATIVE (EP2036905B1). Source: European Patent Office / Google Patents. URL:

  • [5] Title: P38 inhibitors and methods of use thereof (US7135575B2). Source: US Patent Office / Google Patents. URL:

  • [4] Title: Identifying Novel Anti-Osteoporosis Leads with a Chemotype-Assembly Approach. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Exploratory

molecular weight and formula of 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol

Content Type: Technical Whitepaper Subject: Chemical Identity, Synthesis, and Application of CAS 1354939-29-9 Audience: Research Chemists, Agrochemical Scientists, and Process Engineers[1] Executive Summary 3-(4-Chloro-2...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Subject: Chemical Identity, Synthesis, and Application of CAS 1354939-29-9 Audience: Research Chemists, Agrochemical Scientists, and Process Engineers[1]

Executive Summary

3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol (CAS 1354939-29-9) is a specialized heterocyclic scaffold primarily utilized as a high-value intermediate in the synthesis of agrochemicals, specifically herbicides targeting the protoporphyrinogen oxidase (PPO) or 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzymes.[1]

This guide provides a comprehensive technical analysis of the molecule, moving beyond basic identifiers to explore its complex tautomeric behavior, validated synthesis protocols, and physicochemical characteristics essential for downstream application.[2]

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

Core Identifiers
ParameterSpecification
IUPAC Name 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol
Common Synonyms 3-(4-Chloro-2-fluorophenyl)-5-hydroxyisoxazole; 3-(4-Chloro-2-fluorophenyl)-2H-isoxazol-5-one
CAS Number 1354939-29-9
Molecular Formula C₉H₅ClFNO₂
Molecular Weight 213.59 g/mol
SMILES OC1=CC(C2=C(F)C=C(Cl)C=C2)=NO1
InChI Key Unique identifier dependent on tautomer (see Section 2.[1][3][4]2)
Tautomeric Equilibrium (Critical Technical Note)

Researchers must recognize that 3-substituted-1,2-oxazol-5-ols do not exist statically as the "5-ol" (enol) form.[1] They exist in a dynamic equilibrium with their "5-one" (keto) tautomers.[1][2] In solution and solid state, the 2H-isoxazol-5-one (NH-form) is often the predominant species, while the 5-ol form is trapped only under specific conditions (e.g., O-alkylation).[1]

Implication: Analytical spectra (NMR, IR) may show carbonyl characteristics (C=O stretch ~1700-1750 cm⁻¹) rather than typical hydroxyl signals, leading to potential misidentification if this equilibrium is ignored.[1][2]

Tautomerism Enol 5-ol Form (Enol / Aromatic) Keto_2H 2H-isoxazol-5-one (NH-Keto / Major) Enol->Keto_2H Tautomerization Keto_4H 4H-isoxazol-5-one (CH-Keto / Minor) Keto_2H->Keto_4H Isomerization

Figure 1: Tautomeric equilibrium of 3-substituted isoxazol-5-ols. The 2H-keto form is typically thermodynamically favored in polar solvents.[1]

Physicochemical Data[2][4]
PropertyValue (Experimental/Predicted)Relevance
pKa 5.2 – 5.8 (Acidic)The NH proton in the 2H-one form is acidic; forms salts with weak bases.[1]
LogP ~2.84Moderate lipophilicity; suitable for membrane permeability in plant tissues.[2]
Solubility Low in water; High in DMSO, MeOH, EtOAcRequires polar organic solvents for efficient reaction.[2]
Melting Point >150 °C (Decomp.)[1][2]Solid handling requires care to avoid thermal degradation.[2]

Synthesis Protocol

The synthesis of 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol is best achieved via a cyclocondensation strategy involving a beta-keto ester precursor.[1] This route offers higher regioselectivity compared to [3+2] cycloadditions of nitrile oxides.[2]

Retrosynthetic Analysis

Synthesis Target Target: 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol Precursor Precursor: Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate (CAS 171102-21-9) Precursor->Target + Hydroxylamine HCl Cyclization StartMat Starting Material: 4-Chloro-2-fluorobenzoyl chloride StartMat->Precursor + Ethyl potassium malonate (or Meldrum's Acid)

Figure 2: Retrosynthetic pathway for CAS 1354939-29-9.[1]

Detailed Methodology

Step 1: Preparation of Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate (CAS 171102-21-9) [1][5]

  • Reagents: 4-Chloro-2-fluorobenzoyl chloride, Ethyl potassium malonate, MgCl₂, Triethylamine (TEA), Acetonitrile.[1][2]

  • Procedure:

    • Activate ethyl potassium malonate with MgCl₂ and TEA in acetonitrile (0°C to RT) to form the magnesium enolate.

    • Add 4-chloro-2-fluorobenzoyl chloride dropwise at 0°C.

    • Stir for 12 hours at room temperature.

    • Quench with dilute HCl; extract with ethyl acetate.

    • Concentrate to yield the beta-keto ester.[2]

Step 2: Cyclization to 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol

  • Reagents: Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate, Hydroxylamine hydrochloride (NH₂OH[1]·HCl), Sodium Hydroxide (NaOH).[2]

  • Solvent: Ethanol/Water (1:[1]1) or Methanol.[2]

  • Protocol:

    • Dissolve NH₂OH[2]·HCl (1.2 eq) in water and neutralize with NaOH (1.2 eq) at 0°C.

    • Add the beta-keto ester (1.0 eq) dissolved in ethanol.[2]

    • Heat the mixture to reflux (78°C) for 3–5 hours. Monitor by TLC (formation of a more polar spot).[2]

    • Cool to room temperature.

    • Critical Step: Acidify the solution to pH ~2 using 1M HCl. The product will precipitate as the 2H-isoxazol-5-one tautomer.[1][2]

    • Filter the solid, wash with cold water, and recrystallize from ethanol.[2]

Applications in Drug & Agrochemical Discovery[2][9][10][11]

Herbicide Intermediate

This molecule serves as a "warhead" precursor or a masking group for herbicides.[2]

  • PPO Inhibitors: The phenyl-isoxazole core is structurally analogous to established PPO inhibitors (e.g., Flumiclorac).[1][2] The 5-OH group allows for further derivatization (e.g., propargyl ethers) to optimize binding affinity.[1][2]

  • HPPD Inhibitors: While HPPD inhibitors are typically triketones, isoxazoles like Isoxaflutole act as pro-herbicides.[2] The isoxazole ring opens in the plant (or soil) to reveal the active diketonitrile species.[2] 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol can be a metabolite or a stable analogue used to study this ring-opening mechanism.[1]

Analytical Standard

Used as a reference standard for:

  • Metabolite Identification: Tracking the degradation of complex herbicides in soil and water (isoxazole hydrolysis often yields the benzoyl acetate derivative).[2]

  • Residue Analysis: LC-MS/MS quantification in crop safety studies.[1][2]

Safety & Handling (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye).[1][2][6] Potential respiratory sensitizer.[2][6]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The 5-ol form is susceptible to oxidation or hydrolysis under moist, acidic conditions.[1][2]

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to F/Cl content).

References

  • ChemScene. (2024).[2] Product Data Sheet: 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol (CAS 1354939-29-9).[1] Retrieved from [1][2]

  • PubChem. (2024).[2] Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate (CAS 171102-21-9).[1][7][5] Retrieved from [1][2]

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition. Retrieved from [1][2]

  • Matrix Scientific. (2024).[2] Catalog Entry: Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate.[1][7][5] Retrieved from [1][2]

  • ResearchGate. (2023). Tautomeric equilibria of isoxazol-5-ones. Retrieved from

Sources

Foundational

Strategic Deployment of 4-Chloro-2-fluorophenyl Isoxazoles in Medicinal Chemistry

The following technical guide details the strategic application, synthesis, and medicinal chemistry logic of 4-chloro-2-fluorophenyl isoxazole building blocks. Executive Summary In modern drug discovery, the 4-chloro-2-f...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic application, synthesis, and medicinal chemistry logic of 4-chloro-2-fluorophenyl isoxazole building blocks.

Executive Summary

In modern drug discovery, the 4-chloro-2-fluorophenyl isoxazole moiety represents a "privileged substructure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This guide dissects the utility of this specific building block, moving beyond generic heterocyclic chemistry to focus on the synergistic effects of the halogenated aryl tail and the isoxazole core.

For the medicinal chemist, this scaffold offers a dual advantage: the isoxazole ring functions as a metabolic gatekeeper and rigid linker, while the 4-chloro-2-fluorophenyl substitution pattern optimizes lipophilicity, blocks metabolic hotspots, and enforces bioactive conformations via atropoisomeric bias.

Medicinal Chemistry Rationale: The "Why"

The selection of the 4-chloro-2-fluorophenyl group is rarely accidental.[1] It is a calculated decision to modulate physicochemical properties (logP, pKa) and metabolic stability.

The 4-Chloro-2-fluoro "Lock"

While the isoxazole ring mimics the geometry of peptide bonds or ester linkages (bioisostere), the attached aryl group dictates the molecule's interaction with the hydrophobic pocket.

  • 2-Fluoro (Ortho-F):

    • Conformational Restriction: The fluorine atom at the ortho position creates steric repulsion with the isoxazole ring oxygens or nitrogens. This restricts free rotation around the biaryl bond, often locking the molecule into a bioactive conformation and reducing the entropic penalty of binding.

    • Metabolic Blockade: It prevents oxidative metabolism at the sensitive ortho position.[1]

  • 4-Chloro (Para-Cl):

    • Metabolic Armor: The para position is the primary site for CYP450-mediated oxidation.[1] A chlorine atom effectively blocks this "soft spot," significantly extending half-life (

      
      ).[1]
      
    • Halogen Bonding: The electron-poor

      
      -hole of the chlorine atom can engage in halogen bonding with backbone carbonyls in the target protein.[1]
      
Visualizing the SAR Logic

The following diagram illustrates the decision matrix for selecting this specific building block.

SAR_Logic Core Isoxazole Core Effect1 Bioisostere (Amide/Ester) Core->Effect1 Function Aryl 4-Cl-2-F-Phenyl Effect2 Metabolic Stability (Blocked Oxidation) Aryl->Effect2 4-Cl Role Effect3 Conformational Lock (Ortho-F Sterics) Aryl->Effect3 2-F Role Effect4 Lipophilicity Boost (+0.71 logP for Cl) Aryl->Effect4 Physicochem PK Pharmacokinetics Effect2->PK Extended t1/2 Target Target Protein Effect3->Target High Affinity Binding

Figure 1: Structure-Activity Relationship (SAR) logic for the 4-chloro-2-fluorophenyl isoxazole scaffold.

Synthetic Architectures: The "How"

Accessing these building blocks relies heavily on 1,3-dipolar cycloaddition chemistry.[1] Depending on the desired regioisomer (3-aryl vs. 5-aryl), the synthetic strategy diverges.[1]

Pathway A: 3-Aryl Isoxazoles (The Nitrile Oxide Route)

This is the most common route for generating building blocks like 3-(4-chloro-2-fluorophenyl)isoxazole-5-carboxylic acid .[1]

  • Mechanism: Reaction of a 4-chloro-2-fluorobenzonitrile oxide (generated in situ) with an alkyne dipolarophile.[1]

  • Regioselectivity: Thermal cycloaddition with electron-deficient alkynes (e.g., methyl propiolate) heavily favors the 3,5-disubstituted isomer due to steric and electronic control.

Pathway B: 5-Aryl Isoxazoles

To place the aryl group at the 5-position (e.g., 5-(4-chloro-2-fluorophenyl)isoxazole-3-carboxylic acid ), the polarity must be inverted.[1]

  • Mechanism: Reaction of a chloro-oximidoacetate (nitrile oxide precursor) with 1-chloro-3-fluoro-4-ethynylbenzene .[1]

Synthetic Workflow Diagram

Synthesis_Workflow Aldehyde 4-Chloro-2-fluorobenzaldehyde Oxime Aldoxime Intermediate Aldehyde->Oxime Condensation NitrileOxide Nitrile Oxide (In Situ) Oxime->NitrileOxide Oxidative Chlorination Isomer35 3-Aryl-isoxazole-5-carboxylate (Major Product) NitrileOxide->Isomer35 [3+2] Cycloaddition Isomer34 3-Aryl-isoxazole-4-carboxylate (Minor Product) NitrileOxide->Isomer34 Reagent1 NH2OH·HCl / NaOH Reagent2 NCS / DMF (Chlorination) Reagent3 Methyl Propiolate / TEA

Figure 2: Synthetic workflow for the generation of 3-(4-chloro-2-fluorophenyl)isoxazole building blocks via nitrile oxide cycloaddition.

Validated Experimental Protocol

Objective: Synthesis of Methyl 3-(4-chloro-2-fluorophenyl)isoxazole-5-carboxylate . Note: This protocol is designed to be self-validating through visual endpoints (precipitation) and TLC monitoring.[1]

Phase 1: Formation of the Oxime
  • Dissolution: In a 250 mL round-bottom flask, dissolve 4-chloro-2-fluorobenzaldehyde (10.0 mmol) in ethanol (30 mL).

  • Addition: Add Hydroxylamine hydrochloride (12.0 mmol) followed by a solution of NaOH (12.0 mmol) in water (5 mL).

  • Reaction: Stir at room temperature for 1–2 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1).[1] The aldehyde spot will disappear, replaced by a lower Rf oxime spot.

  • Workup: Evaporate ethanol. Add water (50 mL) to precipitate the oxime. Filter, wash with cold water, and dry under vacuum.

Phase 2: [3+2] Cycloaddition
  • Chlorination (In Situ): Dissolve the dried oxime (10.0 mmol) in DMF (20 mL). Add N-Chlorosuccinimide (NCS) (11.0 mmol) portion-wise at 0°C.

    • Caution: Reaction is exothermic.[1] Allow to warm to RT and stir for 1 hour to form the hydroximoyl chloride.

  • Cycloaddition: Add Methyl propiolate (12.0 mmol) to the reaction mixture.

  • Base Addition: Dropwise add a solution of Triethylamine (TEA) (12.0 mmol) in DMF (5 mL) over 30 minutes.

    • Mechanistic Note: TEA deprotonates the hydroximoyl chloride to generate the nitrile oxide dipole, which immediately reacts with the alkyne. Slow addition prevents dimerization of the nitrile oxide (furoxan formation).

  • Completion: Stir overnight at RT. Pour into ice water (100 mL). The product usually precipitates as a solid.

  • Purification: Recrystallize from Ethanol/Water or purify via silica column chromatography (0-20% EtOAc in Hexanes).

Data Summary Table
PropertyValueNote
Target Compound Methyl 3-(4-chloro-2-fluorophenyl)isoxazole-5-carboxylateKey Intermediate
Molecular Weight 255.63 g/mol
Expected Yield 65–80%Dependent on slow base addition
Appearance White to Off-White Solid
1H NMR Diagnostic Isoxazole C4-H singlet (~7.3 ppm)Confirms ring closure

Applications & Case Studies

The 4-chloro-2-fluorophenyl isoxazole motif is not merely a linker; it is a bioactive driver.[1][2]

  • Kinase Inhibitors: In p38 MAP kinase inhibitors, the isoxazole ring serves as a scaffold to orient the halogenated phenyl group into the hydrophobic "selectivity pocket" (usually near the gatekeeper residue), where the 2-fluoro group induces a twist that matches the pocket geometry [1].

  • Antibacterial Agents: Analogues of oxazolidinone antibiotics often utilize fluorinated phenyl rings.[1] Replacing the central ring with an isoxazole retains the linear geometry required for ribosomal binding while altering the solubility profile [2].

  • Agrochemicals: This specific halogenation pattern is highly prevalent in modern herbicides and fungicides, where metabolic stability in plant systems (via the 4-Cl block) is critical for efficacy [3].[1]

References

  • The Role of Isoxazole Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co.[1] (2026).[1] Retrieved from

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks. National Institutes of Health (PMC).[1] (2022).[1] Retrieved from

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules. Journal of Saudi Chemical Society / PMC.[1] (2023).[1] Retrieved from

  • Nitrile Oxide/Alkyne Cycloadditions: A Credible Platform for Synthesis. Maynooth University Research Archive.[1] (2012).[1][3] Retrieved from

  • 3-(4-Chlorophenyl)isoxazole-5-carboxylic acid Product Page. Sigma-Aldrich.[1] Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Functionalization of 3-Aryl-5-Hydroxyisoxazoles

Executive Summary 3-Aryl-5-hydroxyisoxazoles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for carboxylic acids and phosphate groups. They are critical pharmacophores in the development of GABA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Aryl-5-hydroxyisoxazoles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for carboxylic acids and phosphate groups. They are critical pharmacophores in the development of GABA


 receptor agonists/antagonists (analogs of Muscimol and Gaboxadol) and herbicides.

However, their functionalization is complicated by annular tautomerism (


-isoxazol-5-one 

5-hydroxyisoxazole), creating an ambident nucleophile profile that leads to mixtures of

- and

-alkylated products. Furthermore, the electron-rich C-4 position is susceptible to electrophilic attack, offering a third vector for diversification.

This guide provides high-fidelity protocols to control this regioselectivity, enabling the precise synthesis of


-alkylated, 

-alkylated, and C4-substituted derivatives.

The Mechanistic Challenge: Tautomeric Equilibrium

Before attempting functionalization, one must understand the substrate's behavior in solution. 3-Aryl-5-hydroxyisoxazoles (A ) exist in equilibrium with their


-isoxazol-5-one tautomers (B ).
  • Non-polar solvents (CHCl

    
    , Toluene):  The 5-hydroxy form (A ) is often stabilized by hydrogen bonding, though the equilibrium is subtle.
    
  • Polar/Basic media (DMF, DMSO, H

    
    O):  The equilibrium shifts significantly toward the 
    
    
    
    -oxo form (B ), making the nitrogen atom the softer, more kinetically accessible nucleophile under standard alkylation conditions.
Visualization: Reactivity Map

The following diagram maps the electrophilic attack vectors based on reaction conditions.

ReactivityMap Substrate 3-Aryl-5-hydroxyisoxazole (Tautomeric Mix) N_Alk N-Alkylated Product (2-substituted-3-aryl-isoxazol-5-one) Substrate->N_Alk Mitsunobu Conditions (PPh3, DEAD, R-OH) Substrate->N_Alk Basic Alkylation (K2CO3, DMF, R-X) O_Alk O-Alkylated Product (5-alkoxy-3-arylisoxazole) Substrate->O_Alk Silver Salt Method (Ag2CO3, R-X) C4_Sub C4-Halogenated/Arylated (Electrophilic Subst.) Substrate->C4_Sub NBS/NIS or Pd-Cat C-H Activation C5_Cross C5-Aryl/Alkyl (via O-Sulfonylation) Substrate->C5_Cross 1. Tf2O/Pyridine 2. Suzuki Coupling

Figure 1: Divergent reactivity pathways.[1][2] Red paths indicate N-selectivity; Green paths indicate O-selectivity; Yellow paths indicate Carbon functionalization.

Protocol A: Selective N-Alkylation (The Mitsunobu Approach)

While basic alkylation (e.g., K


CO

/DMF/Alkyl Halide) often yields N-alkylated products, it frequently produces 10–20% of the O-isomer, requiring difficult chromatographic separation. The Mitsunobu reaction is the superior method for high-fidelity N-alkylation due to the specific interaction between the phosphine-betaine intermediate and the acidic N-H of the

-tautomer.
Mechanism

The reaction proceeds via the protonation of the DEAD-PPh


 betaine by the isoxazole (pKa ~6-7). The resulting isoxazolyl anion attacks the alkoxy-phosphonium species. Steric and electronic factors heavily favor attack by the nitrogen lone pair.
Step-by-Step Protocol

Reagents:

  • 3-Aryl-5-hydroxyisoxazole (1.0 equiv)

  • Primary/Secondary Alcohol (1.2 equiv)

  • Triphenylphosphine (PPh

    
    ) (1.5 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Procedure:

  • Preparation: Dissolve the isoxazole derivative, the alcohol (R-OH), and PPh

    
     in anhydrous THF under an inert atmosphere (N
    
    
    
    or Ar).
  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition: Add DIAD dropwise via syringe over 10 minutes. Critical: Exothermic reaction; maintain temperature <5 °C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup: Concentrate the solvent in vacuo.

  • Purification: The crude residue will contain triphenylphosphine oxide (TPPO). Triturate with cold diethyl ether (TPPO often precipitates) or purify directly via flash chromatography (SiO

    
    , Hexane/EtOAc gradient).
    

Expected Outcome: >90% yield of the N-alkylated (


-isoxazol-5-one) product.

Protocol B: Selective O-Functionalization

Accessing the O-alkylated form (preserving the aromatic isoxazole ring) requires suppressing the nucleophilicity of the nitrogen.

Method B1: The Silver Salt Rule (O-Alkylation)

Classical heterocyclic chemistry dictates that while alkali metal salts (Na/K) favor N-alkylation (charge density localization), silver salts favor O-alkylation due to the strong coordination of Ag


 to the nitrogen lone pair and the "hard/soft" nature of the transition state.

Procedure:

  • Dissolve 3-aryl-5-hydroxyisoxazole (1.0 equiv) in anhydrous Toluene or Benzene (non-polar solvent is crucial to suppress the ionic N-pathway).

  • Add Ag

    
    CO
    
    
    
    (1.2 equiv). Protect from light.
  • Add the Alkyl Halide (1.5 equiv).

  • Reflux for 6–12 hours.

  • Filter through Celite to remove silver salts.

  • Concentrate and purify.

Method B2: O-Sulfonylation (Gateway to C-C Coupling)

To replace the OH group with a Carbon substituent (e.g., aryl/alkyl), one must first convert the OH to a triflate (OTf) or nonaflate (ONf). This "freezes" the molecule in the O-form and activates the C-5 position for Pd-catalysis.

Procedure:

  • Dissolve substrate in DCM (0.2 M) at 0 °C.

  • Add Et

    
    N (2.0 equiv) or Pyridine.
    
  • Add Triflic Anhydride (Tf

    
    O)  (1.1 equiv) dropwise.
    
  • Stir at 0 °C for 1 hour. Aqueous workup (cold NaHCO

    
    ) must be rapid to avoid hydrolysis.
    
  • Application: The resulting isoxazol-5-yl triflate is a partner for Suzuki-Miyaura coupling (using Pd(PPh

    
    )
    
    
    
    and Aryl-B(OH)
    
    
    ) to generate 3,5-diaryl isoxazoles.

Protocol C: C-4 Diversification (Electrophilic Substitution)

The C-4 position of the 3-aryl-5-hydroxyisoxazole core is highly nucleophilic (enamine-like character in the tautomer).

Halogenation (Iodination/Bromination)

Installing a halogen at C-4 allows for subsequent Sonogashira or Suzuki couplings, enabling the synthesis of trisubstituted isoxazoles.

Procedure:

  • Dissolve 3-aryl-5-hydroxyisoxazole in MeCN or DMF.

  • Add N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) (1.05 equiv).

  • Stir at RT for 1–3 hours. The reaction is usually rapid.

  • Note: No catalyst is typically required due to the activated nature of the ring.

  • Quench with aqueous Na

    
    S
    
    
    
    O
    
    
    to remove excess halogen.

Data Summary: Regioselectivity Comparison

Reaction ConditionReagentsMajor ProductSelectivity (N:O)Mechanism Note
Standard Base K

CO

, DMF, R-X
N-Alkyl ~85:15Thermodynamic control; N is softer nucleophile.
Mitsunobu PPh

, DEAD, R-OH
N-Alkyl >98:2Kinetic control via betaine intermediate.
Silver Salt Ag

CO

, Toluene, R-X
O-Alkyl <5:95Ag coordination blocks N-site.
Sulfonylation Tf

O, Pyridine
O-Sulfonyl >99:1Hard/Hard interaction at Oxygen.

Strategic Workflow Diagram

Use this decision tree to select the correct protocol for your target molecule.

DecisionTree Start Target Molecule? Q1 Modification Site? Start->Q1 Choice_N N-Substituted (Lactam Analog) Q1->Choice_N Choice_O O-Substituted (Ether/Ester) Q1->Choice_O Choice_C C-Substituted (Full Carbon Core) Q1->Choice_C Method_N PROTOCOL A: Mitsunobu Reaction Choice_N->Method_N High Fidelity Method_O PROTOCOL B1: Silver Carbonate Alkylation Choice_O->Method_O Direct Alkylation Method_C5 PROTOCOL B2: O-Triflation + Pd Coupling Choice_C->Method_C5 At Position 5 Method_C4 PROTOCOL C: Halogenation (NIS/NBS) Choice_C->Method_C4 At Position 4

Figure 2: Strategic decision tree for isoxazole functionalization.

References

  • Tautomerism & Reactivity: Katritzky, A. R., et al.[3] "Tautomerism of Heterocycles."[2] Advances in Heterocyclic Chemistry, 2000 .

  • Mitsunobu Reaction on Isoxazoles: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009 , 109(6), 2551–2651.

  • Palladium-Catalyzed Cross-Coupling of Isoxazolyl Triflates: Coupling of 5-triflyloxyisoxazoles with boronic acids.Tetrahedron Letters, 2005 .

  • Silver Salt Effect (General Heterocycle Protocol): Comins, D. L., et al. "Regioselective Alkylation of Lactams." Journal of Organic Chemistry.

  • GABA-A Agonist Synthesis (Muscimol Analogs): Krogsgaard-Larsen, P., et al. "GABA Agonists. Resolution, Absolute Stereochemistry, and Enantioselectivity of (S)-(+)- and (R)-(-)-5-(1-Hydroxyethyl)isoxazol-3-ol." Journal of Medicinal Chemistry, 1988 .

Sources

Application

Application Note: Solubility Profiling &amp; Handling of 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol

Topic: Solubility and Handling of 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Analytical Scientists, and Agrochemical Researchers Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility and Handling of 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Analytical Scientists, and Agrochemical Researchers

Executive Summary

Compound Identity: 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol (CAS: 1354939-29-9) Synonyms: 3-(4-Chloro-2-fluorophenyl)-5-hydroxyisoxazole; 5-Isoxazolol derivative. Molecular Weight: 213.59 g/mol Predicted LogP: ~2.84

This guide addresses the critical solubility characteristics of 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol, a scaffold often utilized in the synthesis of agrochemicals (e.g., isoxazoline herbicides) and pharmaceutical intermediates. The compound exhibits significant keto-enol tautomerism , which dictates its solubility behavior and stability in polar aprotic solvents (DMSO) versus polar protic solvents (Methanol).

Key Finding: While highly soluble in DMSO suitable for high-concentration stock solutions (>50 mM), the compound’s stability and tautomeric state are solvent-dependent. Researchers must control pH and solvent choice to prevent precipitation or unintended derivatization during LC-MS analysis.

Chemical Context: Tautomerism & Solubility Mechanisms

The "1,2-oxazol-5-ol" moiety is not a static structure.[1][2] In solution, it exists in a dynamic equilibrium between the 5-hydroxy (enol) form and the 5-oxo (keto) forms (2H- or 4H-isoxazol-5-one).

  • In DMSO (Polar Aprotic): The solvent acts as a hydrogen bond acceptor.[3] This stabilizes the 5-hydroxy (enol) form or the NH-keto form through H-bonding, generally enhancing solubility significantly.

  • In Methanol (Polar Protic): Methanol can act as both donor and acceptor. While solubility is generally good, the protic environment can facilitate rapid proton exchange, potentially broadening NMR signals or affecting chromatographic peak shape if the mobile phase pH is near the compound's pKa (estimated pKa ~5.5–6.5).

Figure 1: Tautomeric Equilibrium & Solvent Interaction

Tautomerism cluster_solvents Solvent Influence Enol Enol Form (5-Hydroxyisoxazole) Favored in: DMSO/Basic pH Keto_NH NH-Keto Form (2H-isoxazol-5-one) Polar Solvents Enol->Keto_NH Proton Transfer (Fast) Keto_CH CH-Keto Form (4H-isoxazol-5-one) Non-polar Solvents Enol->Keto_CH Tautomerization (Slow) DMSO DMSO (H-Bond Acceptor) DMSO->Enol Stabilizes MeOH Methanol (Protic) MeOH->Keto_NH Solvates

Caption: Dynamic equilibrium between hydroxy- and oxo-forms. DMSO stabilizes the hydroxy/NH-keto forms via hydrogen bonding, enhancing solubility.

Solubility Profile & Recommendations

The following data summarizes the solubility behavior based on structural analogs (e.g., 3-phenyl-5-isoxazolol) and physicochemical properties.

SolventSolubility RatingEstimated Conc.Application
DMSO High > 50 mg/mL Primary Stock Solution. Ideal for biological assays and long-term storage at -20°C.
Methanol Moderate-High 10 – 25 mg/mL Working Solution. Ideal for LC-MS sample prep and intermediate dilutions.
Acetonitrile Moderate5 – 15 mg/mLAlternative working solvent; less risk of methylation than MeOH.
Water Low< 0.1 mg/mLPoor solubility. Requires organic co-solvent (DMSO/MeOH) > 10% for stability.

Critical Note: The presence of the 4-chloro and 2-fluoro substituents increases lipophilicity (LogP ~2.8) compared to the unsubstituted phenyl analog. This necessitates the use of 100% DMSO for initial dissolution.

Detailed Protocols
Protocol A: Preparation of 50 mM Stock Solution in DMSO

Purpose: To create a stable, high-concentration master stock for biological screening or analytical standards.

Reagents:

  • Compound: 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol (Solid).

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

Procedure:

  • Weighing: Accurately weigh 10.68 mg of the compound into a sterile 1.5 mL amber microcentrifuge tube. (Target: 50 mM in 1 mL).

  • Solvent Addition: Add 1000 µL of Anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Observation: The solid should dissolve rapidly to form a clear, colorless to pale yellow solution.

    • Troubleshooting: If particles persist, sonicate in a water bath at 35°C for 5 minutes.

  • Inspection: Centrifuge briefly (1 min at 10,000 x g) to check for any undissolved pellet. If clear, the stock is ready.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C .

Protocol B: Saturation Shake-Flask Solubility Determination (Methanol)

Purpose: To empirically determine the exact solubility limit in Methanol for formulation or purification optimization.

Workflow Diagram:

SolubilityProtocol Start Start: Excess Solid (~20 mg) AddSolvent Add Methanol (0.5 mL) Ambient Temp Start->AddSolvent Agitate Agitate/Shake (24 Hours, 25°C) AddSolvent->Agitate Filter Filter Supernatant (0.22 µm PTFE) Agitate->Filter Dilute Dilute 1:100 in Mobile Phase Filter->Dilute Analyze Quantify via HPLC/UV vs Calibration Curve Dilute->Analyze

Caption: Standard Saturation Shake-Flask method for determining thermodynamic solubility in protic solvents.

Step-by-Step:

  • Preparation: Place approx. 20 mg of compound into a glass vial. Add 0.5 mL of HPLC-grade Methanol.

  • Equilibration: Cap tightly and shake/stir at 25°C for 24 hours. Ensure solid remains visible (saturation).

  • Sampling: Filter the supernatant using a 0.22 µm PTFE syringe filter (Nylon filters may bind the compound).

  • Quantification: Dilute the filtrate (e.g., 1:100) and analyze via HPLC-UV (254 nm) against a known standard curve prepared from the DMSO stock.

Handling & Stability Warnings
  • Acidity & pH Sensitivity:

    • The 5-OH proton is acidic (pKa ~6). In basic methanol (e.g., containing ammonia), the compound will deprotonate, drastically increasing solubility but potentially altering retention times.

    • Recommendation: For LC-MS, use acidic mobile phases (0.1% Formic Acid) to keep the compound in its neutral, protonated form.

  • Methylation Risk:

    • In Methanol, specifically under acidic conditions or high temperatures, there is a minor risk of forming the methyl ether (5-methoxyisoxazole) over extended periods.

    • Action: Prepare Methanol working solutions fresh or store at 4°C for no longer than 1 week.

  • Precipitation in Aqueous Media:

    • Diluting the DMSO stock directly into pure water or saline may cause immediate precipitation due to the lipophilic chlorofluorophenyl tail.

    • Protocol: Always dilute the DMSO stock into a buffer that is rapidly stirring. Keep final DMSO concentration < 1% for cell assays, but ensure the compound concentration does not exceed its aqueous solubility limit (likely < 50 µM in pure buffer).

References
  • PubChem. (n.d.). 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol (Compound). National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • Rageh, H. M., et al. (2016). Spectroscopic and Semiempirical Investigation of The Structural Features of Hetarylazo-5-isoxazolones Tautomerism. ResearchGate.[4] Retrieved March 6, 2026, from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved March 6, 2026, from [Link]

Sources

Method

Application Note: 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol as a Next-Generation Carboxylic Acid Bioisostere

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Executive Summary & Rationale The carboxylic acid functional gr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary & Rationale

The carboxylic acid functional group is a cornerstone of pharmacophore design, present in approximately 25% of marketed drugs. However, its presence often introduces significant developmental liabilities, including limited passive membrane permeability, active efflux via transporters, and idiosyncratic toxicity driven by phase II acyl glucuronidation[1].

To circumvent these bottlenecks, the 1,2-oxazol-5-ol (isoxazol-5-ol) scaffold has emerged as a high-fidelity bioisostere[2]. By incorporating the specific 3-(4-chloro-2-fluorophenyl) substitution, medicinal chemists can achieve a "best-in-class" physicochemical profile. This specific moiety not only mimics the anionic state and hydrogen-bonding geometry of a carboxylate but also leverages halogenation to sterically shield metabolic hotspots and tune the pKa via inductive effects[3].

This application note details the physicochemical rationale, structural dynamics, and self-validating experimental protocols required to successfully evaluate and integrate 3-(4-chloro-2-fluorophenyl)-1,2-oxazol-5-ol into drug discovery pipelines.

Physicochemical Profiling & Tautomeric Dynamics

The Causality of Substitution

The selection of the 4-chloro-2-fluorophenyl pendant group is not arbitrary; it is a calculated design choice to optimize the isoxazol-5-ol core:

  • pKa Tuning (The 2-Fluoro Effect): The strongly electronegative fluorine atom exerts an inductive pull (-I effect) across the biaryl axis, lowering the pKa of the isoxazole hydroxyl group to ~4.5–5.0. This perfectly aligns with the pKa of typical aliphatic and aromatic carboxylic acids, ensuring the molecule remains predominantly ionized at physiological pH (7.4)[4].

  • Conformational Control: The 2-fluoro substituent creates a steric clash with the C4-proton of the isoxazole ring, forcing the system out of coplanarity. This broken planarity increases aqueous solubility (by disrupting crystal lattice packing) and reduces promiscuous off-target binding (e.g., hERG liability).

  • Metabolic Shielding (The 4-Chloro Effect): The para-position of an aryl ring is a classic hotspot for Cytochrome P450 (CYP) mediated oxidation. The robust C-Cl bond effectively blocks this pathway, increasing the molecule's half-life (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
Tautomerism: The Electronic Chameleon

Unlike static carboxylic acids, 1,2-oxazol-5-ols exist in a dynamic tautomeric equilibrium (OH ⇌ NH ⇌ CH). In aqueous media at pH 7.4, the deprotonated anionic form predominates. However, within the lipophilic microenvironment of a receptor pocket, the equilibrium can shift, allowing the molecule to act as both a hydrogen bond donor and acceptor in geometries unavailable to standard carboxylates.

Mechanism Acid Carboxylic Acid Liability: Acyl Glucuronidation Isox 1,2-oxazol-5-ol Core Benefit: Evades Phase II Metabolism Acid->Isox Bioisosteric Replacement Target Optimized Bioisostere 3-(4-Chloro-2-fluorophenyl)- 1,2-oxazol-5-ol Isox->Target Subst 4-Cl-2-F-Phenyl Group Benefit: CYP450 Shielding Subst->Target Inductive/Steric Tuning

Caption: Logical flow of bioisosteric replacement addressing metabolic and pharmacokinetic liabilities.

Quantitative Data Summary
PropertyTypical Aryl Carboxylic Acid3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-olImplications for Drug Design
pKa 4.0 - 4.54.5 - 5.2Maintains anionic state at pH 7.4 for optimal target engagement.
LogD (pH 7.4) -1.0 to 0.51.8 to 2.5Significantly improved passive membrane permeability and oral bioavailability.
Tautomerism NoneOH ⇌ NH ⇌ CHDynamic hydrogen bonding network; adapts to diverse receptor microenvironments.
Phase II Metabolism High (Acyl Glucuronides)NegligibleEliminates risk of idiosyncratic toxicity from reactive acyl glucuronides.

Experimental Protocols for Bioisostere Validation

To confidently replace a carboxylic acid with 3-(4-chloro-2-fluorophenyl)-1,2-oxazol-5-ol, rigorous physicochemical profiling is mandatory. Because in silico predictive models frequently fail to account for the complex tautomerism of isoxazoles, empirical validation is required[4].

Protocol A: High-Throughput Potentiometric pKa Determination

Rationale & Causality: UV-Vis spectrophotometry is often used for pKa determination; however, the chromophoric shift between the OH and NH tautomers of isoxazoles can be subtle and misleading. Potentiometric titration directly measures proton exchange, providing a definitive macroscopic pKa regardless of tautomeric distribution.

Self-Validating System: This protocol utilizes a co-titration of a known reference standard (Benzoic acid, pKa 4.20) to ensure electrode calibration and system integrity.

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0 mM solution of 3-(4-chloro-2-fluorophenyl)-1,2-oxazol-5-ol in a standardized background electrolyte (0.15 M KCl in highly purified water) to maintain constant ionic strength.

  • Reference Spike: Add Benzoic acid to a final concentration of 0.5 mM in the same vessel. This acts as the internal validation standard.

  • Acidification: Lower the pH of the solution to 2.0 using standardized 0.5 M HCl to ensure the isoxazole is fully protonated.

  • Titration: Titrate the solution with CO₂-free 0.5 M KOH under a nitrogen blanket (to prevent atmospheric CO₂ from forming carbonic acid, which skews results). Dispense in 0.01 mL increments.

  • Data Acquisition: Record the pH after each addition once the electrode reading stabilizes (drift < 0.001 pH/min).

  • Analysis: Plot the first derivative of the titration curve (dpH/dV). The system is validated if the benzoic acid peak resolves at 4.20 ± 0.05. The secondary peak represents the pKa of the isoxazol-5-ol.

Protocol B: LC-MS/MS LogD(7.4) Shake-Flask Assay with Mass Balance

Rationale & Causality: Lipophilicity at physiological pH (LogD) dictates membrane permeability. The shake-flask method is preferred over chromatographic (HPLC) approximations because it allows the isoxazole to reach true thermodynamic tautomeric equilibrium between the aqueous and lipid phases.

Self-Validating System: A mass balance calculation is integrated. If the total compound recovered from both phases is <95% of the initial input, the assay flags potential precipitation or glass-adhesion, invalidating the run.

Step-by-Step Methodology:

  • Solvent Saturation: Vigorously stir equal volumes of 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours. Separate the phases. Causality: Pre-saturation prevents volume shifts during the actual assay.

  • Spiking: Dissolve the bioisostere in DMSO to create a 10 mM stock. Spike 10 µL of this stock into 990 µL of the pre-saturated PBS (final concentration 100 µM, 1% DMSO).

  • Partitioning: Add 1 mL of the pre-saturated 1-octanol to the aqueous sample in a silanized glass vial (silanization prevents non-specific binding of the lipophilic halogenated ring).

  • Equilibration: Shake the vials at 300 RPM for 60 minutes at exactly 25°C. Centrifuge at 3000 × g for 15 minutes to ensure complete phase separation.

  • Quantification: Carefully extract 50 µL from the octanol phase and 50 µL from the aqueous phase. Dilute both appropriately and quantify using LC-MS/MS (MRM mode targeting the specific parent-to-daughter ion transition of the compound).

  • Validation & Calculation:

    • Mass Balance:

      
      . Must be >95%.
      
    • LogD: Calculate as

      
      .
      

Workflow Step1 1. Compound Preparation (Purity >98% via LC-MS) Step2 2. Potentiometric Titration (Determine pKa & Tautomeric Ratio) Step1->Step2 Step3 3. Shake-Flask Partitioning (Measure LogD at pH 7.4) Step2->Step3 Step4 4. Mass Balance Validation (Ensure <5% Precipitation/Loss) Step3->Step4

Caption: Step-by-step experimental workflow for validating the physicochemical properties of the bioisostere.

Conclusion

The transition from a traditional carboxylic acid to the 3-(4-chloro-2-fluorophenyl)-1,2-oxazol-5-ol scaffold represents a sophisticated leap in rational drug design. By meticulously balancing pKa, enhancing lipophilicity, and structurally shielding against both CYP450 oxidation and phase II glucuronidation, this bioisostere dramatically improves the pharmacokinetic survivability of lead compounds[1][2]. Adherence to the self-validating empirical protocols outlined above ensures that these theoretical advantages translate reliably into in vitro and in vivo success.

References

  • Title: Carboxylic Acid Bioisosteres of Creatine as Novel and Selective Substrate Competitive Inhibitors of the Creatine Transporter SLC6A8 Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres Source: Current Medicinal Chemistry (via ResearchGate) URL: [Link]

Sources

Application

preparation of 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol via hydroxylamine cyclization

Abstract & Scientific Context This application note details the optimized protocol for the preparation of 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol (CAS: 1354939-29-9). This heterocycle serves as a critical scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Context

This application note details the optimized protocol for the preparation of 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol (CAS: 1354939-29-9). This heterocycle serves as a critical scaffold in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides (e.g., Flumiclorac analogs) and novel pharmaceutical agents.

The synthesis relies on the regioselective cyclization of ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate with hydroxylamine. A key challenge in this chemistry is controlling the regioselectivity to favor the 3-aryl-5-hydroxy isomer over the thermodynamically competing 5-aryl-3-hydroxy isomer. This protocol utilizes a pH-controlled nucleophilic attack sequence to ensure the formation of the desired 3-substituted isoxazole core.

Critical Technical Note on Tautomerism: Researchers must recognize that the target molecule exists in a dynamic equilibrium between the 5-hydroxy form (enol) and the isoxazol-5(4H)-one form (keto) . While typically isolated as a solid "ol," solution-phase NMR may show significant population of the "one" tautomer depending on solvent polarity (


 vs. 

).

Retrosynthetic Analysis & Mechanism

The formation of the isoxazole ring proceeds via a condensation-cyclization sequence. To secure the aryl group at the 3-position, the nitrogen atom of hydroxylamine must first attack the


-ketone of the precursor, forming an oxime intermediate, which subsequently cyclizes onto the ester carbonyl.
Reaction Scheme

Where Ar = 4-Chloro-2-fluorophenyl

Mechanistic Pathway (DOT Diagram)

ReactionMechanism Start Beta-Keto Ester (Ar-CO-CH2-COOEt) Inter1 Tetrahedral Intermediate Start->Inter1 Nucleophilic Attack (N on Ketone) Reagent Hydroxylamine (NH2OH) Reagent->Inter1 Oxime Oxime Intermediate (Ar-C(=NOH)-CH2-COOEt) Inter1->Oxime - H2O Cyclization Intramolecular Cyclization Oxime->Cyclization O-attack on Ester Product 3-Aryl-isoxazol-5-ol (Target) Cyclization->Product - EtOH

Figure 1: Mechanistic pathway ensuring 3-aryl regioselectivity via initial oxime formation.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1][2]Equiv.[3]Role
Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate 171102-21-91.0Limiting Precursor
Hydroxylamine Hydrochloride 5470-11-11.2N-O Donor
Sodium Hydroxide (50% aq) 1310-73-22.5Base/Catalyst
Ethanol (Absolute) 64-17-5SolventReaction Medium
Hydrochloric Acid (6N) 7647-01-0ReagentAcidification/Precipitation
Step-by-Step Methodology
Step 1: Reaction Setup
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate (10.0 g, 40.9 mmol) in Ethanol (80 mL).

  • Reagent Addition: Add Hydroxylamine Hydrochloride (3.41 g, 49.1 mmol) to the solution. The mixture may remain a suspension.

  • Base Addition: Add Sodium Hydroxide solution (50% w/w, ~3.3 g or equivalent solid NaOH dissolved in min. water) dropwise over 10 minutes.

    • Expert Insight: The solution will turn yellow/orange. The pH should be maintained >10 to ensure the hydroxylamine is free-based and the ketone is activated, favoring the formation of the oxime over the hydroxamic acid (which would lead to the wrong isomer).

Step 2: Cyclization
  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (

    
    ) for 3 to 4 hours .
    
  • Monitoring: Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexane) or HPLC. The starting

    
    -keto ester peak should disappear completely.
    
Step 3: Workup & Isolation
  • Concentration: Allow the reaction mixture to cool to room temperature. Remove approximately 70% of the ethanol under reduced pressure (Rotavap,

    
    ).
    
  • Dilution: Dilute the residue with Deionized Water (50 mL) and cool the mixture to

    
     in an ice bath.
    
  • Acidification (Critical Step): Slowly add 6N HCl dropwise with vigorous stirring until the pH reaches 1-2 .

    • Observation: The sodium salt of the isoxazole is soluble in water. Acidification protonates the enolate, causing the product to precipitate as a white to off-white solid.

  • Filtration: Stir the slurry for 30 minutes at

    
     to ensure complete precipitation. Filter the solid using a Buchner funnel.
    
  • Washing: Wash the filter cake with cold water (

    
    ) to remove residual salts and acid.
    
Step 4: Purification
  • Recrystallization: Transfer the crude solid to a flask. Recrystallize from a mixture of Ethanol/Water (1:1) or Toluene (if high purity is required for drug development).

  • Drying: Dry the purified crystals in a vacuum oven at

    
     for 12 hours.
    
Expected Results
  • Appearance: White to pale cream crystalline solid.

  • Yield: 75% - 85% (Typical).

  • Melting Point:

    
     (Range varies slightly by tautomer ratio/crystal habit).
    
  • 1H NMR (

    
    ): 
    
    
    
    12.5 (br s, 1H, OH/NH), 7.6-7.8 (m, aryl protons), 6.1 (s, 1H, isoxazole-H4).

Process Workflow Diagram (DOT)

Workflow Start Start: Dissolve Beta-Keto Ester in EtOH AddReagents Add NH2OH.HCl + NaOH (pH > 10) Start->AddReagents Reflux Reflux 3-4 Hours (Cyclization) AddReagents->Reflux Concentrate Evaporate EtOH Dilute with Water Reflux->Concentrate Acidify Acidify with HCl to pH 1-2 Concentrate->Acidify Filter Filter Precipitate & Wash Acidify->Filter Recrystallize Recrystallize (EtOH/H2O) Filter->Recrystallize Final Final Product: 3-(4-Cl-2-F-phenyl)-1,2-oxazol-5-ol Recrystallize->Final

Figure 2: Step-by-step isolation workflow for high-purity isoxazole synthesis.

Troubleshooting & Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Reaction pH Basic (>10)Acidic conditions during initiation may favor attack on the ester, leading to the isomeric 3-hydroxy-5-aryl isoxazole. High pH ensures ketone attack.
Temperature Reflux (

)
Required to overcome the activation energy for the cyclization step (elimination of ethanol).
Acidification pH < 2The product is acidic (

). Incomplete acidification leaves the product as a water-soluble sodium salt, drastically reducing yield.
Starting Material Quality >98% PurityImpurities in the

-keto ester (e.g., unreacted acetophenone) complicate purification as they do not dissolve in the basic aqueous phase during workup.

References

  • Sigma-Aldrich. (n.d.). Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate Product Sheet. Retrieved from

  • ChemScene. (n.d.). 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol Properties. Retrieved from

  • Kiyani, H., & Ghorbani, F. (2014). Efficient three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in green media. Jordan Journal of Chemistry. (Contextual grounding for aqueous/ethanol isoxazolone synthesis).
  • University of Hertfordshire. (2025). Flumiclorac-pentyl: PPDB: Pesticide Properties DataBase. Retrieved from

Sources

Method

microwave-assisted synthesis of 3-(4-Chloro-2-fluorophenyl)isoxazole derivatives

Application Note: Microwave-Assisted Synthesis of 3-(4-Chloro-2-fluorophenyl)isoxazole Derivatives Executive Summary This application note details a robust, high-throughput protocol for the synthesis of 3-(4-Chloro-2-flu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 3-(4-Chloro-2-fluorophenyl)isoxazole Derivatives

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of 3-(4-Chloro-2-fluorophenyl)isoxazole scaffolds using Microwave-Assisted Organic Synthesis (MAOS). By utilizing a convergent 1,3-dipolar cycloaddition pathway, this method reduces reaction times from 12–24 hours (thermal) to under 20 minutes while increasing isolated yields to >85%. This scaffold is a critical pharmacophore in the development of atypical antipsychotics (e.g., Iloperidone analogs) and broad-spectrum antimicrobials.

Introduction & Rationale

The isoxazole ring is a "privileged structure" in medicinal chemistry, offering unique hydrogen-bonding potential and metabolic stability. The specific substitution pattern—4-chloro-2-fluorophenyl —introduces significant electronic and steric parameters:

  • 2-Fluoro: Induces a twisted conformation relative to the isoxazole ring due to steric repulsion with the isoxazole oxygen/nitrogen, impacting receptor binding affinity.

  • 4-Chloro: Provides a handle for late-stage diversification (e.g., Suzuki-Miyaura coupling) and enhances lipophilicity.

Why Microwave Irradiation? The rate-determining step in isoxazole synthesis via nitrile oxides is the formation of the dipole and the subsequent cycloaddition. These steps possess high activation energies. Microwave irradiation provides rapid, uniform dielectric heating, directly coupling with the polar transition states (dipolarophile interaction), significantly accelerating the reaction kinetics compared to conductive heating.

Retrosynthetic Analysis

The most efficient route to the 3-aryl isoxazole core is the [3+2] cycloaddition of a nitrile oxide with a terminal alkyne.

Retrosynthesis Target 3-(4-Chloro-2-fluorophenyl)isoxazole NitrileOxide Nitrile Oxide Intermediate Target->NitrileOxide [3+2] Cycloaddition Alkyne Terminal Alkyne (R-C≡CH) Target->Alkyne Oxime Aldoxime NitrileOxide->Oxime Dehydrohalogenation Aldehyde 4-Chloro-2-fluorobenzaldehyde Oxime->Aldehyde Condensation

Figure 1: Retrosynthetic strategy focusing on the convergent assembly of the isoxazole ring.

Materials & Equipment

Reagents:

  • 4-Chloro-2-fluorobenzaldehyde (CAS: 61072-56-8)

  • Hydroxylamine hydrochloride (

    
    )[1]
    
  • N-Chlorosuccinimide (NCS)[2]

  • Terminal Alkyne (e.g., Phenylacetylene or Propargyl alcohol)

  • Triethylamine (TEA) or Sodium Bicarbonate (

    
    )
    
  • Solvents: Ethanol (EtOH), Dichloromethane (DCM), Water.

Equipment:

  • Microwave Reactor: Single-mode cavity (e.g., CEM Discover 2.0 or Anton Paar Monowave 300).

  • Vessels: 10 mL or 35 mL pressure-sealed vials with Teflon-lined caps.

  • Analysis: LC-MS (ESI+),

    
    -NMR (400 MHz).
    

Experimental Protocol

Step 1: Synthesis of 4-Chloro-2-fluorobenzaldoxime

Note: This step is exothermic but can be performed rapidly under mild thermal conditions or MW.

  • Dissolve: In a 50 mL round-bottom flask, dissolve 4-Chloro-2-fluorobenzaldehyde (10 mmol, 1.58 g) in Ethanol (15 mL).

  • Add: Add Hydroxylamine hydrochloride (12 mmol, 0.83 g) followed by Sodium Acetate (15 mmol, 1.23 g) dissolved in minimal water (5 mL).

  • React: Stir at room temperature for 30 minutes (or MW: 60°C, 2 min).

  • Workup: Remove EtOH under reduced pressure. Add ice-water to the residue. The oxime precipitates as a white solid. Filter, wash with cold water, and dry.

    • Checkpoint: Yield should be >90%. Purity check via TLC (Hexane:EtOAc 3:1).

Step 2: Microwave-Assisted [3+2] Cycloaddition (The "Click" Step)

This protocol uses a "One-Pot, Two-Step" modification where the hydroximinoyl chloride is generated in situ.

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar:

    • Add Oxime from Step 1 (1.0 mmol).

    • Add NCS (1.1 mmol).

    • Add Solvent: DMF (3 mL) or

      
      -Butanol/Water (1:1, 3 mL).
      
  • Chlorination (In Situ): Stir at Room Temperature for 15 minutes. Observation: The solution usually turns transiently yellow/green.

  • Addition: Add the Terminal Alkyne (1.2 mmol) and Triethylamine (1.2 mmol) dropwise.

    • Caution: Addition of base is exothermic.

  • Microwave Irradiation: Cap the vial and place in the reactor.

    • Mode: Dynamic (Standard)

    • Temperature: 110°C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi

    • Power: Max 150W (Power cycling will occur to maintain temp).

  • Workup:

    • Cool to <40°C (compressed air cooling).

    • Pour mixture into crushed ice (20 mL).

    • Extract with Ethyl Acetate (

      
      ). Wash organics with brine, dry over 
      
      
      
      .
    • Concentrate in vacuo.

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Mechanistic Pathway

The reaction proceeds via the in situ generation of a nitrile oxide dipole, which undergoes a concerted [3+2] cycloaddition with the dipolarophile (alkyne).

Mechanism Oxime Aldoxime ChloroInt Hydroximinoyl Chloride Oxime->ChloroInt + NCS (Chlorination) NitrileOx Nitrile Oxide (Dipole) ChloroInt->NitrileOx + TEA (- HCl) TS Concerted Transition State NitrileOx->TS + Alkyne (MW Heat) Product Isoxazole Product TS->Product Cyclization

Figure 2: Mechanistic flow of the one-pot cycloaddition.

Results: Data & Characterization

Table 1: Comparison of Thermal vs. Microwave Protocols

ParameterConventional Thermal RefluxMicrowave Protocol (This Work)
Solvent Ethanol / TolueneDMF or Water/t-BuOH
Temperature 80°C - 110°C110°C
Time 12 - 24 Hours10 Minutes
Isolated Yield 55 - 65%88 - 92%
Side Products Furoxan (dimerization)Minimal (<2%)

Characterization (Representative Data for 5-phenyl-3-(4-chloro-2-fluorophenyl)isoxazole):

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    8.05 (td, J=8.2, 1.5 Hz, 1H, Ar-H), 7.85-7.80 (m, 2H, Phenyl), 7.50-7.40 (m, 3H, Phenyl), 7.25 (dd, 1H, Ar-H), 7.18 (dd, 1H, Ar-H), 6.95 (d, J=3.5 Hz, 1H, Isoxazole H-4) .
  • 
     NMR:  Distinct peaks at ~160 ppm (C-5), ~158 ppm (C-F coupling), and ~101 ppm (C-4 isoxazole).
    
  • MS (ESI):

    
     Calculated for 
    
    
    
    : 273.04; Found: 274.1
    
    
    .

Optimization & Troubleshooting (Expertise)

  • Solvent Selection (Green Chemistry): While DMF gives high solubility, using Water/t-Butanol (1:1) is superior for "green" protocols. The hydrophobic effect in aqueous media often accelerates the cycloaddition further.

  • Dimerization Control: A common side reaction is the dimerization of the nitrile oxide to form furoxan.

    • Solution: Ensure the Alkyne is present in excess (1.2 - 1.5 eq) before adding the base. This ensures the dipole reacts with the alkyne faster than it reacts with itself.

  • Temperature Limits: Do not exceed 140°C. Above this, the isoxazole ring can undergo thermal rearrangement to oxazoles or ring-opening.

  • Halogen Stability: The 4-chloro and 2-fluoro substituents are stable under these conditions. No nucleophilic aromatic substitution (

    
    ) is observed at 110°C/10 min with weak bases like TEA.
    

References

  • Willy, B., Rominger, F., & Müller, T. J. J. (2008).[3] Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis, 2008(2), 293-303.[3] Link

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Rostamizadeh, S., et al. (2013). A novel and efficient synthesis of 3,5-disubstituted isoxazoles in water. Tetrahedron Letters, 54(36), 4905-4909. Link

  • Navarrete-Vázquez, G., et al. (2010). Synthesis and pharmacological evaluation of isoxazole derivatives as potential antipsychotics. Bioorganic & Medicinal Chemistry, 18(11), 3985-3991. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol Synthesis

Topic: Yield Optimization & Process Troubleshooting Target Molecule: 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol (CAS: 1354939-29-9) Key Intermediate: Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate (CAS: 171102-21-9)[...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization & Process Troubleshooting Target Molecule: 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol (CAS: 1354939-29-9) Key Intermediate: Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate (CAS: 171102-21-9)[1][2][3]

Core Directive: The "Yield-Critical" Perspective

As a Senior Application Scientist, I often see researchers treat this synthesis as a generic isoxazole ring closure. This is a mistake. The presence of the ortho-fluorine atom on the phenyl ring is not just a structural detail; it is the primary driver of yield instability.

The electron-withdrawing nature of the fluorine atom, combined with its steric bulk at the ortho position, creates two competing vectors:

  • Increased Electrophilicity: The benzylic ketone is highly reactive, making the initial oxime formation rapid.[3][4]

  • Hydrolytic Instability: The final isoxazolone ring is more susceptible to base-catalyzed ring opening (hydrolysis) than non-fluorinated analogs.[2][3]

The Golden Rule: Yield is lost not during the reaction, but during the pH transitions between oxime formation, cyclization, and isolation.[3][4]

Optimized Standard Operating Procedure (SOP)

This protocol replaces generic "reflux in ethanol" methods with a controlled pH-gradient approach to maximize conversion and minimize decomposition.[1][2]

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate 1.0SubstrateMust be free of acid chlorides (check pH of starting material).[1][2][3]
Hydroxylamine Hydrochloride (NH₂OH[3][5][6]·HCl) 1.2ReagentExcess ensures complete consumption of the expensive ester.
Sodium Acetate (Anhydrous) 2.5BufferMaintains pH 4–5 initially to prevent ester hydrolysis.[3]
Sodium Hydroxide (10M) ~1.0Cyclization CatalystUsed only in the second stage.[3]
Ethanol (Abs.) / Water 4:1 v/vSolventWater is required to solubilize the salts; Ethanol solubilizes the ester.
Step-by-Step Protocol

Phase 1: Controlled Oxime Formation (Kinetic Control)

  • Dissolve Hydroxylamine HCl (1.2 eq) and Sodium Acetate (2.5 eq) in water (minimum volume to dissolve).

  • In a separate vessel, dissolve the beta-keto ester (1.0 eq) in Ethanol.

  • Crucial Step: Cool the ester solution to 0–5°C . Add the aqueous hydroxylamine/acetate buffer dropwise.

    • Why? The ortho-fluoro group makes the ketone hyper-reactive.[1][2] Rapid addition causes an exotherm that promotes side reactions (Claisen condensation).[2][3]

  • Stir at Room Temperature (20–25°C) for 4–6 hours. Monitor by TLC/HPLC. You are looking for the disappearance of the ketone, not the formation of the final product yet.[4]

Phase 2: Thermodynamic Cyclization 5. Once the intermediate oxime is formed, the reaction may stall.[3][4] 6. Add NaOH (approx. 1.0 eq) slowly to adjust pH to 10–11 . 7. Heat to 60°C for 1–2 hours.

  • Warning: Do not reflux aggressively.[2][3] The fluorinated ring is sensitive.[3] 60°C is sufficient for cyclization in basic media.[2][3]

Phase 3: Isoelectric Isolation 8. Cool reaction to 0°C. 9. The Yield Trap: Slowly acidify with 6M HCl.

  • Target:pH 2.0 – 3.0 .[2][3]
  • Observation: The product (an enol) will precipitate.[3] If you go to pH < 1, you risk re-dissolving the product as a protonated oxonium species or degrading it.[3][4]
  • Filter the solid, wash with ice-cold water (remove salts) and then cold hexanes (remove unreacted ester).[2][3]

Troubleshooting Logic & Diagnostics

The following diagram maps the logical flow for diagnosing yield failures based on the physical state of the reaction mixture.

YieldTroubleshooting Start Yield < 60% Diagnostic Start CheckTLC Check TLC/HPLC of Crude Reaction Mix Start->CheckTLC SM_Remains Starting Material (Ester) Still Present? CheckTLC->SM_Remains Yes_SM Yes: Incomplete Conversion SM_Remains->Yes_SM Yes No_SM No: Conversion Complete, Loss during Workup SM_Remains->No_SM No pH_Check Check pH during Phase 1 Yes_SM->pH_Check Filtrate_Check Analyze Filtrate (Mother Liquor) No_SM->Filtrate_Check pH_Low pH < 4: Protonated NH2OH (Non-nucleophilic) pH_Check->pH_Low Too Acidic pH_High pH > 10 (Early): Ester Hydrolysis (Saponification) pH_Check->pH_High Too Basic Prod_In_Filtrate Product detected in Filtrate? Filtrate_Check->Prod_In_Filtrate Yes_Solubility pH Issue: Product is soluble salt (pH > 4) or protonated species (pH < 1) Prod_In_Filtrate->Yes_Solubility Yes No_Decomp Decomposition: Ring opening due to high temp + high pH Prod_In_Filtrate->No_Decomp No

Caption: Logic flow for diagnosing yield loss. Blue nodes indicate start/process, Yellow indicates decision points, Red indicates root causes.[3][4]

FAQ: Addressing Specific User Pain Points

Q1: I see two spots on my TLC that are very close together. Is this an impurity? A: Likely not. This is often the keto-enol tautomerism characteristic of 5-isoxazolols. 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol exists in equilibrium with its 5-one form.[1][2][3] In polar solvents (like the silica gel mobile phase), these tautomers can separate slightly.[3][4] Do not discard fractions based solely on this "double spot" appearance without NMR verification.

Q2: My product is an oil that won't crystallize. What went wrong? A: This usually indicates ethyl ester contamination .[2][3] If the initial condensation wasn't complete, unreacted beta-keto ester remains.[1][2][3] Because the fluorinated ester is heavy and lipophilic, it prevents the crystal lattice of the product from forming.[4]

  • Fix: Triturate the oil with cold mixture of Hexane:Diethyl Ether (9:1).[3] The ester is soluble in ether/hexane; the isoxazol-5-ol product is not.[1][2]

Q3: Can I use Pyridine instead of Sodium Acetate? A: You can, but it is not recommended for high yield.[3][4] Pyridine is a nucleophilic base and can sometimes form acyl-pyridinium species with the highly reactive fluorinated beta-keto ester, leading to side products.[1][2][3] Sodium Acetate is a "dumb" buffer—it manages protons without interfering nucleophilically.[2][3]

Q4: Why is the melting point of my solid lower than the literature value (approx. 168-170°C)? A: This is a classic sign of trapped water or salts . The 5-ol moiety can form hydrates.[1][2]

  • Fix: Dry the product in a vacuum oven at 45°C over P₂O₅ for 12 hours. If the MP is still low, recrystallize from a minimum amount of hot Ethanol, then add water to the cloud point and cool.[4]

References

  • BenchChem. (2025).[2][3][7][8][9] Application Notes and Protocols for the Use of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate in Heterocyclic Synthesis. Retrieved from [3][4]

  • MilliporeSigma. (n.d.).[2][3] Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate Product Data Sheet. CAS 171102-21-9.[1][2][3][10][11] Retrieved from [1][3]

  • Kariuki, B. M., et al. (2021).[3][4] Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl).... Cardiff University / ORCA.[2][3] Describes analogous synthesis of fluorophenyl-isoxazoles. Retrieved from [1][3]

  • Tietze, L. F., et al. (1990).[3][4] Ethyl 3,3-diethoxypropanoate.[1][2][3] Organic Syntheses, Coll. Vol. VII, 90. (Foundational reference for beta-keto ester reactivity and pH sensitivity).[2][3] Retrieved from [3][4]

Sources

Optimization

Technical Support Center: Purification of 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the complex purification of 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the complex purification of 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol (also known as 3-(4-chloro-2-fluorophenyl)isoxazol-5-ol).

This molecule is a critical privileged scaffold in medicinal chemistry. However, its synthesis—typically via the 1,3-dipolar cycloaddition of 4-chloro-2-fluorobenzonitrile oxide with a dipolarophile—is notoriously prone to byproduct formation. Here, we address the mechanistic causes of these impurities and provide self-validating protocols for their removal.

Mechanistic Overview of Byproduct Formation

The generation of the highly reactive nitrile oxide intermediate is the critical node in this synthesis. Because the 4-chloro-2-fluorophenyl group is electron-withdrawing, the resulting nitrile oxide is highly electrophilic. If the concentration of the dipolarophile is insufficient, the nitrile oxide will rapidly undergo self-condensation via a dinitrosoalkene diradical intermediate to form a dimeric furoxan byproduct 1. Additionally, poor regiocontrol can lead to the isomeric 5-aryl-isoxazol-3-ol.

Pathway A 4-Chloro-2-fluorobenzohydroximoyl Chloride (Precursor) B Nitrile Oxide Intermediate (Highly Reactive 1,3-Dipole) A->B Base (e.g., Et3N) C 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol (Desired Product) B->C + Dipolarophile (Optimal Conditions) D Furoxan Dimer (Self-Condensation Byproduct) B->D High Concentration (Dimerization) E 5-Aryl-isoxazol-3-ol (Regioisomer Byproduct) B->E Poor Regiocontrol

Reaction pathway of nitrile oxide cycloaddition and byproduct formation.

Troubleshooting & FAQs

Q1: My crude


H NMR shows a massive amount of a dimeric byproduct and my yield is low. What is it, and how do I prevent it? 
A1:  You are observing the formation of a furoxan  (1,2,5-oxadiazole N-oxide).
  • Causality: Nitrile oxides are highly reactive 1,3-dipoles. When generated in bulk, their steady-state concentration exceeds that of the dipolarophile, triggering a diradical stepwise dimerization 1.

  • Solution: Implement a "pseudo-high dilution" strategy. Generate the nitrile oxide in situ by adding the base (e.g., triethylamine) via a syringe pump over 4–6 hours to a solution containing the hydroximoyl chloride and an excess of the dipolarophile 2. This keeps the nitrile oxide concentration near zero, kinetically favoring the bimolecular cycloaddition over dimerization.

Q2: I am seeing severe streaking during silica gel column chromatography, making it impossible to separate the product from the regioisomer. How can I resolve this? A2: This is caused by tautomerism .

  • Causality: 3-Aryl-1,2-oxazol-5-ols exist in a solvent-dependent equilibrium with their isoxazol-5(4H)-one tautomers. The highly polarized carbonyl/hydroxyl groups interact strongly with the silanol groups on the stationary phase, causing continuous re-equilibration and streaking on the column 3.

  • Solution: Suppress the ionization of the silanol groups and lock the tautomeric state by adding an acidic modifier (1% v/v glacial acetic acid or formic acid) to your TLC and column eluents.

Q3: How can I selectively isolate the desired 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol without relying entirely on chromatography? A3: Utilize the intrinsic acidity of the isoxazol-5-ol ring.

  • Causality: The electron-withdrawing 4-chloro-2-fluorophenyl group lowers the pKa of the 5-OH proton to approximately 5.5–6.5. This allows the product to be selectively deprotonated by moderate bases (like 0.5 M NaOH or saturated NaHCO

    
    ), partitioning it into the aqueous layer as a sodium salt, while neutral byproducts (like the furoxan dimer) remain in the organic layer 4.
    

Quantitative Data & Signatures

To ensure your purification is on track, cross-reference your analytical data with the established signatures below.

Table 1: Spectroscopic & Chromatographic Signatures of Reaction Components

Compound TypeTypical R

(Hex/EtOAc 3:1)*

H NMR Signature (CDCl

)
MS (ESI+) Signature
3-Aryl-1,2-oxazol-5-ol (Product) ~0.30 (Streaks without acid)C4-H singlet at ~5.6–6.0 ppm; or C4-H

at ~3.8 ppm (5-one tautomer)

at

214
Furoxan Dimer (Byproduct) ~0.80 (Sharp spot)Absence of isoxazole C4-H; distinct aryl shifts

at

427
5-Aryl-isoxazol-3-ol (Regioisomer) ~0.45C4-H singlet at ~6.2–6.5 ppm

at

214

*Note: R


 values are approximate and require 1% AcOH in the mobile phase for accurate resolution.

Table 2: Optimization Parameters for Minimizing Byproducts

ParameterEffect on Furoxan FormationEffect on RegioselectivityRecommended Range
Base Addition Rate Slower addition drastically reduces dimerizationNegligible0.1 – 0.5 mmol/hr
Reaction Temperature Higher temps increase diradical dimerizationLower temps favor kinetic regioisomer0 °C to 25 °C
Dipolarophile Equivalents Excess outcompetes self-condensationDrives conversion1.5 – 3.0 equiv.

Validated Experimental Protocols

Protocol A: Acid-Base Mediated Purification Workflow

This self-validating protocol exploits the pKa difference between the target molecule and the neutral furoxan byproduct to achieve a highly enriched product prior to any chromatography.

Workflow A Crude Reaction Mixture B Dissolve in EtOAc Extract with 0.5 M NaOH A->B C Organic Layer (Furoxan & Neutrals) B->C Discard D Aqueous Layer (Sodium salt of Product) B->D E Acidify to pH 2 with HCl D->E F Precipitate / Extract (Enriched Product) E->F G Silica Gel Chromatography (Hexanes/EtOAc + 1% AcOH) F->G If regioisomers present H Pure 3-(4-Chloro-2-fluorophenyl)- 1,2-oxazol-5-ol F->H If >95% pure G->H

Acid-base extraction and chromatographic purification workflow.

Step-by-Step Methodology:

  • Dissolution: Concentrate the crude reaction mixture under reduced pressure to remove volatile solvents (e.g., THF, DCM). Redissolve the resulting residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Basic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 0.5 M NaOH (aq). Shake vigorously and allow the layers to separate.

    • Validation Checkpoint 1: Spot both layers on a TLC plate (Hex/EtOAc 3:1). The UV-active spot at R

      
       0.8 (Furoxan) must remain exclusively in the organic layer. The baseline of the aqueous spot will contain the product salt.
      
  • Washing: Separate the aqueous layer. Wash the organic layer once more with 0.5 M NaOH to ensure complete extraction of the isoxazol-5-ol. Combine the basic aqueous layers and wash them once with clean EtOAc to remove trace neutral impurities.

  • Acidification: Cool the combined aqueous layer in an ice bath (0–5 °C). Slowly add 1.0 M HCl dropwise while stirring until the pH reaches 2.0.

    • Validation Checkpoint 2: A white to off-white precipitate should form immediately as the isoxazol-5-ol crashes out of the aqueous solution.

  • Recovery: Extract the acidified aqueous suspension with fresh EtOAc (3 × 15 mL). Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Chromatographic Polish (If necessary): If NMR indicates the presence of the 5-aryl-isoxazol-3-ol regioisomer, load the enriched crude onto a silica gel column. Elute using a gradient of Hexanes/EtOAc containing 1% v/v glacial acetic acid .

    • Validation Checkpoint 3: The product will elute as a tight, non-streaking band, allowing clean separation from any remaining regioisomers.

References

  • BenchChem Technical Support Team. "Technical Support Center: Synthesis of 4-Aryl-Isoxazol-5-ols". BenchChem.
  • K. N. Houk et al. "Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study". Journal of the American Chemical Society, 2004.
  • I. R. Baxendale et al. "The rapid generation of isothiocyanates in flow". Beilstein Journal of Organic Chemistry, 2013.
  • M. V. Papadopoulou et al. "Pharmacochemical Studies of Synthesized Coumarin–Isoxazole–Pyridine Hybrids". MDPI, 2025.

Sources

Troubleshooting

Technical Support Center: Isoxazole Stability and Base-Catalyzed Ring Opening

Troubleshooting Guide for Synthetic and Medicinal Chemists Welcome to the Technical Support Center. The isoxazole ring is a privileged, pharmacologically active scaffold widely used in drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide for Synthetic and Medicinal Chemists

Welcome to the Technical Support Center. The isoxazole ring is a privileged, pharmacologically active scaffold widely used in drug discovery. However, its delicate N-O bond presents significant challenges during basic synthetic transformations. As a Senior Application Scientist, I have designed this troubleshooting guide to provide you with mechanistic insights, quantitative stability data, and field-proven, self-validating protocols to prevent unwanted ring opening during your experiments.

FAQ 1: Mechanistic Causality

Q: Why do my 3-unsubstituted isoxazoles rapidly degrade into complex mixtures or cyano-derivatives under basic conditions?

A: The degradation is driven by the inherent lability of the N-O bond coupled with the acidity of unsubstituted ring protons. Under basic conditions, deprotonation at the C3 position (or C5 if activated by an electron-withdrawing group) generates a highly reactive carbanion. This intermediate rapidly undergoes an E1cB-like elimination, cleaving the weak N-O bond to form an


-cyanoenol or 

-keto nitrile .

This base-catalyzed ring opening is irreversible. For example, the anti-inflammatory drug leflunomide undergoes this exact scission at physiological or basic pH to form its active ring-opened metabolite, A771726 .

G A 3-Unsubstituted Isoxazole B Base (OH-) Deprotonation A->B pH > 7.4 C C3-Carbanion Intermediate B->C Fast D N-O Bond Cleavage C->D E1cB-like E Alpha-Cyanoenol (Ring Opened) D->E Irreversible

Mechanism of base-catalyzed isoxazole ring opening via C3 deprotonation and N-O cleavage.

FAQ 2: Quantitative Stability Thresholds

Q: What are the exact pH and temperature limits before isoxazole degradation becomes a significant issue?

A: Stability is a function of both pH and thermal energy. Aprotic and acidic environments preserve the ring, while basic, aqueous, and heated conditions exponentially accelerate scission . The table below summarizes the hydrolytic stability of the 3-unsubstituted isoxazole leflunomide, illustrating the dramatic acceleration of ring opening as pH and temperature increase.

Table 1: pH and Temperature Stability Profile of the Isoxazole Ring (Leflunomide Model)

pH LevelTemperature (°C)Half-life (

)
Stability Status
4.025N/AStable
7.425N/AStable
10.0256.0 hoursLabile
4.037N/AStable
7.4377.4 hoursLabile
10.0371.2 hoursHighly Labile
FAQ 3: Substrate Modification & Steric Shielding

Q: I cannot change the basic conditions of my downstream reaction. How can I modify the isoxazole to ensure its survival?

A: You must eliminate the acidic protons that initiate the scission mechanism. Substituting the C3 position with an alkyl or aryl group (e.g., a methyl group) provides steric shielding and removes the proton required for the initial deprotonation step. In vitro studies have proven that 3-methylleflunomide is completely resistant to ring opening in basic buffers and plasma, whereas its unsubstituted counterpart degrades rapidly . If C3 substitution is not viable for your Structure-Activity Relationship (SAR), consider temporarily masking adjacent electron-withdrawing groups that inductively increase the acidity of the ring protons.

FAQ 4: Process Optimization & Alternative Bases

Q: I need to perform an N-alkylation on a molecule containing a sensitive isoxazole. How do I avoid ring opening?

A: The causality of degradation here is the use of strong, nucleophilic bases (like NaOH, KOH, or alkoxides) in protic solvents. Protic solvents stabilize the leaving group (the enolate oxygen) during N-O cleavage. To prevent this, transition to mild, non-nucleophilic carbonate bases in strictly anhydrous aprotic solvents .

Self-Validating Protocol: Mild Base-Mediated Functionalization of Isoxazoles

Objective: Perform base-catalyzed transformations (e.g., N-alkylation) while preventing N-O bond cleavage. Causality: Utilizing


 in an anhydrous aprotic solvent (DMF) prevents the generation of hydroxide nucleophiles. Aprotic solvents do not stabilize the enolate leaving group, significantly raising the activation energy required for N-O scission.

Step 1: Anhydrous Preparation

  • Action: Flame-dry all glassware. Use strictly anhydrous DMF (stored over molecular sieves) and dry

    
    .
    
  • Causality: Trace water reacts with carbonate bases to generate hydroxide ions (

    
    ), which act as strong nucleophiles and rapidly initiate C3-deprotonation and subsequent ring opening.
    

Step 2: Reagent Assembly & Baseline Validation

  • Action: Dissolve the isoxazole substrate (1.0 eq) in DMF (0.2 M) at 0 °C. Add

    
     (1.5 eq).
    
  • Checkpoint 1 (15 mins): Remove a 10

    
    L aliquot, quench in 100 
    
    
    
    L EtOAc/Saturated
    
    
    , and analyze via LC-MS.
  • Validation: You must observe only the intact parent mass (

    
    ). If a mass corresponding to the ring-opened cyanoenol (or 
    
    
    
    due to water loss in the mass spectrometer) is detected, the base is too strong for your specific substrate. Abort the reaction and switch to a weaker base like
    
    
    .

Step 3: Electrophile Addition

  • Action: Add the electrophile (e.g., alkyl halide, 1.2 eq) dropwise while maintaining the temperature at 0 °C. Slowly warm to room temperature only if conversion stalls.

Step 4: Reaction Monitoring

  • Checkpoint 2 (2 hours): Repeat the LC-MS aliquot check. Monitor the ratio of product to starting material. Ensure no degradation peaks emerge at higher retention times.

Step 5: Controlled Quench and Workup

  • Action: Cool the reaction to 0 °C and quench by adding saturated aqueous

    
     dropwise.
    
  • Causality:

    
     buffers the aqueous layer to approximately pH 6. This immediately neutralizes the basic environment before the isoxazole is exposed to the bulk aqueous phase, preventing workup-induced hydrolytic degradation.
    
  • Action: Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove residual DMF, dry over

    
    , and concentrate under reduced pressure.
    
FAQ 5: Rerouting Synthesis

Q: What if my target requires strongly basic conditions (e.g., a Claisen condensation) that the isoxazole absolutely cannot survive?

A: You must alter your synthetic sequence. Isoxazole formation should be moved to the very end of the synthetic route. Perform all base-heavy transformations on acyclic precursors (such as 1,3-dicarbonyls, chalcones, or enals) first. Once the basic steps are complete, cyclize the intermediate with hydroxylamine hydrochloride under neutral or mildly acidic conditions to form the isoxazole ring safely.

Workflow Start Isoxazole Degradation Detected CheckBase Can milder base be used? Start->CheckBase UseMild Use K2CO3/Cs2CO3 in Aprotic Solvent CheckBase->UseMild Yes CheckSub Can C3/C5 be substituted? CheckBase->CheckSub No SubC3 Block C3 with Alkyl/Aryl Group CheckSub->SubC3 Yes Reroute Perform basic steps prior to cyclization CheckSub->Reroute No

Troubleshooting workflow for mitigating isoxazole degradation under basic conditions.

References
  • Kalgutkar, A. S., et al. "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes." Drug Metabolism and Disposition 31.10 (2003): 1240-1250. URL:[Link]

  • Pohjakallio, A., et al. "Base-catalyzed isomerization of 2-isoxazolines enables a two-step enantioselective synthesis of β-hydroxynitriles from enals." The Journal of Organic Chemistry 75.19 (2010): 6712-6715. URL:[Link]

Optimization

Technical Support Center: Stability Profiling of 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol

Topic: Stability of 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol in Aqueous Buffers Role: Senior Application Scientist Content Type: Technical Support Center Guide[1][2] [1][2][3] Executive Summary: The "Chameleon" Molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol in Aqueous Buffers Role: Senior Application Scientist Content Type: Technical Support Center Guide[1][2]

[1][2][3]

Executive Summary: The "Chameleon" Molecule

3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol (also known as 3-aryl-5-hydroxyisoxazole ) is not a static structure.[1][2] In aqueous media, it behaves as a "chemical chameleon," existing in a dynamic equilibrium between its enol (5-ol) and keto (5-one) forms.[1][2][3]

Critical Insight: Most stability issues reported by users (e.g., "disappearing peaks," "doublets," or "precipitation") are not actual degradation but are misunderstandings of tautomerism and pH-dependent ionization .[2][3] However, true degradation via ring opening occurs rapidly in alkaline conditions (pH > 8.0).[2][3]

This guide provides the mechanistic logic and protocols to distinguish between these behaviors and ensure experimental success.

Diagnostic Flowchart: Tautomerism vs. Degradation

Use this logic map to diagnose the state of your compound in solution.[3]

G Start Compound Behavior in Buffer CheckPH Check Buffer pH Start->CheckPH Acidic pH < 5.0 (Acidic) CheckPH->Acidic Stable Neutral pH 6.0 - 7.5 (Physiological) CheckPH->Neutral Metastable / Anionic Basic pH > 8.0 (Alkaline) CheckPH->Basic Unstable AcidicState Predominantly Neutral (Keto/Enol Equilibrium) Acidic->AcidicState NeutralState Predominantly Anionic (Isoxazololate Ion) Neutral->NeutralState BasicState Ring Opening Hydrolysis (Irreversible Degradation) Basic->BasicState HPLC_Issue HPLC Issue: Split/Broad Peak? AcidicState->HPLC_Issue NeutralState->HPLC_Issue Degradation Cause: Hydrolysis to Nitrile/Amide Fix: Fresh Prep, Lower pH BasicState->Degradation Tautomer Cause: Slow Tautomerism Fix: Acidify Mobile Phase HPLC_Issue->Tautomer Yes

Caption: Figure 1. Decision tree for diagnosing stability versus speciation issues based on pH environment.

Technical Deep Dive: The Mechanisms

A. The Tautomeric Equilibrium (The "Ghost" Peaks)

Unlike simple phenols, 5-hydroxyisoxazoles are acidic (pKa ≈ 4.0–5.5 due to the electron-withdrawing Cl and F substituents on the phenyl ring).[2]

  • In Solid State: Exists primarily as the 2H-5-one (NH-keto) form.[1]

  • In Solution (pH < pKa): Rapid equilibrium between 5-ol (enol) and 2H-5-one (keto).[1][2]

  • In Solution (pH > pKa): Deprotonates to form the resonance-stabilized isoxazololate anion .[1][2]

Why this matters: If your HPLC mobile phase pH is near the pKa (e.g., pH 4.5), the compound splits between neutral and ionized forms, causing peak broadening or splitting.[2][3]

B. The Degradation Pathway (Alkaline Hydrolysis)

The isoxazole ring is an "alkaline trap."[3] Hydroxide ions (


) attack the carbonyl carbon (in the keto form) or the 5-position, leading to ring cleavage.[2]
  • Mechanism: Nucleophilic attack

    
     Ring opening 
    
    
    
    Formation of
    
    
    -cyanoacetophenone derivatives
    or malonamic acids .[1]
  • Visual Indicator: This process is often accompanied by a UV shift (loss of the specific isoxazole chromophore).[3]

Troubleshooting Guide

Issue 1: "My HPLC peak is splitting or tailing severely."

Diagnosis: Inappropriate Mobile Phase pH.[1][3] Mechanism: You are likely running a gradient with a pH near the compound's pKa (~4.5).[3] The column is separating the neutral and ionized species, which are interconverting on the column.[3] Solution:

  • Acidify: Add 0.1% Formic Acid or TFA to both mobile phases (pH ~2.5).[1][3] This forces the compound into the neutral protonated form.[3]

  • Buffer: Alternatively, use 10 mM Ammonium Acetate (pH 5.8) to force it fully into the anionic state (though retention will decrease).[2][3]

Issue 2: "The compound disappears in PBS (pH 7.4) over 24 hours."

Diagnosis: Slow Anionic Hydrolysis or Precipitation.[1][3] Mechanism: While the anion is relatively stable, extended exposure to phosphate ions (which can act as general bases) at elevated temperatures can catalyze slow ring opening.[2][3] Alternatively, if the concentration is high (>100 µM), the salt form may be precipitating if the counter-ion (Na/K) solubility limit is reached (less likely, but possible).[2][3] Solution:

  • Temperature Control: Keep aqueous stocks at 4°C, not room temperature.

  • Buffer Switch: Switch from PBS to MES buffer (pH 6.0) for long-term incubations. The lower pH significantly retards ring opening.[3]

Issue 3: "Recovery is low after freeze-thaw cycles."

Diagnosis: Solubility Crash (The "Salting Out" Effect).[3] Mechanism: As water freezes, solutes concentrate in the remaining liquid phase.[3] If the pH shifts during freezing (common with phosphate buffers), the compound may precipitate or degrade in the hyper-concentrated "liquid pockets."[3] Solution:

  • Aliquot: Do not freeze-thaw. Store single-use aliquots in 100% DMSO.

  • Dilute Fresh: Perform the dilution into aqueous buffer immediately before the experiment.

Optimized Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions
  • Solvent: 100% DMSO (Anhydrous).[2][3]

  • Concentration: 10 mM to 50 mM.[3]

  • Storage: -20°C or -80°C.

  • Shelf Life: >6 months in DMSO (protect from moisture; water in DMSO promotes hydrolysis).[2][3]

Protocol B: Stability Assay (Validation Step)

Before running expensive biological assays, validate the compound's stability in your specific buffer.[2][3]

  • Prepare Buffer: Dispense 990 µL of your assay buffer (e.g., PBS pH 7.4) into a HPLC vial.

  • Spike: Add 10 µL of 10 mM DMSO stock (Final: 100 µM). Vortex immediately.

  • Timepoints: Inject immediately (t=0), then at 1h, 4h, 12h, and 24h.

    • Note: Keep the autosampler at 4°C.

  • Analysis:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[2][3]

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][3]

    • Gradient: 5% B to 95% B over 10 min.

  • Acceptance Criteria: Area under the curve (AUC) at 24h should be >90% of t=0. If <90%, switch to a lower pH buffer (e.g., pH 6.0).[2][3]

Frequently Asked Questions (FAQs)

Q: Can I use Tris buffer? A: Avoid if possible. Tris contains a primary amine that can potentially react with the isoxazolone carbonyl (aminolysis) over long durations, leading to ring opening and amide formation.[2][3] Phosphate or Good's buffers (MES, HEPES) are chemically safer, provided the pH is monitored.[2][3]

Q: What is the estimated pKa of this specific analog? A: While experimental data for the specific 4-chloro-2-fluoro analog is proprietary, structural analogs (3-phenyl-5-hydroxyisoxazole) have a pKa of ~5.[1][2]5. The electron-withdrawing Chlorine and Fluorine atoms on the phenyl ring will stabilize the anion, likely lowering the pKa to the 4.2 – 4.8 range .[3]

Q: Why does the solution turn yellow in base? A: The yellow color is a hallmark of ring opening .[3] The resulting hydrolysis product (often a nitrile or amide conjugated with the aromatic ring) typically has a different absorbance maximum, shifting into the visible range (yellowing).[2][3] This indicates the stock is degraded.[3]

References

  • Tautomerism of Isoxazoles

    • Title: Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution.[1][4]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.[3]

    • URL:[Link][2][3][5]

  • Isoxazole Ring Stability

    • Title: Synthesis and Reactions of Isoxazoles (Review of ring-opening mechanisms).
    • Source: MDPI (Molecules).[2][3]

    • URL:[Link][2][3][5]

  • Analytical Methodologies

    • Title: HPLC determination of isoxazol-5-one deriv
    • Source: Journal of Pharmaceutical and Biomedical Analysis (General methodology reference).[2][3]

    • URL:[Link][2][3]

Sources

Troubleshooting

Technical Support Guide: Troubleshooting N- vs O-Alkylation Selectivity in 5-Hydroxyisoxazoles

Document ID: TS-ISOX-005 Department: Heterocyclic Chemistry Applications Last Updated: March 2026 Executive Summary & Mechanistic Context[1][2][3][4][5][6] The Core Conflict: 5-Hydroxyisoxazoles are classic ambident nucl...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TS-ISOX-005 Department: Heterocyclic Chemistry Applications Last Updated: March 2026

Executive Summary & Mechanistic Context[1][2][3][4][5][6]

The Core Conflict: 5-Hydroxyisoxazoles are classic ambident nucleophiles. In solution, they exist in a tautomeric equilibrium between the 5-hydroxyisoxazole (OH-form) and the 3-isoxazolin-5-one (NH-form) .

While the aromatic hydroxy form often appears in drawings, the lactam (NH) form is frequently the thermodynamically stable tautomer in polar solvents. Consequently, standard alkylation conditions (alkali bases) predominantly yield N-alkylation (the 2-substituted isomer). Accessing the O-alkylated (5-alkoxy) product requires disrupting this preference via kinetic control, specific chelation (the "Silver Effect"), or alternative pathways like the Mitsunobu reaction.

The Tautomeric Equilibrium
  • Path A (N-Alkylation): Attack by the Nitrogen (N2)

    
     Yields 3-isoxazolin-5-ones .
    
  • Path B (O-Alkylation): Attack by the Oxygen (O5)

    
     Yields 5-alkoxyisoxazoles .
    

Decision Matrix: Selecting the Right Protocol

Use this flowchart to determine the optimal synthetic route based on your target isomer and available reagents.

AlkylationSelector Start Start: Define Target Isomer Target Target Isomer? Start->Target N_Alkyl N-Alkyl (Isoxazolinone) Target->N_Alkyl Lactam Core O_Alkyl O-Alkyl (Alkoxyisoxazole) Target->O_Alkyl Aromatic Ether Base_Choice_N Base: NaH or K2CO3 N_Alkyl->Base_Choice_N Solvent_N Solvent: DMF or Acetone (Polar Aprotic favors separated ions) Base_Choice_N->Solvent_N Outcome_N Major Product: N-Alkyl (Thermodynamic Control) Solvent_N->Outcome_N Method_Choice Substrate Sensitivity? O_Alkyl->Method_Choice Silver Reagent: Ag2CO3 / RX Method_Choice->Silver Robust Substrate Mitsunobu Reagent: PPh3 / DIAD / ROH Method_Choice->Mitsunobu Acid Sensitive / Complex Alcohol Solvent_Ag Solvent: Toluene or Benzene (Non-polar favors tight ion pairs) Silver->Solvent_Ag Mechanism_Ag Mechanism: Ag+ coordinates Halide O-Ag bond directs attack Solvent_Ag->Mechanism_Ag Outcome_O Major Product: O-Alkyl (Kinetic/Chelation Control) Mechanism_Ag->Outcome_O Solvent_Mit Solvent: THF or DCM Mitsunobu->Solvent_Mit Solvent_Mit->Outcome_O

Figure 1: Strategic decision tree for selecting reaction conditions based on the desired regioisomer.

Standard Operating Protocols (SOPs)

Protocol A: N-Selective Alkylation (Thermodynamic Control)

Objective: Synthesis of 2-substituted-3-isoxazolin-5-ones. Mechanism: The hard amide anion (N-centered) is free in polar aprotic solvents, leading to attack at the most nucleophilic nitrogen site.

  • Dissolution: Dissolve 5-hydroxyisoxazole (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.1 equiv) portion-wise.

    • Note: Evolution of H2 gas will occur. Stir for 30 min until gas evolution ceases.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Quench with water. Extract with EtOAc.

    • Critical Check: If the product is water-soluble (common for small N-alkyl lactams), use continuous extraction or evaporate DMF directly.

Protocol B: O-Selective Alkylation (The Silver Route)

Objective: Synthesis of 5-alkoxyisoxazoles. Mechanism: Silver(I) coordinates with the isoxazole oxygen and the leaving group halide simultaneously, guiding the electrophile to the oxygen (HSAB principle: Ag+ is soft, Oxygen is hard, but the specific coordination geometry favors O-alkylation).

  • Suspension: Suspend 5-hydroxyisoxazole (1.0 equiv) and Ag₂CO₃ (0.6–1.0 equiv) in anhydrous Toluene or Benzene.

    • Note: Protect from light (wrap flask in foil).

  • Addition: Add the alkyl halide (1.2 equiv).

  • Reflux: Heat to reflux (80–110°C) for 12–24 hours.

    • Why Reflux? The heterogeneous reaction is slower than homogeneous NaH reactions.

  • Filtration: Filter through a Celite pad to remove silver salts.

  • Purification: Flash chromatography.

Protocol C: O-Selective Mitsunobu Reaction

Objective: Synthesis of 5-alkoxyisoxazoles using alcohols (avoiding halides). Mechanism: Reaction occurs via the oxy-phosphonium intermediate, which is attacked by the isoxazole oxygen (acting as the nucleophile).

  • Mixture: Combine 5-hydroxyisoxazole (1.0 equiv), Alcohol (R-OH, 1.0 equiv), and PPh₃ (1.2 equiv) in anhydrous THF.

  • Activation: Cool to 0°C. Add DIAD or DEAD (1.2 equiv) dropwise.

  • Stir: Allow to warm to RT and stir overnight.

  • Workup: Concentrate and purify directly.

    • Troubleshooting: If separation from PPh₃O is difficult, use polymer-bound PPh₃.

Diagnostic Analytics: Did it work?

Distinguishing N- vs O-isomers is the most common failure point. Do not rely on TLC alone. Use NMR.

Comparative NMR Data Table
FeatureN-Alkyl (Isoxazolinone)O-Alkyl (Isoxazole)Reason
¹H NMR (N-CH vs O-CH) δ 3.0 – 3.6 ppm δ 3.8 – 4.5 ppm Oxygen is more electronegative, deshielding the protons more than Nitrogen.
¹³C NMR (N-C vs O-C) δ 30 – 45 ppm δ 55 – 70 ppm Direct attachment to Oxygen causes a significant downfield shift.
¹³C NMR (Ring C5) δ 165 – 175 ppm δ 160 – 170 ppm N-alkyl form is a Carbonyl (C=O) . O-alkyl form is an Enol Ether (C-O) .
UV Absorbance

> 250 nm

< 240 nm
Isoxazolinones (N-alkyl) often have extended conjugation compared to the aromatic ether.
IR Spectroscopy Strong C=O stretch (~1700 cm⁻¹)No Carbonyl stretch; C=N / C=C bands only.The lactam carbonyl is diagnostic for N-alkylation.

Troubleshooting FAQs

Q1: I used K₂CO₃ in Acetone (standard conditions), but I got a mixture of N- and O- isomers. Why? A: Potassium carbonate is a "borderline" condition. While it generally favors N-alkylation due to thermodynamic control, the solvent plays a huge role.

  • Fix: Switch to DMF/NaH to force N-alkylation (tight ion pair disruption).

  • Fix: Switch to Ag₂CO₃/Toluene to force O-alkylation. Acetone is too polar for high O-selectivity with carbonates.

Q2: My O-alkylated product (Allyl ether) disappeared after heating. What happened? A: You likely triggered a Claisen Rearrangement .

  • Mechanism: 5-allyloxyisoxazoles are prone to [3,3]-sigmatropic rearrangements upon heating, converting the O-allyl ether into a C4-allyl-3-isoxazolin-5-one (C-alkylation).

  • Solution: Perform O-alkylation at lower temperatures (RT) using the Mitsunobu protocol or catalytic Ag salts, avoiding high-temperature reflux if R = Allyl/Propargyl.

Q3: I have a bulky substituent at Position 3 (e.g., t-Butyl). Will this affect selectivity? A: Yes.

  • Steric Blockade: A bulky group at C3 is adjacent to the Nitrogen (N2). This sterically hinders N-alkylation, naturally shifting the preference toward O-alkylation , even under basic conditions that would normally favor N-attack.

Q4: Can I convert the N-alkyl isomer to the O-alkyl isomer? A: No. The N-alkyl (lactam) form is generally the thermodynamic sink. However, you can convert the O-alkyl isomer to the N-alkyl isomer (or C-alkyl via rearrangement) with heat or acid catalysis.

References

  • Katritzky, A. R.; et al.Handbook of Heterocyclic Chemistry. 3rd Ed. Elsevier, 2010. (General principles of tautomerism in 5-membered rings).
  • Sperry, J. B.; Wright, D. L. "The application of the Mitsunobu reaction to the synthesis of O-alkylated heterocycles." Current Opinion in Drug Discovery & Development, 2005 , 8(6), 723-740.

  • Oster, T. A.; Harris, T. M. "Silver carbonate mediated alkylation of 5-hydroxyisoxazoles." Journal of Organic Chemistry, 1983, 48, 4307. (Foundational work on the "Silver Effect" for O-selectivity).
  • Bastos, G. P.; et al. "Regioselectivity in the Alkylation of 5-Hydroxyisoxazoles." Journal of Heterocyclic Chemistry, 2008 , 45, 1269. (Detailed NMR comparisons of N- vs O- isomers).

Optimization

removing metal catalyst impurities from isoxazole derivatives

Technical Support Center: Metal Impurity Removal from Isoxazole Derivatives Executive Summary: The Isoxazole Challenge Isoxazole derivatives present a unique purification paradox in drug development. While the isoxazole...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Metal Impurity Removal from Isoxazole Derivatives

Executive Summary: The Isoxazole Challenge

Isoxazole derivatives present a unique purification paradox in drug development. While the isoxazole ring is a critical pharmacophore, its labile N-O bond makes it susceptible to reductive ring cleavage under harsh conditions (e.g., hydrogenation), while its nitrogen and oxygen atoms act as Lewis bases, effectively coordinating with metal catalysts (Pd, Cu, Ru).

This coordination often renders standard filtration (Celite) or simple recrystallization ineffective, as the metal "piggybacks" on the API. This guide provides chemically grounded, non-destructive protocols to strip these metals to ICH Q3D compliant levels (<5 ppm) without compromising the isoxazole core.

Diagnostic Module: Scavenger Selection Matrix

Before initiating purification, identify your metal-ligand system. Isoxazoles often require stronger chelators than simple aromatics due to competitive binding.

Decision Tree: Selecting the Right Scavenger

ScavengerSelection Start Identify Metal Impurity Pd Palladium (Pd) (Suzuki, Sonogashira) Start->Pd Cu Copper (Cu) (Click Chemistry) Start->Cu Ru Ruthenium (Ru) (Metathesis, Cycloaddition) Start->Ru Pd_Solvent Solvent System? Pd->Pd_Solvent Cu_State Oxidation State? Cu->Cu_State Ru_Cat Catalyst Type? Ru->Ru_Cat Pd_Org Organic (DCM, THF) Pd_Solvent->Pd_Org Non-polar Pd_Aq Aqueous/Polar Pd_Solvent->Pd_Aq Polar Si_TMT SiliaMetS® DMT / Si-TMT (Trimercaptotriazine) Pd_Org->Si_TMT Preferred Si_Thiol SiliaMetS® Thiol (Versatile) Pd_Aq->Si_Thiol Cu_I Cu(I) (Click) Cu_State->Cu_I Cu_II Cu(II) salts Cu_State->Cu_II Si_Thiourea SiliaMetS® Thiourea Cu_I->Si_Thiourea Si_Imid SiliaMetS® Imidazole Cu_II->Si_Imid Ru_Grubbs Grubbs / NHC Ru_Cat->Ru_Grubbs High Affinity Ru_Grubbs->Si_TMT High Affinity

Figure 1: Logic flow for selecting the optimal functionalized silica scavenger based on metal identity and reaction conditions.

Technical Protocols

Protocol A: Palladium Removal (Suzuki/Sonogashira Workup)

Target: Pd(0)/Pd(II) coordinated to isoxazole nitrogen. Standard: < 10 ppm residual Pd.

Mechanism: The trimercaptotriazine (TMT) ligand on silica has a higher affinity for Pd than the isoxazole nitrogen, effectively displacing the metal. Unlike activated carbon, it does not adsorb the polar isoxazole product, preventing yield loss.

Step-by-Step:

  • Dissolution: Dissolve crude isoxazole derivative in THF, EtOAc, or DCM (10 mL solvent per 1 g crude). Avoid DMF if possible (competes with scavenger).

  • Loading: Add SiliaMetS® DMT (or Biotage Si-TMT) at 4–5 equivalents relative to the residual Pd content (not initial catalyst loading).

    • Rule of Thumb: If residual Pd is unknown, add 10% w/w of scavenger relative to crude mass.

  • Incubation: Stir at room temperature for 4 hours .

    • Optimization: If Pd > 50 ppm remains, heat to 40°C. Caution: Do not exceed 60°C to avoid N-O bond thermal stress.

  • Filtration: Filter through a fritted glass funnel or a Celite pad.

  • Wash: Wash the silica cake with 2 bed volumes of solvent to recover entrained product.

Performance Data:

ScavengerInitial Pd (ppm)Final Pd (ppm)Yield Recovery (%)
Si-TMT (DMT) 1,300< 5 > 98
Si-Thiol1,3001297
Activated Carbon1,3004588 (Loss due to adsorption)
Protocol B: Copper Removal (Click Chemistry Workup)

Target: Cu(I) used in Azide-Alkyne Cycloaddition (CuAAC).[1] Challenge: Cu(I) often oxidizes to Cu(II) during workup, causing blue/green discoloration.

Step-by-Step:

  • Chelation: If the reaction is in organic solvent, add SiliaMetS® Thiourea (preferred for Cu(I)) or SiliaMetS® Imidazole (preferred for Cu(II)).

  • Dosage: Add 4 equivalents relative to the copper catalyst used.

  • Time: Stir for 2–4 hours. The resin will turn dark/blue as it captures Copper.

  • Alternative (Aqueous Workup):

    • If the isoxazole is water-insoluble, wash the organic layer with 0.5 M EDTA (pH 8) or 10% Ammonium Hydroxide .

    • Warning: Avoid strong acids (HCl) for washing if your isoxazole has acid-labile protecting groups, although the isoxazole ring itself is acid-stable.

Protocol C: Ruthenium Removal (Metathesis/Cycloaddition)

Target: Grubbs catalysts or Ru-species from oxidative couplings. Challenge: Ru is notoriously "sticky" and often requires longer scavenging times.

Step-by-Step:

  • Selection: Use SiliaMetS® DMT .[2][3] It is chemically recognized as the "Ru Annihilator" due to the tridentate binding of the TMT ligand.

  • Temperature: Ru removal often requires thermal energy. Heat the scavenger slurry to 50°C for 4–12 hours.

  • Compatibility Check: Ensure your isoxazole derivative is stable at 50°C (most are).

  • Filtration: Filter hot to prevent precipitation of the product on the silica bed.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
High Metal Levels post-scavenging Competitive Coordination: The isoxazole nitrogen is binding the metal too tightly.Switch Scavenger: Move from Thiol to TMT (DMT). Increase Temp: Heat to 45-50°C to overcome activation energy of ligand exchange.
Loss of Product Yield Non-specific Adsorption: Product is sticking to the silica backbone or carbon.Avoid Carbon: Use functionalized silica (Si-TMT). Wash Thoroughly: Increase wash volume (3x bed volume) with a polar solvent (e.g., MeOH/DCM 1:9).
Ring Cleavage (Amino-enone formation) Reductive Damage: Harsh reducing conditions (e.g., H2/Pd remaining active).Avoid Hydrogenation: Never use H2/Pd/C to "clean up" an isoxazole. The N-O bond will cleave.[4] Use scavenging resins only.
Colored Filtrate Colloidal Metal: Metal nanoparticles are passing through the filter.Finer Filtration: Use a 0.45 µm PTFE membrane or add a small amount of Celite to the scavenger bed before filtration.

Frequently Asked Questions (FAQs)

Q1: Can I use Activated Carbon for isoxazoles? Answer: It is not recommended. Activated carbon is non-selective. Isoxazoles are polar heterocycles and often adsorb onto the carbon surface, leading to yield losses of 10–20%. Functionalized silica (Si-TMT) is selective for the metal, leaving the API in solution.

Q2: My isoxazole is sensitive to base. Are these scavengers safe? Answer: Yes. Silica-based scavengers like Si-TMT and Si-Thiol are generally neutral (pH 6–7). Avoid "Amine" or "Diamine" scavengers if your specific derivative is extremely base-sensitive, though they are usually mild.

Q3: How do I determine the "Equivalents" if I don't know the exact metal ppm? Answer: For a first pass, assume a worst-case scenario where 50% of your catalyst remains. However, a standard "blind" loading is 10% by weight (e.g., 100 mg scavenger for 1 g crude product). This is usually a vast excess (30–50 eq) and ensures rapid clearance.

Q4: Is the isoxazole N-O bond stable to SiliaMetS Thiol? Answer: Yes. The thiol functionality on the silica is a nucleophile/ligand, not a strong reducing agent like DTT or hydrides. It will not cleave the N-O bond under standard scavenging conditions.

References

  • Biotage Metal Scavenger User Guide. Biotage AB. (Detailed protocols for Si-TMT and Si-Thiol).

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. (Regulatory limits for Pd, Cu, Ru).

  • Palladium-Catalyzed Direct C-H Arylation of Isoxazoles. Velcicky, J. et al. J. Am. Chem. Soc. 2011, 133, 6948-6951.[5] (Demonstrates Pd coordination to isoxazole).

  • SiliaMetS® Metal Scavengers Case Studies. SiliCycle Inc.[2] (Data on Ru and Pd removal efficiency).

  • Removing Ruthenium Residues from Olefin Metathesis Reaction Products. Vougioukalakis, G.C.[6][7] Chemistry - A European Journal, 2012. (Review of Ru removal strategies).

Sources

Troubleshooting

Technical Support Center: Handling Moisture-Sensitive Precursors for 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol Synthesis

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 3-(4-chloro-2-fluorophenyl)-1,2-oxazol-5-ol. This portal is designed for research scientists and drug development professionals who are exp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 3-(4-chloro-2-fluorophenyl)-1,2-oxazol-5-ol. This portal is designed for research scientists and drug development professionals who are experiencing yield loss, byproduct formation, or reproducibility issues due to the moisture sensitivity of the required precursors.

Mechanistic Overview: The Cost of Moisture

The synthesis of 3-(4-chloro-2-fluorophenyl)-1,2-oxazol-5-ol relies on the cyclocondensation of a β-keto ester—specifically, ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate—with hydroxylamine [1]. Because free hydroxylamine is unstable, it is commercially supplied as a highly hygroscopic hydrochloride salt (NH₂OH·HCl) [2].

To liberate the reactive free amine, a base (such as sodium acetate or pyridine) must be added to the reaction mixture. This is where moisture sensitivity becomes critical. If water is introduced into the system (via wet solvents, atmospheric humidity, or hygroscopic reagents), the basic conditions will catalyze the saponification of the β-keto ester. The resulting β-keto acid is thermally unstable and rapidly decarboxylates to yield 4'-chloro-2'-fluoroacetophenone, completely destroying your starting material and halting isoxazole formation [3].

MechanisticPathway BKE β-Keto Ester Precursor (Ethyl 3-(4-chloro-2-fluorophenyl) -3-oxopropanoate) Oxime Oxime Intermediate BKE->Oxime + NH₂OH Hydrolysis Ester Saponification (β-Keto Acid) BKE->Hydrolysis H₂O Attack NH2OH Hydroxylamine·HCl (Anhydrous) NH2OH->Oxime Product 3-(4-Chloro-2-fluorophenyl) -1,2-oxazol-5-ol Oxime->Product Cyclization (-EtOH) H2O Moisture (H₂O) + Base H2O->Hydrolysis Decarb Decarboxylation (-CO₂) Hydrolysis->Decarb Ketone Ketone Byproduct (Dead-end) Decarb->Ketone

Mechanistic pathway: desired isoxazol-5-ol cyclization vs. moisture-induced decarboxylation.

Troubleshooting Guides & FAQs

Q1: Why is my yield of 3-(4-chloro-2-fluorophenyl)-1,2-oxazol-5-ol so low, and why am I seeing a major ketone byproduct in my NMR? A: You are observing the classic decarboxylation of your β-keto ester precursor. When NH₂OH·HCl absorbs atmospheric moisture, it introduces water into your reaction. Upon adding a base to neutralize the hydrochloride salt, the water acts as a nucleophile, saponifying the ethyl ester into a β-keto acid. This acid spontaneously loses CO₂ to form 4'-chloro-2'-fluoroacetophenone. To fix this, you must rigorously dry your NH₂OH·HCl and use anhydrous solvents [3].

Q2: How should I handle and store hydroxylamine hydrochloride to prevent moisture absorption? A: NH₂OH·HCl is exceptionally hygroscopic and will slowly decompose in moist air [2]. It must be stored in a tightly sealed container within a desiccator containing anhydrous calcium sulfate (Drierite) or phosphorus pentoxide (P₂O₅). When weighing the reagent for a reaction, do so inside a glovebox or a dry nitrogen-purged glovebag to prevent ambient humidity from compromising the stoichiometry.

Q3: What is the best way to dry the β-keto ester precursor before the reaction? A: Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate can hold trace moisture. Do not use basic desiccants (like K₂CO₃) as they can promote premature enolization or degradation. Instead, dissolve the ester in an anhydrous solvent (e.g., diethyl ether or dichloromethane), dry over anhydrous MgSO₄, filter, and concentrate under high vacuum on a Schlenk line.

Q4: My product seems to change structure depending on the solvent used for NMR. Is it degrading? A: Not necessarily. 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol exhibits keto-enol tautomerism and can exist as the 5-hydroxyisoxazole (enol) or the isoxazol-5(4H)-one (keto) form [4]. The ratio depends heavily on solvent polarity and hydrogen-bonding capability. This is a natural physical property of the molecule, not a moisture-induced degradation.

Quantitative Data: Desiccant Compatibility

Selecting the right drying agent is critical to maintaining the integrity of your precursors. Below is a summary of desiccant compatibilities for this specific workflow.

Drying Agent / MethodSuitability for β-Keto EsterSuitability for NH₂OH·HClMechanistic Impact & Comments
Anhydrous MgSO₄ Excellent PoorMildly acidic; perfectly stabilizes the ester without causing enolization.
Potassium Carbonate (K₂CO₃) Danger / Avoid PoorBasic nature triggers premature enolization and potential hydrolysis if trace water is present.
Phosphorus Pentoxide (P₂O₅) PoorExcellent Ideal for vacuum desiccators to store NH₂OH·HCl. Do not mix directly with the reagents.
Molecular Sieves (3Å) GoodGoodExcellent for drying the reaction solvent (e.g., Ethanol or THF) prior to precursor addition.

Self-Validating Experimental Protocol

To ensure a self-validating system, this protocol utilizes Schlenk line techniques to physically exclude water, preventing the causality loop that leads to decarboxylation[5].

SchlenkWorkflow Step1 1. Glassware Oven Drying (140°C, 4h) Step2 2. Schlenk Line Vacuum/Ar Purge Step1->Step2 Step3 3. NH₂OH·HCl Vacuum Desiccation Step2->Step3 Step4 4. Anhydrous Solvent Transfer Step3->Step4 Step5 5. Base Addition & Cyclization Step4->Step5

Step-by-step anhydrous Schlenk line workflow for moisture-sensitive isoxazole synthesis.

Step-by-Step Methodology:
  • Glassware Preparation: Dry a 2-neck round-bottom flask, reflux condenser, and magnetic stir bar in an oven at 140°C for at least 4 hours. Assemble while hot and connect to a Schlenk line. Perform three vacuum/Argon backfill cycles as the apparatus cools to room temperature [5].

  • Reagent Preparation: Inside an Argon-purged glovebox, weigh 1.1 equivalents of anhydrous NH₂OH·HCl (previously stored over P₂O₅) and 1.1 equivalents of anhydrous sodium acetate. Transfer them to the Schlenk flask against a positive flow of Argon.

  • Solvent Introduction: Using a dry, gas-tight syringe, inject anhydrous ethanol (dried over 3Å molecular sieves) into the flask. Stir for 15 minutes to allow the base to liberate the free hydroxylamine.

  • Precursor Addition: Dissolve 1.0 equivalent of ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate in a minimal amount of anhydrous ethanol. Add this solution dropwise to the reaction flask via a syringe pump over 30 minutes to prevent thermal spiking.

  • Cyclization: Heat the reaction to a gentle reflux under Argon for 4–6 hours. Monitor via TLC or LC-MS. The absence of the ketone byproduct validates that the anhydrous conditions were successfully maintained.

  • Isolation: Cool the mixture, remove the solvent under reduced pressure, and partition the residue between ethyl acetate and 1M HCl (to ensure the product is fully protonated in its 5-ol form). Wash with brine, dry over MgSO₄, and concentrate.

References

  • Organic Chemistry Portal. "Synthesis of isoxazoles." Organic-Chemistry.org. Available at:[Link]

  • Beilstein Journal of Organic Chemistry. "Synthesis of 3,4,5-trisubstituted isoxazoles in water via a[3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides." Beilstein J. Org. Chem. Available at:[Link]

  • Taylor & Francis. "Keto enol tautomerism – Knowledge and References." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Wipf Group, University of Pittsburgh. "Techniques for Handling Air- and Moisture-Sensitive Compounds." Department of Chemistry, Pitt. Available at:[Link]

Optimization

Technical Support Center: Overcoming Solubility Issues of Fluorinated Isoxazoles in Screening Assays

Welcome to the Technical Support Center for assay development and high-throughput screening (HTS). This guide is specifically engineered for researchers and drug development professionals dealing with the unique physicoc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for assay development and high-throughput screening (HTS). This guide is specifically engineered for researchers and drug development professionals dealing with the unique physicochemical challenges of fluorinated isoxazoles . While these motifs are highly valuable in medicinal chemistry for improving metabolic stability and target affinity[1], their rigid, planar structure combined with the high lipophilicity of fluorinated groups frequently leads to severe aqueous solubility issues and assay interference[2].

Section 1: Diagnostic FAQ — Understanding the Causality

Q1: Why do my fluorinated isoxazole compounds crash out or form colloids upon DMSO dilution? A: The root cause lies in the thermodynamics of solvation. Fluorination generally increases the lipophilicity (LogP) of an already rigid and planar isoxazole scaffold[2]. When diluted from a 100% DMSO stock into an aqueous buffer, the local supersaturation exceeds the compound's Critical Aggregation Concentration (CAC). Instead of precipitating as visible crystalline solids, these compounds often self-assemble into submicron colloidal aggregates[3].

Q2: How do these submicron aggregates cause false positives in my biochemical assays? A: Colloidal aggregates act as promiscuous inhibitors. Rather than binding to the specific active site of your target, the hydrophobic surface of the aggregate physically sequesters and partially unfolds the enzyme[4]. This non-specific interaction leads to a loss of catalytic activity, generating a false-positive hit (often referred to as Pan-Assay Interference Compounds, or PAINS)[5].

Q3: How can I distinguish a true biochemical hit from a colloidal aggregator? A: Colloidal aggregates are held together by weak hydrophobic interactions that are highly sensitive to non-ionic surfactants. If a compound's inhibitory activity is significantly attenuated or completely lost upon the addition of a mild detergent (e.g., 0.01% - 0.05% Triton X-100), it is almost certainly an aggregator[5]. True active-site inhibitors will retain their potency regardless of detergent presence.

Section 2: Troubleshooting Workflows & System Mechanics

To systematically identify and resolve solubility-driven assay interference, follow the logical progression outlined in the diagram below.

Workflow Start HTS Hit: Fluorinated Isoxazole Nephelometry Laser Nephelometry Solubility Screen Start->Nephelometry Decision1 Precipitation Detected? Nephelometry->Decision1 Centrifugation Centrifugation Counter-Screen Decision1->Centrifugation Yes TrueHit Proceed to Hit-to-Lead Decision1->TrueHit No Detergent Detergent-Perturbing Assay (0.05% TX-100) Centrifugation->Detergent Detergent->TrueHit Activity Retained FalseHit Flag as PAINS / Aggregator Detergent->FalseHit Activity Lost

Step-by-step troubleshooting workflow for resolving insoluble high-throughput screening hits.

Section 3: Validated Troubleshooting Protocols

Every protocol provided here is designed as a self-validating system , ensuring that the assay conditions themselves do not introduce new artifacts into your data.

Protocol A: High-Throughput Kinetic Solubility Profiling via Laser Nephelometry

Causality: Visual inspection under a microscope cannot reliably detect submicron colloids. Laser nephelometry measures forward-scattered light generated by insoluble particles suspended in a solution. It is highly sensitive to the onset of precipitation, allowing for the rapid determination of a compound's kinetic solubility limit before it ruins a biological assay[6],[7].

Step-by-Step Methodology:

  • Stock Preparation: Prepare 10 mM stock solutions of the fluorinated isoxazoles in 100% DMSO.

  • Acoustic Dispensing: Using an acoustic liquid handler (e.g., Echo), dispense nanoliter volumes of the compound into a clear-bottom 384-well microplate to create a 10-point concentration gradient (e.g., 1 µM to 500 µM).

  • Buffer Addition: Rapidly dispense the exact aqueous assay buffer used in your HTS (including all salts and co-factors) into the wells to a final volume of 50 µL.

  • Equilibration: Shake the plate at 500 rpm for 2 minutes, then incubate at room temperature for 60 minutes. This time allows the supersaturated state to transition into stable colloidal aggregates.

  • Measurement & Self-Validation: Read the plate using a laser nephelometer.

    • Validation Control 1: Include a highly soluble reference (e.g., 2′-Deoxy-5-fluorouridine) to establish the baseline light scatter of the buffer[8].

    • Validation Control 2: Include a known insoluble reference (e.g., Raloxifene) to ensure the detector is properly calibrated[8].

  • Data Fitting: Plot scattered light intensity (counts) against compound concentration. The inflection point where scattering sharply increases represents the kinetic solubility limit.

Protocol B: The Detergent-Sensitivity Counter-Screen

Causality: Non-ionic detergents disrupt the hydrophobic interactions holding colloidal aggregates together. By breaking the colloid apart, the sequestered enzyme is released back into the bulk solvent, restoring its catalytic activity. If the compound is a true active-site inhibitor, the detergent will not affect its binding affinity[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare your standard aqueous assay buffer. Split this into two batches: "Detergent-Free" and "Detergent-Supplemented" (containing 0.05% v/v Triton X-100 or 0.01% CHAPS)[5].

  • Self-Validation Controls:

    • Vehicle Control: Run a DMSO-only control in the detergent-supplemented buffer to verify that the detergent itself does not denature or inhibit the target enzyme[3].

    • Positive Control: Test a known, non-aggregating specific inhibitor of your target. Its IC50 should remain identical in both buffers[3].

  • Compound Dilution: Serially dilute the fluorinated isoxazole in 100% DMSO. Transfer the dilutions into both buffer sets, ensuring the final DMSO concentration remains strictly ≤ 1% to prevent solvent-induced enzyme perturbation[4].

  • Incubation & Readout: Incubate the compound-enzyme mixture for 30 minutes, initiate the reaction with substrate, and measure the readout (e.g., fluorescence).

  • Analysis: Compare the IC50 curves. A >5-fold rightward shift (loss of potency) in the detergent-supplemented buffer flags the compound as a colloidal aggregator.

Section 4: Data Presentation & Diagnostic Metrics

To assist in rapid decision-making, compare your assay data against the established metrics and solubilizing agents below.

Table 1: Diagnostic Metrics for Aggregation vs. True Inhibition
Diagnostic MetricTrue Active-Site InhibitorColloidal Aggregator (False Positive)
Dose-Response Hill Slope ~1.0 (Classical Michaelis-Menten)> 1.5 (Steep, non-stoichiometric transition)
Detergent Sensitivity (0.05% TX-100) IC50 remains unchangedIC50 shifts rightward by >5-fold or activity is lost
Centrifugation Effect (16,000g, 1h) Activity remains in supernatantActivity is depleted from supernatant (pelleted)
Enzyme Concentration Dependence IC50 is independent of [Enzyme]IC50 increases linearly with higher [Enzyme]
Table 2: Comparison of Solubilizing Agents for Biochemical Assays
Solubilizing AgentTypeMechanism of ActionRecommended Assay Conc.Limitations / Risks
Triton X-100 Non-ionic SurfactantForms micelles that encapsulate hydrophobic isoxazoles.0.01% - 0.05% (v/v)Can interfere with UV absorbance readouts (contains aromatic ring).
CHAPS Zwitterionic SurfactantDisrupts protein-aggregate interfaces without denaturing proteins.0.01% - 0.1% (w/v)More expensive; requires careful optimization of critical micelle concentration (CMC).
DMSO Organic Co-solventLowers dielectric constant of the bulk aqueous phase.≤ 1.0% (v/v)>1% causes reversible conformational perturbation and artificial inhibition of enzymes.
Hydroxypropyl-β-Cyclodextrin Macrocyclic OligosaccharideForms host-guest inclusion complexes with the fluorinated motif.1.0% - 5.0% (w/v)May sequester the compound so tightly that it cannot bind the target enzyme, causing false negatives.

Section 5: Mechanistic Visualization

Understanding the physical state of your compound in solution is critical for interpreting HTS data. The diagram below illustrates the divergent pathways a fluorinated isoxazole can take upon dilution.

G Compound Fluorinated Isoxazole in DMSO Aqueous Aqueous Buffer Dilution Compound->Aqueous Monomer Soluble Monomer (< CAC) Aqueous->Monomer Low Conc. Aggregate Colloidal Aggregate (> CAC) Aqueous->Aggregate High Conc. TrueInhib Specific Target Binding Monomer->TrueInhib FalseInhib Protein Sequestration (False Positive) Aggregate->FalseInhib

Mechanism of colloidal aggregation vs. specific target binding in aqueous assays.

References

  • Kinetic solubility automated screen | BMG LABTECH. BMG LABTECH. Available at:[Link]

  • The Role of Nephelometry in Modern Drug Discovery. Iredell Free News. Available at:[Link]

  • Assay Interference by Aggregation - Assay Guidance Manual. NCBI Bookshelf. Available at:[Link]

  • Resonant waveguide grating based assays for colloidal aggregate detection and promiscuity characterization in natural products. RSC Publishing. Available at:[Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. Available at:[Link]

  • DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. PMC. Available at:[Link]

  • Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol

Publish Comparison Guide: 1H NMR Spectrum Analysis of 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol Part 1: Executive Summary & Technical Context Subject: 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol (CAS: 1354939-29-9) App...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: 1H NMR Spectrum Analysis of 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol

Part 1: Executive Summary & Technical Context

Subject: 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol (CAS: 1354939-29-9) Application: Medicinal Chemistry Scaffolds, Heterocyclic Building Blocks. Core Analytical Challenge: Distinguishing tautomeric equilibrium (Enol vs. Keto forms) and resolving complex 19F-1H coupling patterns.

As a Senior Application Scientist, I present this guide not merely as a list of peaks, but as a strategic workflow for validating this specific fluorinated heterocycle. The analysis of 3-substituted-5-hydroxyisoxazoles is notoriously solvent-dependent. Unlike rigid scaffolds, this molecule exists in a dynamic equilibrium between the 5-hydroxyisoxazole (Enol) and the isoxazol-5(2H)-one (Keto) forms.

This guide compares the "performance" of the spectral analysis across two alternative solvent systems—DMSO-d6 (Polar Aprotic) and CDCl3 (Non-polar)—to provide a self-validating protocol for structural confirmation.

Part 2: Experimental Protocol (The "Why" and "How")

To achieve authoritative grounding, we must control the tautomeric state. The choice of solvent is the primary variable.

Step 1: Solvent Selection & Preparation
  • Alternative A: DMSO-d6 (Recommended for Routine QC)

    • Why: DMSO stabilizes the polar Enol (OH) form or the NH-keto form through strong hydrogen bonding, often resulting in sharper, distinct signals for the exchangeable proton. It also prevents aggregation common in non-polar solvents.

    • Protocol: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6. Ensure the sample is dry; water traces will broaden the critical OH/NH signal.

  • Alternative B: CDCl3 (For Tautomer Ratio Analysis)

    • Why: In non-polar solvents, the equilibrium shifts towards the 2H-oxo (NH) form or a mixture. This "Alternative" view is crucial if you are studying the compound's reactivity profile as an electrophile (keto form).

    • Protocol: Use high-quality, acid-free CDCl3. Acidity can catalyze rapid proton exchange, collapsing the tautomeric information.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard zg30 or zg90.

  • Transients (Scans): Minimum 16 (DMSO), 64 (CDCl3 due to potential solubility/aggregation issues).

  • Spectral Width: -2 to 14 ppm (to capture downfield OH/NH/COOH signals).

  • Temperature: 298 K (Standard). Variable Temperature (VT) NMR may be required if broad signals indicate intermediate exchange rates.

Part 3: Spectral Analysis & Assignment Logic

This section deconstructs the spectrum into three distinct zones.

Zone 1: The Isoxazole Core (The Tautomer Anchor)

The proton at position 4 (H-4) is your diagnostic anchor. Its chemical shift reveals the dominant tautomer.

  • Enol Form (Aromatic): H-4 appears as a sharp Singlet in the aromatic region (δ 6.0 – 6.8 ppm ). The ring current deshields this proton.

  • Keto Form (2H-one): H-4 appears as a Singlet (or broad doublet) significantly upfield (δ 5.0 – 6.0 ppm ). The loss of aromaticity shields this proton.

Zone 2: The Phenyl Ring (The Fingerprint)

The 4-Chloro-2-fluorophenyl group creates a unique splitting pattern due to 19F-1H coupling . The Fluorine atom (Spin 1/2) couples to protons just like another proton would, but with larger coupling constants (


).
  • H-3 (Between F and Cl):

    • Environment: Ortho to F, Meta to Cl.

    • Pattern: Doublet (d) or Doublet of Doublets (dd).

    • Coupling: dominated by

      
       (~9-11 Hz).
      
  • H-6 (Adjacent to Isoxazole):

    • Environment: Ortho to H-5, Meta to F.

    • Pattern: Doublet of Doublets (dd) or Triplet-like (t).

    • Coupling:

      
       (~8 Hz) + 
      
      
      
      (~6-8 Hz).
  • H-5 (Between Cl and H-6):

    • Environment: Ortho to H-6, Para to F.

    • Pattern: Doublet (d) or Doublet of Doublets (dd).

    • Coupling: dominated by

      
       (~8 Hz). 
      
      
      
      is usually negligible (< 2 Hz).
Zone 3: The Exchangeable Proton (OH vs NH)
  • DMSO-d6: Broad singlet, highly deshielded (δ 10.0 – 12.0 ppm ).

  • CDCl3: Often broad/invisible or shifted upfield depending on concentration (intermolecular H-bonding).

Part 4: Comparative Data Presentation

The following table contrasts the expected performance of the product in the two primary "Alternative" solvent systems.

Spectral FeatureAlternative A: DMSO-d6 (Polar)Alternative B: CDCl3 (Non-Polar)Structural Insight
Dominant Form Enol (5-OH) or H-bonded 2H-one2H-one (NH) / MixtureSolvent polarity dictates tautomer stability.
H-4 (Isoxazole) Singlet, δ 6.3 – 6.8 ppm Singlet, δ 5.2 – 5.8 ppm Critical Check: Shift < 6.0 ppm indicates loss of aromaticity (Keto form).
Exchangeable H Broad Singlet, δ 11.0 – 13.0 ppm Broad, variable δ 8.0 – 10.0 ppm DMSO stabilizes the acidic proton; CDCl3 allows rapid exchange.
Phenyl H-3 Doublet (

Hz)
Doublet (

Hz)
Diagnostic for 2-Fluoro substitution.
Phenyl H-6 dd (

Hz)
dd (

Hz)
Diagnostic for 1,2-oxazol attachment point.
Resolution High (Sharp peaks)Medium (Broadening due to exchange)DMSO is superior for structural confirmation.

Part 5: Logic Visualization (Graphviz)

The following diagram illustrates the decision-making workflow for confirming the structure and tautomeric state.

NMR_Analysis_Workflow Start Sample: 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol Solvent Select Solvent System Start->Solvent DMSO DMSO-d6 (Polar) Target: Structural Confirmation Solvent->DMSO Routine QC CDCl3 CDCl3 (Non-Polar) Target: Tautomer Ratio Solvent->CDCl3 R&D / Reactivity H4_Check Analyze H-4 Signal (Isoxazole Ring) DMSO->H4_Check Aromatic_Check Analyze Phenyl Region (Coupling) DMSO->Aromatic_Check CDCl3->H4_Check Enol_ID Shift δ 6.0 - 6.8 ppm (Aromatic Enol Form) H4_Check->Enol_ID Downfield Keto_ID Shift δ 5.0 - 5.8 ppm (2H-Keto Form) H4_Check->Keto_ID Upfield F_Coupling Identify F-H Coupling: 1. H-3 (d, J~10Hz) 2. H-6 (dd, J~8,7Hz) Aromatic_Check->F_Coupling Final_Valid VALIDATED STRUCTURE Enol_ID->Final_Valid Keto_ID->Final_Valid F_Coupling->Final_Valid

Caption: Decision tree for assigning tautomeric state and validating regio-chemistry via NMR solvent selection.

Part 6: References

  • Abraham, R. J., et al. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[1][2][3][4][5] [Link]

  • Hanser, H. M., et al. Tautomerism in 3-phenyl-5-hydroxyisoxazole derivatives. Journal of the Chemical Society. (General Reference for Scaffold Tautomerism). [Link]

  • Reich, H. J. WinPLT NMR Coupling Constants: Fluorine Coupling. University of Wisconsin-Madison. [Link]

Sources

Comparative

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 3-(4-Chloro-2-fluorophenyl)-5-hydroxyisoxazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural integrity and metabolic fate is paramoun...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural integrity and metabolic fate is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing invaluable insights into molecular weight, structure, and purity. This guide offers an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 3-(4-Chloro-2-fluorophenyl)-5-hydroxyisoxazole, a novel isoxazole derivative with potential pharmacological significance.

Isoxazoles are a prominent class of heterocyclic compounds frequently incorporated into medicinal chemistry scaffolds due to their diverse biological activities.[1][2][3][4][5] The fragmentation behavior of the isoxazole ring system under mass spectrometric conditions is a subject of considerable interest, as it provides a roadmap for structural elucidation. While direct experimental data for 3-(4-Chloro-2-fluorophenyl)-5-hydroxyisoxazole is not publicly available, this guide synthesizes established principles of isoxazole fragmentation to propose a detailed and scientifically grounded pathway.

The Foundation of Isoxazole Fragmentation: A Mechanistic Overview

The fragmentation of isoxazole derivatives in mass spectrometry is largely dictated by the inherent instability of the N-O bond, which is often the initial site of cleavage upon ionization.[6][7] This primary event triggers a cascade of rearrangements and further fragmentation, yielding a characteristic pattern of product ions. The specific nature of the substituents on the isoxazole ring significantly influences the relative abundance and m/z of these fragments.

Studies on various isoxazole compounds have revealed several common fragmentation mechanisms, including:

  • N-O Bond Cleavage: As the weakest bond in the ring, its fission is a primary driving force for fragmentation.[6][7]

  • Ring Opening: Following N-O bond scission, the isoxazole ring can open to form various intermediates.

  • Rearrangements: Intramolecular rearrangements are common, sometimes leading to the formation of more stable intermediates like oxazoles or azirines before further fragmentation.[6][8]

  • Substituent-Driven Fragmentation: The nature of the groups attached to the isoxazole core will heavily influence the subsequent fragmentation steps.

This guide will apply these foundational principles to predict the fragmentation of 3-(4-Chloro-2-fluorophenyl)-5-hydroxyisoxazole under typical electrospray ionization (ESI) conditions coupled with tandem mass spectrometry (MS/MS).

Proposed Fragmentation Pathway of 3-(4-Chloro-2-fluorophenyl)-5-hydroxyisoxazole

The fragmentation of 3-(4-Chloro-2-fluorophenyl)-5-hydroxyisoxazole is anticipated to be initiated by protonation, most likely on the isoxazole nitrogen or the hydroxyl group, to form the precursor ion [M+H]⁺. Subsequent collision-induced dissociation (CID) will trigger the characteristic fragmentation cascade.

fragmentation_pathway cluster_main Primary Fragmentation Events cluster_secondary Secondary & Tertiary Fragmentation M [M+H]⁺ 3-(4-Chloro-2-fluorophenyl)-5-hydroxyisoxazole F1 Fragment 1 Loss of H₂O M->F1 - H₂O F2 Fragment 2 N-O Bond Cleavage & Ring Opening M->F2 CID F3 Fragment 3 Cleavage of the C3-Aryl Bond F2->F3 - CO, -HCN F4 Fragment 4 4-Chloro-2-fluorobenzonitrile F3->F4 Rearrangement F5 Fragment 5 4-Chloro-2-fluorophenyl cation F3->F5 - C₃H₂NO

Sources

Validation

A Researcher's Guide to Tautomer Identification: Distinguishing 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol from its 5-oxo Tautomer

Introduction In the realm of drug discovery and development, the precise structural elucidation of a molecule is not merely an academic exercise; it is a foundational pillar upon which all subsequent pharmacological, tox...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of drug discovery and development, the precise structural elucidation of a molecule is not merely an academic exercise; it is a foundational pillar upon which all subsequent pharmacological, toxicological, and pharmacokinetic data are built. Heterocyclic compounds, particularly those within the azole family, are privileged structures in medicinal chemistry, frequently exhibiting tautomerism—a phenomenon where a compound exists as a mixture of two or more readily interconvertible structural isomers.[1][2][3] The isoxazol-5-ol scaffold is a classic example, existing in a dynamic equilibrium with its isoxazol-5(4H)-one tautomer.[1]

This guide provides a comprehensive, technically-grounded framework for researchers to distinguish between the two tautomeric forms of 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol. Understanding the predominant tautomeric form is critical, as the different forms can exhibit distinct biological activities, receptor binding affinities, and metabolic stabilities.[1][4] The tautomeric equilibrium is sensitive to environmental factors, including solvent polarity, pH, and temperature, necessitating a multi-faceted analytical approach for unambiguous characterization.[1][5]

The Tautomeric Challenge: Enol vs. Keto

The core of our investigation lies in the equilibrium between the aromatic enol form (3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol) and the non-aromatic keto form (3-(4-Chloro-2-fluorophenyl)-isoxazol-5(4H)-one). Each form possesses unique structural features that can be probed using modern analytical techniques.

Tautomeric_Equilibrium Enol 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol (Enol Form) Keto 3-(4-Chloro-2-fluorophenyl)-isoxazol-5(4H)-one (Keto Form) Enol->Keto Equilibrium

Figure 1: The tautomeric equilibrium between the enol and keto forms.

A Multi-Pronged Analytical Strategy

No single technique can provide a complete picture of tautomerism under all conditions. Therefore, a synergistic application of several spectroscopic and structural methods is the most rigorous and trustworthy approach. This guide will focus on the most definitive techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Single Crystal X-ray Diffraction.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Primary Analysis (Solution & Solid State) cluster_confirmation Definitive Structural Elucidation (Solid State) cluster_interpretation Conclusion Compound Synthesized & Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Dissolve in various solvents IR IR Spectroscopy Compound->IR Prepare KBr pellet or solution XRay Single Crystal X-ray Diffraction Compound->XRay Grow single crystals Conclusion Identify Predominant Tautomer(s) NMR->Conclusion IR->Conclusion XRay->Conclusion Unambiguous Solid-State ID

Figure 2: A logical workflow for the comprehensive characterization of tautomers.

Experimental Deep Dive: Protocols and Expected Outcomes

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Solution-State Analysis

NMR is the most powerful technique for studying tautomeric equilibria in solution, as the chemical shifts of protons and carbons are exquisitely sensitive to their bonding environment.[6][7]

Experimental Protocol:

  • Sample Preparation: Dissolve ~5 mg of the compound in 0.6 mL of various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) to assess the influence of solvent polarity on the equilibrium.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. If sensitivity is low, a 2D HSQC experiment can be invaluable for correlating protons to their directly attached carbons.

  • Analysis: Integrate the signals corresponding to unique protons of each tautomer to determine their ratio in solution.[8]

Causality Behind Experimental Choices: The use of multiple solvents is critical because hydrogen-bonding and solvent polarity can dramatically shift the equilibrium.[2][9] For example, non-polar solvents may favor an intramolecularly hydrogen-bonded enol form, while polar protic solvents might stabilize the more polar keto form.

Expected Data & Interpretation:

The key differentiating signals are at the C4 and C5 positions of the isoxazole ring.

  • Enol Form (Hydroxyisoxazole):

    • ¹H NMR: Expect a sharp singlet for the proton at the C4 position (H-4). The hydroxyl proton (-OH) will appear as a broad, exchangeable singlet.

    • ¹³C NMR: The C4 will be a methine carbon (=CH) and the C5 will be an oxygen-bearing sp² carbon (-C-OH), both in the aromatic region.

  • Keto Form (Isoxazolone):

    • ¹H NMR: The most telling signal is a singlet for the two methylene protons at the C4 position (-CH₂-).[10][11] The H-4 signal from the enol form will be absent.

    • ¹³C NMR: The C5 carbon will be a carbonyl (C=O), exhibiting a characteristic downfield shift (>165 ppm).[10][11] The C4 carbon will be an sp³-hybridized methylene carbon (-CH₂-), appearing significantly upfield compared to its enol counterpart.

Table 1: Comparative NMR Chemical Shift Predictions (δ in ppm)

NucleusAtom PositionEnol Tautomer (Predicted)5-oxo Tautomer (Predicted)Differentiating Rationale
¹H C4~5.5 - 6.5 (singlet, 1H)~3.5 - 4.5 (singlet, 2H)Presence of a vinylic proton (CH) vs. a methylene group (CH₂).
O5 / N2Variable, broad (OH)Variable, broad (NH)Identification of the exchangeable proton as being on oxygen versus nitrogen.
¹³C C4~90 - 105~35 - 50Shift from an sp² (enol) to an sp³ (keto) carbon environment results in a large upfield shift.
¹³C C5~160 - 170~170 - 185The C5 carbon shifts further downfield in the keto form due to its carbonyl character.
Infrared (IR) Spectroscopy: A Rapid Functional Group Screen

IR spectroscopy provides a quick and definitive way to identify key functional groups that differ between the two tautomers, particularly in the solid state.[1]

Experimental Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr and pressing it into a transparent disk. Alternatively, run the analysis in solution using a suitable IR-transparent cell.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: Examine the fingerprint and functional group regions for characteristic absorption bands.

Expected Data & Interpretation:

  • Enol Form: The spectrum will be dominated by a broad absorption band between 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration.

  • Keto Form: The most prominent feature will be a strong, sharp absorption band in the 1700-1750 cm⁻¹ region, which is characteristic of a C=O (carbonyl) stretch.[10][11] The broad O-H band will be absent, though a sharper N-H stretch may appear around 3300 cm⁻¹.

Single Crystal X-ray Diffraction: The Definitive Answer

For an unambiguous determination of the compound's structure in the solid state, single-crystal X-ray diffraction is the gold standard.[5][12] It provides a three-dimensional map of electron density, allowing for the precise localization of every atom.

Experimental Protocol:

  • Crystal Growth: Grow suitable single crystals, often by slow evaporation of a solvent in which the compound has moderate solubility (e.g., ethyl acetate, ethanol, or a mixture).

  • Data Collection: Mount a high-quality crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure.

Expected Data & Interpretation: The final refined structure will unequivocally show the connectivity and bonding, revealing whether the C5 atom is bonded to a hydroxyl group (enol) or is a carbonyl (keto), and whether the C4 atom is bonded to one or two protons. This method leaves no room for ambiguity regarding the tautomeric form present in the crystal lattice.[13][14]

Conclusion

Distinguishing between the 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol and its 5-oxo tautomer is a critical step in the characterization of this important chemical entity. A logical, multi-technique approach provides the most trustworthy and comprehensive answer. NMR spectroscopy serves as the primary tool for investigating the tautomeric equilibrium in solution, revealing the dynamic interplay influenced by the chemical environment. IR spectroscopy offers a rapid and clear diagnostic for key functional groups, especially in the solid state. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof of the form that crystallizes from solution. By integrating the insights from these complementary techniques, researchers can confidently assign the structure and understand the tautomeric behavior of their compound, ensuring data integrity for all downstream applications in drug development.

References

  • Benchchem. (n.d.). Exploring the Chemical Space of Isoxazol-5-ol Analogs: A Technical Guide for Drug Discovery.
  • Patsnap. (2025, April 7). Tautomerization Explained: Keto-Enol and Other Common Types.
  • Brehm, L., Johansen, J. S., & Krogsgaard-Larsen, P. (n.d.). Isoxazol-5(4 H )-ones. X-Ray crystal structures of a 4-hydroxyisoxazol-5(4 H )-one and a [4,4′-biisoxazole]-5(4 H ),5′(4′ H )-dione formed by oxygen oxidation of 3-tert-butyl-4-methylisoxazol-5(4H)-one. Journal of the Chemical Society, Perkin Transactions 2.
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC.
  • ResearchGate. (n.d.). Experimental and theoretical studies on the tautomerism and reactivity of isoxazolo[3,4-b]quinolin-3(1H)-ones | Request PDF.
  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
  • Silva, F. C., et al. (n.d.). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. PMC.
  • ResearchGate. (2020, June 3). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants.
  • ResearchGate. (2020, December 15). Quantum Chemical Studies for Inhibitory Action of 3-hydroxybenzo [d] Isoxazole Tautomers on Steel and Thermodynamic, Non-linear Optical Properties (NLO) using of Density Functional Theory Method (DFT).
  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points.
  • da Silveira, L. P., et al. (2024, May 29). Keto-enol tautomerism in the development of new drugs. Frontiers.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Tautomerism and Enol Content of Ethyl Acetoacetate.
  • JournalAgent. (n.d.). A NEW SYNTHESIS OF 5-HYDROXY-2- ISOXAZOLINES AND THEIR CONVERSION INTO ISOXAZOLES.
  • MDPI. (2022, May 6). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry.
  • PMC. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion.
  • ResearchGate. (n.d.). X‐ray crystal structure of 5a. | Download Scientific Diagram.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Modelling of tautomeric equilibria of 5-hydroxyisoxazole in aqueous solution.
  • Preprints.org. (2024, August 27). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Preprints.org. (2024, October 12). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • ACS Publications. (2022, February 16). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON) | Journal of Agricultural and Food Chemistry.
  • IUCr Journals. (2022, March 15). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole.

Sources

Comparative

Technical Comparison Guide: IR Spectroscopy of 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol

The following technical guide provides an in-depth analysis of the infrared (IR) spectroscopy characteristics of 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol . This document is structured to assist analytical chemists and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the infrared (IR) spectroscopy characteristics of 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol . This document is structured to assist analytical chemists and drug development professionals in the structural validation of this specific pharmacophore, particularly distinguishing it from its tautomeric forms and non-halogenated analogs.

Executive Summary & Chemical Context

3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol is a functionalized heterocyclic scaffold often utilized as an intermediate in the synthesis of agrochemicals (e.g., HPPD inhibitors) and pharmaceuticals.[1]

The primary analytical challenge with this compound is annular tautomerism . Like many 5-substituted isoxazoles, it can exist in three potential forms: the 5-hydroxy (enol) form, the 2H-isoxazol-5-one form, or the 4H-isoxazol-5-one form.[1] In the solid state, 3-aryl-isoxazol-5-ols predominantly exist as the 2H-isoxazol-5-one (NH-keto) tautomer, stabilized by intermolecular hydrogen bonding.[1]

This guide compares the spectral "performance" (diagnostic distinctiveness) of the target compound against two critical alternatives:

  • The Tautomeric Alternative: Distinguishing the Keto form (likely solid state) from the Enol form (solution/trapped).

  • The Structural Alternative: Distinguishing the target from its non-halogenated analog (3-phenyl-1,2-oxazol-5-ol).[1]

Spectral Analysis & Band Assignment

A. The Tautomeric Comparison (Enol vs. Keto)

The most critical "alternative" to rule out during characterization is the presence of the enol form when the keto form is expected (or vice versa).

FeatureTarget: Keto Form (2H-isoxazol-5-one) Alternative: Enol Form (5-hydroxy) Causality & Mechanism
Carbonyl (C=O) Strong, Sharp (1700–1740 cm⁻¹) Absent The keto form possesses a conjugated carbonyl.[1] Its absence is the primary indicator of the enol form.
Hydroxyl (O-H) Absent (or weak N-H)Broad, Strong (2500–3300 cm⁻¹) The enol form exhibits broad O-H stretching, often shifted lower due to dimerization or chelation.
Ring C=N / C=C Mixed bands (1600–1640 cm⁻¹)Distinct C=N (~1590 cm⁻¹)The keto form has exocyclic double bond character (C=O), altering ring resonance compared to the aromatic enol ring.
N-H Stretch Medium, Broad (~3100–3200 cm⁻¹)AbsentDiagnostic for the 2H-tautomer, often obscured by C-H stretches but distinct from the very broad O-H.
B. Detailed Characteristic Bands (Target Molecule)

The following table details the specific vibrational modes for 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol , assuming the thermodynamically stable 2H-keto form in solid phase (KBr).

Frequency (cm⁻¹)IntensityVibrational AssignmentDiagnostic Value (Specificity)
3100–3200 Medium/BroadN-H Stretch Confirms 2H-isoxazolone tautomer.[1] Differentiates from O-alkylated impurities.
3050–3090 WeakAr C-H Stretch Standard aromatic marker; higher frequency than aliphatic C-H.
1710–1735 Very Strong C=O[1] Stretch (Lactam) Primary Identifier. The high frequency is due to ring strain in the 5-membered heterocycle.
1600–1625 StrongC=N / Ar C=C Overlap of the isoxazole C=N and phenyl ring breathing.
1210–1240 Strong C-F Stretch (Aryl) Specific to Target. The 2-fluoro substituent induces a strong dipole change, creating a distinct band absent in non-fluorinated analogs.
1080–1100 Medium/StrongC-Cl Stretch (In-plane) Specific to Target. Characteristic of the 4-chloro substitution.
870–900 MediumC-H OOP (Isolated H) Corresponds to the isolated proton at position 3 of the phenyl ring (between F and Cl).[1]
800–850 StrongC-H OOP (Adjacent 2H) Corresponds to the two adjacent protons (positions 5,6) on the phenyl ring.[2] Diagnostic for 1,2,4-trisubstituted benzene pattern.

Experimental Protocol: Self-Validating Workflow

To ensure high "Trustworthiness" (Part 2 of requirements), the following protocol includes built-in validation steps.

Method: Solid-State FTIR (KBr Pellet)

Rationale: The solid state favors the stable tautomer (usually keto). Solution IR (e.g., in CHCl₃) may shift the equilibrium, complicating analysis.

Step-by-Step Protocol:

  • Desiccation (Pre-Validation): Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours.

    • Why: Hygroscopic moisture creates broad bands at 3400 cm⁻¹ that mimic the Enol O-H, leading to false positives.

  • Matrix Preparation: Mix 1–2 mg of sample with 100 mg of spectroscopic grade KBr. Grind to a fine powder.

    • Check: The powder must be non-reflective (matte) to prevent Christiansen effect (distorted band shapes).

  • Background Scan: Collect 16 scans of a pure KBr blank.

  • Sample Scan: Collect 32 scans at 4 cm⁻¹ resolution.

  • Validation Step (The "Is it Real?" Test):

    • If a broad band appears at 3400 cm⁻¹, heat the pellet to 80°C and re-scan.

    • Result: If the band diminishes, it was water. If it remains/sharpens, it is structural N-H or O-H.

Visualization: Tautomer Identification Pathway[1]

The following diagram illustrates the logical decision tree for determining the structural form of the compound based on spectral data.

Tautomer_Logic cluster_halogen Substituent Validation Start Start: Analyze IR Spectrum (1500 - 3500 cm⁻¹) CheckCO Check 1700-1750 cm⁻¹ region Start->CheckCO HasCO Strong Band Present CheckCO->HasCO Yes NoCO Band Absent CheckCO->NoCO No CheckNH Check for N-H (~3100-3200 cm⁻¹) HasCO->CheckNH CheckOH Check 2500-3300 cm⁻¹ region NoCO->CheckOH Enol Conclusion: Enol Form (5-Hydroxyisoxazole) CheckOH->Enol Broad Band Found Keto Conclusion: Keto Form (2H-Isoxazol-5-one) CheckF Check C-F (1210-1240 cm⁻¹) Keto->CheckF Enol->CheckF CheckNH->Keto Medium Band Found CheckCl Check C-Cl (1080-1100 cm⁻¹) CheckF->CheckCl

Caption: Logical workflow for distinguishing tautomeric forms of 3-aryl-isoxazol-5-ols using IR markers.

Comparative Performance Analysis

Comparison 1: vs. Non-Halogenated Analog (3-Phenyl-1,2-oxazol-5-ol)

The addition of Chlorine (Cl) and Fluorine (F) significantly alters the fingerprint region compared to the unsubstituted parent.[1]

  • Parent Compound: Shows monosubstituted benzene patterns (two strong bands at ~690 and ~750 cm⁻¹).[3]

  • Target Compound: The 690/750 cm⁻¹ bands are replaced by the 1,2,4-trisubstituted pattern (800–850 cm⁻¹ and 870–900 cm⁻¹).

  • Performance Advantage: The C-F stretch at ~1220 cm⁻¹ is a high-intensity "anchor point" that allows for rapid identification of the fluorinated derivative in crude reaction mixtures, where the parent compound lacks absorption in this specific window.

Comparison 2: vs. NMR Spectroscopy

While NMR is superior for exact proton counting, IR provides a faster, cheaper, and solid-state-relevant method for:

  • Polymorph Screening: Different crystal packings of the keto form often show shifts in the C=O stretch (±10 cm⁻¹) detectable by IR but invisible in solution NMR.

  • Moisture Detection: IR instantly reveals hydration state (broad O-H), which NMR solvents (DMSO-d6) might mask via exchange.

References

  • Tautomerism in Isoxazoles

    • Source: NIST Chemistry WebBook & ScienceDirect.
    • Citation: "Vibrational spectra and tautomerism of 3-phenyl-5-isoxazolone." Spectrochimica Acta Part A.
    • Link:[1]

  • Characteristic Bands of Organic Functional Groups

    • Source: Chemistry LibreTexts.
    • Citation: "Infrared Spectra of Some Common Functional Groups: Arom
    • Link:[1]

  • Halogenated Aromatic Vibrations

    • Source: Spectroscopic Tools (UCSC).
    • Citation: "Table of Characteristic IR Absorptions: C-F and C-Cl Stretches."
    • Link:[1][2]

Sources

Validation

purity assessment of 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol using LC-MS

Technical Comparison: LC-MS Purity Assessment of 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol Executive Summary: The Analytical Challenge The compound 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol (often referred to as a hy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: LC-MS Purity Assessment of 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol

Executive Summary: The Analytical Challenge

The compound 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol (often referred to as a hydroxyisoxazole derivative) represents a specific class of heterocyclic scaffolds common in agrochemical metabolites (e.g., isoxaflutole degradation products) and medicinal chemistry pharmacophores.

Assessing the purity of this compound presents a unique "perfect storm" of analytical challenges:

  • Keto-Enol Tautomerism: The isoxazol-5-ol core exists in equilibrium with its isoxazol-5-one tautomer. This dynamic exchange often leads to peak broadening or splitting in standard HPLC, complicating integration.

  • Polarity & Acidity: The hydroxyl group renders the molecule acidic (pKa ~5.5–6.5), making it prone to peak tailing on standard silica-based columns due to secondary interactions.

  • Trace Impurity Identification: Synthetic byproducts (e.g., oxime precursors or regioisomers) often share similar UV chromophores, rendering HPLC-UV insufficient for definitive purity assignment.

This guide objectively compares LC-MS (Liquid Chromatography-Mass Spectrometry) against traditional alternatives (HPLC-UV, GC-MS, qNMR), demonstrating why LC-MS is the requisite standard for high-fidelity purity assessment of this specific scaffold.

Comparative Analysis: Why LC-MS?

The following table summarizes the performance of LC-MS relative to common alternatives for this specific isoxazole derivative.

FeatureLC-MS (Recommended) HPLC-UV (Standard) GC-MS qNMR
Primary Utility Impurity Profiling & IDRoutine Batch ReleaseVolatile ImpuritiesAbsolute Purity (Assay)
Selectivity High (Mass-resolved)Medium (Wavelength dependent)High High (Structural)
Sensitivity Excellent (pg levels)Good (µg levels)Good Low (mg required)
Tautomer Handling Superior (Detects both as same m/z)Poor (Split peaks confuse integration)N/A (Requires derivatization)Medium (Broad signals)
Throughput HighHighLow (Prep heavy)Low
Critical Insights
  • The Tautomer Trap (LC-MS vs. HPLC-UV): In HPLC-UV, the 5-ol and 5-one forms may separate slightly, appearing as a main peak with a shoulder or a "ghost" impurity. An analyst might incorrectly integrate these as two substances, lowering the calculated purity. LC-MS detects the parent ion (

    
     or 
    
    
    
    ) for both tautomers, confirming they are the same chemical entity.
  • Thermal Instability (LC-MS vs. GC-MS): Isoxazol-5-ols are thermally labile and polar. Direct injection into a GC inlet often causes degradation or adsorption. GC-MS requires derivatization (e.g., silylation), which introduces variability and masks the true impurity profile of the native material.

  • The "Hidden" Impurity (LC-MS vs. qNMR): While qNMR gives the absolute weight percentage (assay), it often misses structurally similar impurities present at <1% levels due to signal overlap. LC-MS separates these chromatographically and identifies them by mass.[1]

Strategic Methodology: The Self-Validating Protocol

To achieve a robust purity assessment, we utilize a High-Resolution LC-MS (HRMS) or a Triple Quadrupole (QqQ) approach. The method below prioritizes the stabilization of the tautomeric equilibrium.

A. Sample Preparation
  • Solvent: Methanol:Water (50:50). Avoid pure aprotic solvents (like 100% ACN) for dissolution, as they can slow tautomeric exchange, leading to split peaks.

  • Concentration: 0.1 mg/mL (for impurity profiling).

  • Filtration: 0.22 µm PTFE filter (ensure no binding of the polar analyte).

B. Chromatographic Conditions (The Separation)
  • Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).

    • Why: End-capping reduces silanol activity, preventing the acidic isoxazole from tailing.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH 5-6).

    • Expert Note: While Formic Acid (pH ~2.7) suppresses ionization of the acidic hydroxyl, ensuring the molecule is neutral (better retention), Ammonium Acetate (pH ~5) can sometimes improve peak shape for isoxazoles by buffering the tautomeric exchange. Start with Formic Acid. [2][3][4]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[2]

  • Gradient:

    • 0–1 min: 5% B (Hold)

    • 1–10 min: 5% → 95% B (Linear Ramp)

    • 10–12 min: 95% B (Wash)

    • 12.1 min: 5% B (Re-equilibration)

C. Mass Spectrometry Conditions (The Detection)
  • Ionization: Electrospray Ionization (ESI).[2]

  • Polarity: Negative Mode (ESI-) is preferred.

    • Scientific Rationale: The 5-hydroxy group is acidic. It deprotonates easily to form

      
      . Positive mode (
      
      
      
      ) is possible but often suffers from lower sensitivity for this specific scaffold due to poor protonation sites on the electron-deficient isoxazole ring.
  • Key Transitions (if using QqQ for quantification):

    • Parent: m/z ~212 (Chlorine isotope pattern 3:1 is a key identifier).

    • Daughter Ions: Fragmentation typically involves loss of CO or HCN from the isoxazole ring.

Data Visualization: Decision Workflow

The following diagram illustrates the logical flow for validating the purity of 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol, ensuring no "false failures" due to tautomerism.

PurityAssessment Start Sample: 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol InitialLC Initial LC-MS Run (Acidic Mobile Phase) Start->InitialLC PeakCheck Peak Shape Analysis InitialLC->PeakCheck SplitPeak Split/Broad Peak Observed (Tautomerism suspected) PeakCheck->SplitPeak Tail/Split SinglePeak Sharp Single Peak PeakCheck->SinglePeak Good Shape MSCheck Check MS Spectra of Split Peaks SplitPeak->MSCheck FinalPurity Calculate Purity % (Sum Tautomer Areas if necessary) SinglePeak->FinalPurity Action1 Switch Buffer: Use Ammonium Acetate (pH 5) Action2 Increase Column Temp (to 40-50°C to speed exchange) Action1->Action2 Action2->FinalPurity SameMass Identical m/z & Isotope Pattern MSCheck->SameMass Tautomers Confirmed DiffMass Different m/z MSCheck->DiffMass True Impurity SameMass->Action1 ImpurityID Impurity Identified (Synthetic byproduct) DiffMass->ImpurityID

Caption: Workflow for distinguishing tautomeric artifacts from true impurities in isoxazole analysis.

Experimental Data: Performance Metrics

The following data represents typical validation parameters for this method on a standard Q-TOF system.

ParameterResultNotes
Linearity (

)
> 0.999Range: 10 ng/mL – 10 µg/mL
LOD (Limit of Detection) 0.5 ng/mLESI Negative Mode
Recovery 95% – 102%Spiked into blank solvent
Precision (RSD) < 2.5%Intra-day (n=6)
Matrix Effect < 15%In standard organic synthesis buffers

Interpretation: The low LOD (0.5 ng/mL) confirms that LC-MS is vastly superior to HPLC-UV (typical LOD ~1 µg/mL) for detecting trace degradation products that could affect biological assays.

References

  • Pure Synth. (2025).[5] LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters. Pure Synth Technical Notes. [Link]

  • National Institutes of Health (NIH). (2022). Development and validation of an LC-MS/MS method for the assessment of Isoxazole. PubMed Central. [Link]

  • MDPI. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues. Molecules. [Link]

  • Agilent Technologies. (2025). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent Application Notes. [Link]

Sources

Comparative

Comparison Guide: Structural Elucidation Platforms for 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol

The Analytical Challenge: Tautomerism and Conformation In fragment-based drug discovery (FBDD), halogenated isoxazoles serve as critical bioisosteres for carboxylic acids and key pharmacophore scaffolds. Isoxazole deriva...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Tautomerism and Conformation

In fragment-based drug discovery (FBDD), halogenated isoxazoles serve as critical bioisosteres for carboxylic acids and key pharmacophore scaffolds. Isoxazole derivatives are critical scaffolds in medicinal chemistry, often requiring precise 3D structural elucidation to guide structure-based drug design[1]. However, the compound 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol presents a dual analytical challenge:

  • Tautomeric Ambiguity: The molecule can theoretically exist as an isoxazol-5-ol (enol form), an isoxazol-5(4H)-one (CH-acidic form), or an isoxazol-5(2H)-one (NH-acidic form).

  • Steric Dihedral Angles: The ortho-fluoro and para-chloro substitutions on the phenyl ring create highly specific steric and electrostatic environments. Isostructural comparisons of fluorinated and chlorinated phenyl rings demonstrate that the dihedral angle between the aryl and heterocyclic rings is highly sensitive to steric and electronic effects[2].

To confidently advance this fragment into structure-activity relationship (SAR) campaigns, researchers must select the optimal analytical modality to resolve its absolute solid-state conformation.

Modality Comparison: SCXRD vs. Orthogonal Alternatives

While Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for absolute structural determination, it is frequently compared against Solid-State NMR (ssNMR) and Density Functional Theory (DFT). The table below objectively compares the performance of these platforms for analyzing 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol.

Table 1: Comparative Performance of Structural Elucidation Platforms
Performance MetricSingle-Crystal XRD (Product)Solid-State NMR (Alternative 1)DFT Calculations (Alternative 2)
Primary Output Absolute 3D coordinates & H-bond networkBulk tautomeric ratio & local environmentGas-phase global energy minima
Tautomer Resolution Unambiguous (Direct electron density mapping)High (Isotropic chemical shifts)Theoretical (Requires solvent modeling)
Dihedral Accuracy Exact (Solid-state packing captured)Low (Inferred from coupling constants)Moderate (Lacks crystal packing forces)
Sample Requirement Single crystal (>0.1 mm)Bulk powder (~30-50 mg)None (In silico)
Turnaround Time 24–48 hours (if crystal exists)3–5 daysHours to days (compute dependent)
Cost per Sample ModerateHigh (Isotope labeling often needed)Low

Analytical Workflow and Logical Relationships

The following diagram illustrates the comparative workflow used to cross-validate the structural data of the target compound.

G cluster_methods Analytical Modalities Target 3-(4-Chloro-2-fluorophenyl) -1,2-oxazol-5-ol SCXRD Single-Crystal XRD (Primary) Target->SCXRD ssNMR Solid-State NMR (Alternative 1) Target->ssNMR DFT DFT Modeling (Alternative 2) Target->DFT Res_SCXRD Absolute Conformation & H-Bonding Network SCXRD->Res_SCXRD 150K Data Res_ssNMR Bulk Tautomer Ratio ssNMR->Res_ssNMR 13C/15N CP-MAS Res_DFT Gas-Phase Energetics DFT->Res_DFT B3LYP/6-311G(d,p) Validation Cross-Validated 3D Pharmacophore Res_SCXRD->Validation Res_ssNMR->Validation Res_DFT->Validation

Caption: Fig 1. Comparative analytical workflow for determining the tautomeric and conformational state of halogenated isoxazoles.

Experimental Methodology: SCXRD Protocol

To establish a highly accurate baseline for comparison, SCXRD was executed. The protocol below details the exact causality behind the physical and computational choices, ensuring a self-validating system.

Step 1: Crystal Growth via Antisolvent Vapor Diffusion
  • Procedure: Dissolve 50 mg of 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol in 1 mL of dichloromethane (DCM). Place the open vial inside a larger sealed chamber containing 10 mL of n-hexane. Allow to stand at 20°C for 72 hours.

  • Causality & Mechanism: DCM provides excellent initial solubility for the halogenated fragment. The vapor diffusion of the non-polar antisolvent (n-hexane) into the DCM solution lowers the dielectric constant gradually. This controlled supersaturation prevents the kinetic trapping of amorphous aggregates, favoring the thermodynamic growth of macroscopic single crystals suitable for high-resolution diffraction.

Step 2: Cryogenic Data Collection
  • Procedure: Mount a 0.20 × 0.15 × 0.10 mm colorless block crystal on a MiTeGen loop using paratone oil. Transfer immediately to a 150 K nitrogen cold stream on a diffractometer equipped with a Mo Kα source (λ = 0.71073 Å).

  • Causality & Mechanism: The 150 K cryo-stream minimizes atomic thermal vibrations (Debye-Waller factors), which would otherwise exponentially decay high-angle Bragg reflection intensities. Mo Kα radiation is specifically selected over Cu Kα to minimize X-ray absorption by the heavy chlorine atom, ensuring a highly complete dataset without severe absorption artifacts.

Step 3: Phase Problem Solution and Self-Validating Refinement
  • Procedure: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Self-Validating Logic: To definitively assign the tautomer (isoxazol-5-ol vs. isoxazol-5(4H)-one) without theoretical bias, the residual electron density map is generated before placing any hydrogen atoms. The presence of a distinct Q-peak (residual electron density) of ~0.6 e/ų located 0.85 Å from the oxygen atom (O5), with no equivalent peak near the nitrogen (N2) or carbon (C4), self-validates the enol (-OH) tautomeric form.

Step 4: Hirshfeld Surface Analysis
  • Procedure: Map the refined coordinates onto a 3D Hirshfeld surface using CrystalExplorer.

  • Causality & Mechanism: Hirshfeld surface analysis is frequently employed to quantify intermolecular interactions, such as C–H···F and C–H···Cl contacts, which stabilize the crystal lattice[3]. This step translates raw coordinates into actionable data regarding how the fragment will interact with a protein's binding pocket.

Quantitative Data Summary

The SCXRD pipeline yields highly precise metrics that outperform DFT and ssNMR in terms of geometric accuracy. The crystallographic parameters for the validated -OH tautomer are summarized below.

Table 2: Crystallographic Data Summary for 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol
ParameterValue
Empirical Formula C9H5ClFNO2
Formula Weight 213.59 g/mol
Temperature 150(2) K
Crystal System / Space Group Monoclinic / P2₁/c
Unit Cell Dimensions a = 7.124(2) Å, b = 11.450(3) Å, c = 10.892(3) Å
Beta Angle (β) 98.45(2)°
Volume / Z 878.6(4) ų / 4
Calculated Density (ρ) 1.614 g/cm³
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R1 = 0.0382, wR2 = 0.0914
Dihedral Angle (Phenyl-Isoxazole) 42.6(1)°
Tautomeric State Confirmed Isoxazol-5-ol (-OH form)

References

  • Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole. nih.gov.
  • Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. mdpi.com.
  • (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. mdpi.com.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol

Comprehensive Safety and Operational Guide for Handling 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol Executive Summary & Compound Profile 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol (CAS: 1354939-29-9) is a halogenated he...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol

Executive Summary & Compound Profile

3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol (CAS: 1354939-29-9) is a halogenated heterocyclic building block frequently utilized in pharmaceutical and agrochemical drug discovery[1]. Due to the presence of both fluorine and chlorine substituents on the phenyl ring, the compound exhibits lipophilic properties (LogP ~2.84) that facilitate biological membrane penetration[1]. Consequently, strict adherence to laboratory safety protocols is paramount to prevent inadvertent dermal exposure or inhalation of aerosolized particulates.

Table 1: Physicochemical Properties & Logistical Data

PropertyValueOperational Implication
CAS Number 1354939-29-9Primary identifier for inventory and waste tracking.
Molecular Formula C9H5ClFNO2Halogenated organic; dictates strict waste stream segregation.
Molecular Weight 213.59 g/mol Required for precise molarity calculations.
Physical State Solid (Powder)Prone to aerosolization; requires draft protection during handling.
Storage Conditions Sealed, dry, 2–8°CMust be equilibrated to room temperature before opening to prevent condensation.

Hazard Assessment & Causality of PPE Selection

Under the, employers must minimize chemical exposures through a robust Chemical Hygiene Plan[2]. Because comprehensive toxicological data (e.g., LD50) for novel intermediates like 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol are often limited, it must be treated as a potential irritant and systemic hazard.

  • Dermal Hazard (The Causality of Double-Gloving): The compound's halogenated aromatic structure increases its lipophilicity, allowing it to permeate compromised skin barriers. Standard nitrile gloves offer baseline protection, but double-gloving is required to create a self-validating breach-detection system. If the outer glove is contaminated or torn, the inner glove maintains the barrier while the operator safely doffs the outer layer.

  • Inhalation Hazard (The Causality of Draft Control): As a dry powder, static electricity during transfer can cause the compound to aerosolize. Inhalation of halogenated organics can lead to respiratory tract irritation. Therefore, handling must occur within a certified chemical fume hood rather than relying solely on particulate respirators[2].

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationCausality / Scientific Justification
Hand Protection Nitrile gloves (≥4 mil thickness), double-gloved.Prevents dermal absorption of lipophilic compounds; provides a fail-safe layer.
Eye Protection ANSI Z87.1 compliant safety goggles.Protects against micro-particulate aerosolization and solvent splashing.
Body Protection Flame-resistant (FR) laboratory coat.Prevents particulate accumulation on street clothing; FR required for solvent use.
Respiratory Chemical fume hood (Face velocity 80-120 fpm).Primary engineering control to capture airborne dust during weighing and transfer.

Step-by-Step Operational Protocol

This protocol integrates guidelines from the National Research Council's to ensure self-validating safety checks at every stage of the experimental workflow[3].

Step 1: Pre-Operational Setup & Equilibration

  • Remove the sealed vial from 2–8°C storage and allow it to equilibrate to ambient room temperature in a desiccator for 30 minutes[1].

    • Causality: Opening a cold vial introduces atmospheric moisture, which can degrade the compound or alter its mass via hygroscopy.

  • Verify the fume hood face velocity monitor reads between 80 and 120 feet per minute (fpm).

    • Self-Validation: Do not uncap the vial unless the monitor confirms active, safe airflow.

Step 2: Weighing and Transfer

  • Don all required PPE (see Table 2).

  • Use an anti-static weighing boat and a grounded stainless-steel spatula.

    • Causality: Eliminating static charge prevents the powder from repelling off the spatula and aerosolizing into the operator's breathing zone.

  • Weigh the required mass and immediately transfer it to a sealable reaction vessel.

Step 3: Dissolution & Reaction Setup

  • Add the chosen solvent (e.g., DMSO or DMF for high-polarity heterocycles) slowly down the side of the vessel to minimize dust kick-up.

  • Seal the vessel tightly before removing it from the fume hood for downstream applications (e.g., vortexing, sonication, or incubation).

Step 4: Decontamination

  • Wipe down the balance and fume hood surface with a solvent compatible with the compound (e.g., 70% ethanol or isopropanol), followed by a soap and water wipe to remove residual solvent.

  • Dispose of the outer gloves and wipes in the designated solid hazardous waste container before exiting the hood workspace.

Waste Disposal & Logistical Plan

Halogenated compounds require strict segregation from non-halogenated waste streams. According to , mixing halogenated and non-halogenated waste unnecessarily increases disposal costs and can trigger dangerous reactive hazards[4].

  • Solid Waste: Contaminated weighing boats, pipette tips, and outer gloves must be placed in a clearly labeled "Solid Halogenated Organic Waste" container.

  • Liquid Waste: Any solvent containing dissolved 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol must be routed to a "Liquid Halogenated Waste" carboy[4]. Secondary containment is mandatory. Do not mix with standard acetone or ethanol waste streams unless specifically designated by your Environmental Health and Safety (EHS) officer.

Mandatory Visualization: Operational Workflow

Workflow Start Pre-Operation Setup (Fume Hood & PPE) Weighing Weighing & Transfer (Anti-static tools) Start->Weighing Confirm 80-120 fpm airflow Reaction Dissolution & Reaction (Sealed Vessel) Weighing->Reaction Transfer solid compound Decon Decontamination (Solvent Wipe) Reaction->Decon Seal vessel & complete work Waste Halogenated Waste Disposal (EPA Compliant) Decon->Waste Collect contaminated wipes

Operational workflow and waste management for 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." OSHA.gov. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI). URL:[Link]

  • Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste." EPA.gov. URL:[Link]

Sources

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